molecular formula C12H16O5 B15560488 Acremine I

Acremine I

Cat. No.: B15560488
M. Wt: 240.25 g/mol
InChI Key: OUGZTEBDFKLHPZ-UHFFFAOYSA-N
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Description

Acremine I is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-hydroxy-4-[3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGZTEBDFKLHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(O1)C(C(=CC2=O)C3C(O3)C(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Acremine A: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremine A is a naturally occurring meroterpenoid, a class of chemical compounds with a mixed biosynthetic origin, exhibiting both polyketide and terpenoid features. It was first isolated from the endophytic fungus Acremonium byssoides (strain A20), which was found living on the sporangiophores of Plasmopara viticola, the causative agent of downy mildew in grapevines. Acremine A, along with its congeners, has garnered interest due to its potential antifungal properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of Acremine A, based on currently available scientific literature.

Chemical Structure and Physicochemical Properties

Acremine A is a member of the cyclohexenone class of organic compounds. Its chemical structure is characterized by a highly substituted cyclohexenone core linked to a prenyl-derived side chain.

IUPAC Name: (4S,6R)-4,6-dihydroxy-3-[(E)-3-hydroxy-3-methylbut-1-enyl]-6-methylcyclohex-2-en-1-one

Molecular Formula: C₁₂H₁₈O₄

Table 1: Physicochemical and Computed Properties of Acremine A

PropertyValueSource
Molecular Weight 226.27 g/mol PubChem
Exact Mass 226.12050905 DaPubChem
XLogP3 -0.7PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem
Topological Polar Surface Area 77.8 ŲPubChem
Heavy Atom Count 16PubChem
Complexity 354PubChem

Isolation and Synthesis

Isolation from Acremonium byssoides

Acremine A is a secondary metabolite produced by the fungus Acremonium byssoides. The general workflow for its isolation from fungal cultures is depicted below.

G cluster_0 Fungal Culture and Fermentation cluster_1 Extraction and Purification Culture Culture of Acremonium byssoides (strain A20) on agar (B569324) medium Fermentation Incubation to allow for fungal growth and metabolite production Culture->Fermentation Extraction Extraction of the culture medium with an organic solvent (e.g., Ethyl Acetate/Methanol) Fermentation->Extraction Concentration Concentration of the crude extract Extraction->Concentration Chromatography Chromatographic separation (e.g., silica (B1680970) gel column chromatography) Concentration->Chromatography Purification Further purification to yield pure Acremine A Chromatography->Purification G cluster_0 Synthesis of Acremine F cluster_1 Synthesis of Acremine A Start meta-cresol Birch Birch Reduction Start->Birch Dihydroxylation Enantioselective Dihydroxylation Birch->Dihydroxylation Protection Diol Protection Dihydroxylation->Protection Oxidation Saegusa Oxidation Protection->Oxidation AcremineF Acremine F Oxidation->AcremineF SelectiveOxidation Chemoselective Oxidation of C1-allylic alcohol with IBX AcremineF->SelectiveOxidation AcremineA Acremine A SelectiveOxidation->AcremineA

The Acremine Family of Meroterpenoids: A Technical Guide to Their Discovery, Isolation, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Acremine family of meroterpenoids represents a structurally diverse class of natural products isolated from the marine-derived fungus Acremonium persicinum. Meroterpenoids are hybrid natural products with a mixed biosynthetic origin, partially derived from the terpenoid pathway, and they are known to exhibit a wide range of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and known biological activities of the Acremine family, with a focus on detailed experimental protocols and data presentation for researchers in natural product chemistry and drug discovery.

Discovery and Isolation

The Acremine family of meroterpenoids was first reported from the fungus Acremonium persicinum, which was isolated from the marine sponge Anomoianthella rubra.[5][6] The initial studies led to the characterization of several members, including Acremine A, F, and N, as well as spiroacremines A and B. Subsequent investigations of the same fungal strain yielded a larger array of analogs, including Acremines O, P, Q, and R, along with chlorinated derivatives such as 5-chloroacremine A and 5-chloroacremine H.[5][6][7]

Experimental Protocols: Fungal Cultivation and Extraction

The isolation of the Acremine family of meroterpenoids involves a multi-step process beginning with the cultivation of the producing organism, Acremonium persicinum, followed by extraction and chromatographic separation.

1. Fungal Cultivation: [5][6]

  • Organism: Acremonium persicinum isolated from the marine sponge Anomoianthella rubra.

  • Culture Medium: The fungus is cultured in a malt (B15192052) extract broth prepared with artificial seawater.

  • Incubation: The culture is incubated statically at room temperature for a period of four weeks to allow for the production of secondary metabolites.

2. Extraction of Meroterpenoids: [5][6]

  • The culture broth is separated from the mycelia by filtration.

  • The culture broth is then subjected to sequential solvent extraction, first with ethyl acetate (B1210297) (EtOAc) and subsequently with n-butanol (n-BuOH).

  • The organic extracts are concentrated under reduced pressure to yield the crude EtOAc and n-BuOH extracts, which contain the mixture of Acremine meroterpenoids.

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction A Acremonium persicinum Culture B Malt Extract Broth (Artificial Seawater) C Static Incubation (4 weeks, RT) B->C D Filtration C->D E Culture Broth D->E F Mycelia (discarded) D->F G Ethyl Acetate (EtOAc) Extraction E->G H n-Butanol (n-BuOH) Extraction G->H I Crude EtOAc Extract G->I J Crude n-BuOH Extract H->J G Acremine_S Acremine S BChE Butyrylcholinesterase (BChE) Acremine_S->BChE Inhibits ACh_hydrolysis ACh Hydrolysis BChE->ACh_hydrolysis Catalyzes ACh Acetylcholine (ACh) ACh->ACh_hydrolysis Cholinergic_Receptors Cholinergic Receptors (Muscarinic/Nicotinic) ACh->Cholinergic_Receptors Activates Downstream_Signaling Downstream Signaling Events Cholinergic_Receptors->Downstream_Signaling

References

The Biological Origin of Acremine Compounds in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological origins of acremine compounds, a family of meroterpenoids produced by fungi of the genus Acremonium.[1] Acremines exhibit a range of biological activities, making their biosynthetic pathway a subject of significant interest for natural product chemists and drug development professionals. This document outlines the putative biosynthetic pathway, details the key experimental methodologies required to elucidate this pathway, and presents hypothetical quantitative data to illustrate the expected outcomes of such studies.

Proposed Biosynthetic Pathway of Acremine Compounds

The biosynthesis of acremine compounds is hypothesized to originate from a complex pathway involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS), followed by a series of enzymatic modifications. While the complete gene cluster has not been fully elucidated in a single publication, a putative pathway for acremine P has been proposed, suggesting an oxidative cleavage of a didehydro analogue of acremine Q as a key step.[2][3] The core of the acremine structure is likely assembled by a PKS-NRPS, followed by tailoring steps catalyzed by enzymes such as P450 monooxygenases, methyltransferases, acetyltransferases, and FAD-dependent monooxygenases.

A proposed logical sequence of enzymatic functions in the acremine biosynthetic (acm) gene cluster is as follows:

  • AcmG (NRPS-like enzyme): Initiates the biosynthesis by activating and incorporating an amino acid precursor.

  • Polyketide Synthase (PKS) activity: Extends the initial building block with acetate (B1210297) units.

  • AcmL (Proline-specific enzyme): Likely involved in the cyclization or modification of a proline residue.

  • AcmJ (O-Methyltransferase): Catalyzes the methylation of a hydroxyl group.

  • AcmM (P450 Monooxygenase): Performs regioselective hydroxylation.

  • AcmN (FAD-dependent Monooxygenase): Likely involved in further oxidative modifications.

  • AcmK (Acetyltransferase): Responsible for the acetylation of a hydroxyl or amino group.

The following diagram illustrates the hypothesized biosynthetic pathway leading to a core acremine structure.

Acremine_Biosynthesis_Pathway cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_tailoring Tailoring Reactions Amino_Acid Amino Acid PKS_NRPS PKS-NRPS (AcmG, PKS domains) Amino_Acid->PKS_NRPS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_NRPS Linear_Intermediate Linear Polyketide-Peptide Intermediate PKS_NRPS->Linear_Intermediate Cyclized_Intermediate Cyclized Intermediate Linear_Intermediate->Cyclized_Intermediate AcmL (Proline-specific enzyme) Methylated_Intermediate Methylated Intermediate Cyclized_Intermediate->Methylated_Intermediate AcmJ (O-Methyltransferase) Hydroxylated_Intermediate Hydroxylated Intermediate Methylated_Intermediate->Hydroxylated_Intermediate AcmM (P450 Monooxygenase) Oxidized_Intermediate Further Oxidized Intermediate Hydroxylated_Intermediate->Oxidized_Intermediate AcmN (FAD-dependent Monooxygenase) Acremine_Core Acremine Core Structure Oxidized_Intermediate->Acremine_Core AcmK (Acetyltransferase)

A hypothesized biosynthetic pathway for the acremine core structure.

Data Presentation: Quantitative Analysis of Acremine Biosynthesis

The following tables present hypothetical quantitative data that could be obtained from experiments designed to characterize the acremine biosynthetic pathway.

Table 1: Acremine F Production in Acremonium zeae Gene Knockout Mutants

Fungal StrainTargeted GenePutative FunctionAcremine F Titer (mg/L)% of Wild Type
A. zeae WT-Wild Type150.2 ± 12.5100%
A. zeae ΔacmGacmGNRPS-like enzymeNot Detected0%
A. zeae ΔacmJacmJO-MethyltransferaseNot Detected0%
A. zeae ΔacmKacmKAcetyltransferase135.8 ± 10.190.4%
A. zeae ΔacmLacmLProline-specific enzymeNot Detected0%
A. zeae ΔacmMacmMP450 Monooxygenase25.3 ± 3.116.8%
A. zeae ΔacmNacmNFAD-dependent Monooxygenase47.9 ± 5.431.9%

Table 2: Kinetic Parameters of Heterologously Expressed Acm Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
AcmJDesmethyl-acremine Intermediate75 ± 80.15 ± 0.022.0 x 103
AcmMDeoxy-acremine Intermediate42 ± 50.08 ± 0.011.9 x 103
AcmNHydroxy-acremine Intermediate110 ± 150.21 ± 0.031.9 x 103
AcmKDeacetyl-acremine F250 ± 301.5 ± 0.26.0 x 103

Experimental Protocols

This section details the methodologies for key experiments required to elucidate and characterize the acremine biosynthetic pathway.

Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol describes the targeted deletion of a gene in Acremonium to confirm its role in acremine biosynthesis.

  • Construct Preparation: A knockout vector is constructed containing flanking regions (typically 1-2 kb) homologous to the regions upstream and downstream of the target gene. A selectable marker, such as the hygromycin resistance gene (hph), is cloned between these flanking regions. The entire construct is then cloned into a binary vector suitable for Agrobacterium tumefaciens.

  • Agrobacterium Transformation: The binary vector is introduced into a competent A. tumefaciens strain (e.g., AGL-1) via electroporation.

  • Co-cultivation: Acremonium spores are harvested and co-cultivated with the transformed A. tumefaciens on an induction medium containing acetosyringone (B1664989) to induce the Vir genes of Agrobacterium.[4]

  • Selection: After co-cultivation, the fungal mycelia are transferred to a selective medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and the selection agent for the fungal transformants (e.g., hygromycin).

  • Verification: Resistant fungal colonies are isolated, and genomic DNA is extracted. Successful gene replacement is confirmed by PCR using primers flanking the target gene locus and by Southern blot analysis.

Gene_Knockout_Workflow Construct_Prep 1. Prepare Knockout Vector (Homologous flanks + hph gene) Agro_Transform 2. Transform Agrobacterium tumefaciens Construct_Prep->Agro_Transform Co_Cultivate 3. Co-cultivate with Acremonium spores Agro_Transform->Co_Cultivate Selection 4. Select for transformants (Hygromycin resistance) Co_Cultivate->Selection Verification 5. Verify gene knockout (PCR and Southern Blot) Selection->Verification Metabolite_Analysis Metabolite Analysis (LC-MS) Verification->Metabolite_Analysis

Workflow for gene knockout in Acremonium.
Heterologous Expression of the Acremine Gene Cluster in Aspergillus oryzae

This protocol allows for the production of acremine compounds in a well-characterized host, facilitating the identification of the minimal gene set required for biosynthesis.[5][6][7][8]

  • Gene Cluster Amplification: The putative acm gene cluster is amplified from Acremonium genomic DNA as several overlapping fragments.

  • Vector Assembly: The amplified gene fragments are assembled into an expression vector using methods such as yeast homologous recombination.[5] The vector should contain a strong constitutive promoter for each gene in the cluster and a selectable marker for A. oryzae (e.g., pyrG).

  • Aspergillus Transformation: Protoplasts are generated from A. oryzae mycelia by enzymatic digestion. The expression vector is then introduced into the protoplasts using PEG-mediated transformation.

  • Transformant Selection and Cultivation: Transformed protoplasts are regenerated on a selective medium. Verified transformants are then grown in a suitable production medium.

  • Metabolite Extraction and Analysis: The culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by LC-MS to detect the production of acremine compounds.

Heterologous_Expression_Workflow Gene_Amp 1. Amplify acm gene cluster fragments Vector_Assembly 2. Assemble into A. oryzae expression vector Gene_Amp->Vector_Assembly Aspergillus_Transform 3. Transform A. oryzae protoplasts Vector_Assembly->Aspergillus_Transform Selection_Cultivation 4. Select and cultivate transformants Aspergillus_Transform->Selection_Cultivation Metabolite_Analysis 5. Extract and analyze metabolites (LC-MS) Selection_Cultivation->Metabolite_Analysis

References

Unveiling the Spectroscopic Signature of Acremine F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Acremine F, a meroterpenoid natural product. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the identification, characterization, and further development of this compound.

Spectroscopic Data of Acremine F

The structural elucidation of Acremine F relies heavily on the interpretation of its spectroscopic data. The following tables summarize the ¹H and ¹³C NMR chemical shifts and mass spectrometry data.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecular structure of Acremine F. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for Acremine F

PositionδH (ppm), Multiplicity (J in Hz)
25.88, d (9.9)
36.42, d (9.9)
54.02, d (5.1)
62.15, m
7a1.83, dd (13.5, 5.1)
7b1.54, m
101.25, s
111.32, s
121.74, s

Table 2: ¹³C NMR Spectroscopic Data for Acremine F

PositionδC (ppm)
178.9
2128.9
3145.8
4201.5
570.1
645.5
731.8
8134.3
9132.6
1025.4
1129.8
1218.3
Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) confirms the elemental composition of Acremine F.

Table 3: Mass Spectrometry Data for Acremine F

IonCalculated m/zFound m/z
[M+H]⁺229.1434229.1436
[M+Na]⁺251.1254251.1252

Experimental Protocols

The following sections describe the methodologies used to obtain the spectroscopic data for Acremine F.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts were referenced to the residual solvent signal (δH 7.26 and δC 77.16 for CDCl₃). Standard pulse sequences were used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an Agilent 6530 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol (B129727) and introduced into the mass spectrometer via direct infusion. The instrument was calibrated using an internal reference standard.

Visualization of Methodologies

The following diagrams illustrate the general workflows for spectroscopic analysis and structure elucidation of a natural product like Acremine F.

Spectroscopic_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fungal_Culture Fungal Culture (Acremonium persicinum) Extraction Extraction of Secondary Metabolites Fungal_Culture->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Isolated_Compound Isolated Acremine F Chromatography->Isolated_Compound NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D NMR) Isolated_Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HR-ESI-MS) Isolated_Compound->Mass_Spectrometry Data_Analysis Data Analysis and Interpretation NMR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal Stereochemical_Analysis Stereochemical Analysis Structure_Proposal->Stereochemical_Analysis Final_Structure Final Structure of Acremine F Stereochemical_Analysis->Final_Structure

General workflow for the spectroscopic analysis of Acremine F.

Structure_Elucidation_Logic MS_Data Mass Spectrometry Data (Molecular Formula: C12H20O4) Proposed_Structure Proposed Planar Structure MS_Data->Proposed_Structure 1D_NMR 1D NMR Data (1H, 13C) - Functional Groups - Carbon Skeleton 1D_NMR->Proposed_Structure 2D_NMR 2D NMR Data (COSY, HSQC, HMBC) - Connectivity - Proton-Carbon Correlations 2D_NMR->Proposed_Structure NOESY_Data NOESY/ROESY Data - Spatial Proximity - Relative Stereochemistry Final_Structure Final 3D Structure of Acremine F NOESY_Data->Final_Structure Proposed_Structure->NOESY_Data

Logical flow for the structure elucidation of Acremine F.

Unraveling the Enigmatic Pathway of Acremine G Biosynthesis in Acremonium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acremine G, a dimeric meroterpenoid produced by the fungus Acremonium byssoides, has attracted scientific interest due to its unique chemical structure and biological activity. This technical guide provides a comprehensive overview of the current understanding of the Acremine G biosynthetic pathway. While a definitive genetically encoded pathway remains to be fully elucidated, compelling evidence from chemical synthesis and structural analysis of related metabolites suggests a fascinating dimerization process. This document consolidates the proposed biosynthetic route, details relevant experimental methodologies for its investigation, and presents visualizations to aid in the conceptualization of this complex biochemical process. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product biosynthesis, drug discovery, and synthetic biology.

Introduction

Fungi of the genus Acremonium are prolific producers of a diverse array of secondary metabolites with a wide range of biological activities, including antimicrobial, cytotoxic, and immunosuppressive properties[1][2][3][4]. Among these, the acremines, a family of meroterpenoids, stand out due to their complex and varied chemical structures[5]. Acremine G, a dimeric metabolite isolated from Acremonium byssoides A20, is a notable member of this family[6][7]. Its structure was elucidated through NMR spectroscopy and X-ray crystallography, revealing a racemic mixture with a complex dimeric framework[6][7][8]. Understanding the biosynthetic machinery responsible for constructing such intricate molecules is of fundamental scientific importance and holds potential for the bioengineering of novel therapeutic agents.

While the complete enzymatic cascade leading to Acremine G has not been experimentally verified, a plausible biosynthetic pathway has been proposed based on the co-isolation of monomeric acremine precursors and biomimetic synthesis studies[6][9]. This guide will delve into the details of this proposed pathway, offering a roadmap for future research aimed at its full characterization.

Proposed Biosynthetic Pathway of Acremine G

The biosynthesis of Acremine G is hypothesized to proceed through the dimerization of monomeric acremine precursors. The proposed pathway involves a key Diels-Alder reaction, a powerful and elegant strategy employed in nature to construct complex cyclic systems[6][9].

Precursor Monomers: The Building Blocks

The biosynthesis of Acremine G is thought to originate from simpler acremine monomers, such as Acremine A and its corresponding hydroquinone[6]. These monomers themselves are likely products of a polyketide synthase (PKS) or a hybrid PKS-non-ribosomal peptide synthetase (NRPS) pathway, which is a common route for the biosynthesis of meroterpenoids in fungi[10][11]. The core cyclic structure of the acremine monomers is likely assembled by a PKS, with subsequent modifications such as prenylation and oxidation being carried out by tailoring enzymes.

The Key Dimerization Step: A Putative Diels-Alder Reaction

The central hypothesis for the formation of the Acremine G dimer is a [4+2] cycloaddition, or Diels-Alder reaction, between two monomeric precursors: Acremine A (acting as the dienophile) and the hydroquinone (B1673460) form of another acremine monomer (acting as the diene)[6][9]. This proposed mechanism is supported by the successful biomimetic synthesis of Acremine G, which achieved the dimerization through a highly regioselective and stereoselective Diels-Alder reaction between a protected hydroquinone diene and an alkenyl quinone[9].

The proposed biosynthetic pathway can be visualized as follows:

Acremine G Biosynthesis Pathway cluster_monomer Monomer Biosynthesis cluster_dimerization Dimerization PKS_NRPS Polyketide Synthase (PKS) / Non-Ribosomal Peptide Synthetase (NRPS) Acremine_Monomer Acremine Monomer Core PKS_NRPS->Acremine_Monomer Tailoring Tailoring Enzymes (e.g., Prenyltransferase, Oxidase) Acremine_Monomer->Tailoring Acremine_A Acremine A (Dienophile) Tailoring->Acremine_A Acremine_HQ Acremine Hydroquinone (Diene) Tailoring->Acremine_HQ Diels_Alder Putative Diels-Alderase Acremine_A->Diels_Alder Dienophile Acremine_HQ->Diels_Alder Diene Acremine_G Acremine G Diels_Alder->Acremine_G [4+2] Cycloaddition

Figure 1: Proposed biosynthetic pathway of Acremine G.

This putative pathway suggests the existence of a specialized enzyme, likely a Diels-Alderase, that catalyzes this specific cycloaddition. While such enzymes are still relatively rare, their existence has been confirmed in other fungal secondary metabolite pathways[12]. The identification and characterization of this enzyme would be a significant breakthrough in understanding Acremine G biosynthesis.

Quantitative Data

At present, there is a lack of quantitative data in the literature regarding the enzymatic kinetics or production yields specifically for the Acremine G biosynthetic pathway. Research has primarily focused on the isolation, structure elucidation, and total synthesis of acremine family members[5][6][9]. Future studies involving the identification of the biosynthetic gene cluster and heterologous expression of the pathway would be necessary to generate such data.

ParameterValueReference
Acremine G Yield from A. byssoides A20 Not Reported[6]
Enzyme Kinetics (putative Diels-Alderase) Not Determined-
Gene Expression Levels (putative BGC) Not Determined-
Table 1: Summary of Currently Unavailable Quantitative Data for Acremine G Biosynthesis.

Experimental Protocols

The elucidation of the Acremine G biosynthetic pathway requires a multi-faceted experimental approach. The following protocols outline key experiments that would be instrumental in identifying the biosynthetic gene cluster (BGC), characterizing the enzymes involved, and validating the proposed pathway. These are generalized protocols adapted from established methods in fungal secondary metabolism research[13][14].

Identification of the Acremine G Biosynthetic Gene Cluster

A common strategy to identify the genes responsible for the production of a fungal secondary metabolite is through genome mining and targeted gene disruption.

Experimental Workflow:

BGC Identification Workflow A Genome Sequencing of Acremonium byssoides A20 B Bioinformatic Analysis (e.g., antiSMASH) A->B C Identification of Putative PKS/NRPS Gene Clusters B->C D Gene Knockout of Candidate Genes (e.g., CRISPR/Cas9) C->D E Metabolite Profiling of Mutants (LC-MS) D->E F Absence of Acremine G in Mutant Confirms BGC E->F

Figure 2: Workflow for identifying the Acremine G biosynthetic gene cluster.

Protocol:

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of Acremonium byssoides A20.

  • Genome Sequencing: The extracted DNA is sequenced using a combination of long-read and short-read technologies to obtain a high-quality genome assembly.

  • Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH to identify putative secondary metabolite biosynthetic gene clusters, particularly those containing PKS or NRPS genes[15].

  • Candidate Gene Selection: Clusters containing genes with homology to known meroterpenoid biosynthetic enzymes are prioritized as candidates for Acremine G biosynthesis.

  • Gene Disruption: The candidate genes, especially the core PKS/NRPS and putative tailoring enzymes, are targeted for disruption using CRISPR/Cas9-mediated gene editing[16].

  • Metabolite Analysis: The wild-type and mutant strains are cultivated under conditions known to produce Acremine G. The culture extracts are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to compare their metabolite profiles.

  • Confirmation: The absence of Acremine G in a specific gene knockout mutant would confirm the involvement of that gene and its cluster in the biosynthetic pathway.

Heterologous Expression of the Biosynthetic Pathway

To confirm the function of the identified BGC and to facilitate further enzymatic studies, the entire cluster can be expressed in a heterologous host.

Protocol:

  • Cluster Cloning: The identified BGC is cloned from the genomic DNA of A. byssoides A20 into an expression vector.

  • Host Selection: A suitable fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, which is known for its genetic tractability and ability to express fungal secondary metabolite pathways, is chosen[17][18].

  • Transformation: The expression vector containing the BGC is transformed into the host organism.

  • Expression and Analysis: The transformed host is cultured, and the production of Acremine G is monitored by LC-MS. Successful production confirms the identity and completeness of the cloned BGC.

In Vitro Characterization of the Putative Diels-Alderase

If a candidate gene for the Diels-Alderase is identified within the BGC, its function can be confirmed through in vitro enzymatic assays.

Protocol:

  • Gene Cloning and Expression: The candidate Diels-Alderase gene is cloned into an expression vector and expressed in a suitable host, such as E. coli, for protein production.

  • Protein Purification: The recombinant enzyme is purified to homogeneity using affinity chromatography.

  • Enzymatic Assay: The purified enzyme is incubated with the precursor monomers, Acremine A and the acremine hydroquinone, in a suitable buffer.

  • Product Analysis: The reaction mixture is analyzed by LC-MS to detect the formation of Acremine G. The confirmation of product formation will validate the function of the enzyme as a Diels-Alderase in the Acremine G biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of Acremine G in Acremonium byssoides presents an intriguing case of complex molecular assembly, likely involving a sophisticated enzymatic Diels-Alder reaction. While the proposed pathway provides a solid foundation for future research, the definitive identification and characterization of the responsible biosynthetic gene cluster and its encoded enzymes are critical next steps. The experimental strategies outlined in this guide offer a clear path toward achieving this goal.

A complete understanding of the Acremine G biosynthetic pathway will not only contribute to our fundamental knowledge of fungal secondary metabolism but also open up exciting possibilities for synthetic biology. The discovery of a novel fungal Diels-Alderase could provide a valuable new tool for biocatalysis. Furthermore, the ability to manipulate the Acremine G BGC could enable the production of novel acremine analogs with potentially improved therapeutic properties, thus highlighting the immense potential that lies at the intersection of natural product biosynthesis and modern biotechnology.

References

An In-depth Technical Guide to the Physicochemical Properties of Acremine M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Acremine M, a member of the acremine family of fungal metabolites. The information is compiled to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Core Physicochemical Properties

Acremine M is a complex organic molecule with several stereocenters, making its precise characterization crucial for understanding its biological activity. The fundamental physicochemical properties are summarized below.

Table 1: Summary of Physicochemical Data for Acremine M

PropertyValueSource
Molecular Formula C₁₂H₁₆O₆PubChem[1]
Molecular Weight 256.25 g/mol PubChem[1]
Exact Mass 256.09468823 DaPubChem[1]
IUPAC Name (1aR,4R,5S,7aR,7bS)-4,5,7a-trihydroxy-1a,6,6-trimethyl-5,7b-dihydro-4H-oxireno[2,3-h]chromen-2-onePubChem[1]
XLogP3-AA -2.3PubChem (Computed)[1]
Hydrogen Bond Donor Count 3PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 6PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]

Spectroscopic Data and Structural Elucidation

The structural characterization of complex natural products like Acremine M relies heavily on a combination of spectroscopic techniques. While specific spectral data for Acremine M is not publicly available, this section outlines the standard experimental protocols used for such characterizations.[2][3][4][5]

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[5][6]

  • Experimental Protocol:

    • Sample Preparation: A sample of pure Acremine M (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

    • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations in the 2D spectra are analyzed to piece together the molecular structure.

2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[3][7]

  • Experimental Protocol:

    • Sample Introduction: A dilute solution of Acremine M is introduced into the mass spectrometer, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Data Acquisition: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the calculation of the molecular formula.[7] Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which provide clues about the molecule's substructures.

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5][7]

  • Experimental Protocol:

    • Sample Preparation: A small amount of Acremine M can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.

    • Data Acquisition: The sample is irradiated with infrared light, and the absorption of specific frequencies is measured.

    • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which can indicate the presence of chromophores.[3][7]

  • Experimental Protocol:

    • Sample Preparation: A dilute solution of Acremine M is prepared in a UV-transparent solvent (e.g., methanol (B129727) or ethanol).

    • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm).

    • Data Analysis: The wavelength of maximum absorbance (λmax) can provide information about the conjugated systems within the molecule.

Experimental Workflows

The isolation and characterization of a natural product like Acremine M from its source organism follows a systematic workflow.

experimental_workflow cluster_isolation Isolation and Purification cluster_characterization Structural Elucidation cluster_activity Biological Evaluation Culture Fungal Culture (e.g., Acremonium sp.) Extraction Solvent Extraction Culture->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure Acremine M Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR UV UV-Vis Spectroscopy Pure_Compound->UV Bioassays Biological Assays Pure_Compound->Bioassays Structure Structure Determination NMR->Structure MS->Structure IR->Structure UV->Structure Mechanism Mechanism of Action Studies Bioassays->Mechanism

Generalized workflow for natural product isolation and characterization.

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for Acremine M are not well-documented in publicly available literature, compounds from the Acremonium genus are known to exhibit a range of biological effects, including antimicrobial and cytotoxic activities.[8] Further research is required to elucidate the specific biological targets and mechanisms of action of Acremine M.

4.1. General Protocol for Biological Assays

To determine the biological activity of Acremine M, a series of in vitro assays would be conducted.[9][10]

  • Antimicrobial Assays:

    • Microorganism Culture: Bacterial or fungal strains are cultured in appropriate liquid or solid media.

    • Exposure: The microorganisms are exposed to varying concentrations of Acremine M.

    • Endpoint Measurement: The minimum inhibitory concentration (MIC) is determined by measuring the lowest concentration of the compound that inhibits visible growth.[11]

  • Cytotoxicity Assays:

    • Cell Culture: Human or other mammalian cell lines are cultured in appropriate media.

    • Treatment: The cells are treated with a range of concentrations of Acremine M.

    • Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.

4.2. Signaling Pathway Analysis

Should Acremine M exhibit significant biological activity, the next step would be to investigate its impact on cellular signaling pathways.

signaling_pathway_analysis AcremineM Acremine M Treatment Cells Target Cells AcremineM->Cells Lysate Cell Lysate Preparation Cells->Lysate WesternBlot Western Blot Analysis Lysate->WesternBlot Pathway Identification of Modulated Signaling Proteins WesternBlot->Pathway

A simplified workflow for investigating signaling pathway modulation.

This workflow would involve treating target cells with Acremine M and then analyzing changes in the phosphorylation state or expression levels of key signaling proteins using techniques like Western blotting.[12]

References

A Technical Guide to the Natural Sources and Abundance of Acridone Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "acremine" as specified in the user request is not a recognized chemical term. This document assumes the user intended to inquire about "acridone alkaloids," a well-established class of natural compounds with significant biological activity.

Introduction

Acridone (B373769) alkaloids are a class of nitrogen-containing heterocyclic compounds built upon the acridone scaffold. These secondary metabolites are predominantly found in the plant kingdom and have garnered significant interest from the scientific community due to their wide range of pharmacological properties, including anticancer, antiviral, antimalarial, and antibacterial activities. This technical guide provides a comprehensive overview of the natural sources, abundance, biosynthesis, and experimental protocols related to acridone alkaloids, tailored for professionals in research and drug development.

Natural Sources of Acridone Alkaloids

Acridone alkaloids are most abundantly found in the Rutaceae family, commonly known as the rue or citrus family.[1] Various parts of these plants, including the roots, stem bark, leaves, and even tissue cultures, serve as rich sources of these compounds.[2]

Key genera within the Rutaceae family known to produce acridone alkaloids include:

  • Citrus : Species such as Citrus reticulata (mandarin orange) and Citrus maxima (pomelo) have been shown to contain a variety of acridone alkaloids in their leaves and stem bark.[1][3]

  • Glycosmis : Glycosmis pentaphylla is a particularly well-studied species, with its stem and root bark yielding a significant number and quantity of acridone alkaloids.[4] Other species like Glycosmis macrantha and Glycosmis lucida are also known producers.[5]

  • Ruta : Ruta graveolens (common rue) is a classic source of acridone alkaloids, with high concentrations found in the root tips.[6][7]

  • Zanthoxylum : The root bark of Zanthoxylum simulans has been found to contain several acridone alkaloids with cytotoxic and antimalarial properties.[1]

  • Severinia : The root bark of Severinia buxifolia is another notable source.[8]

  • Swinglea : Swinglea glutinosa is known to produce acridone alkaloids that have been investigated for their effects on photosynthesis.[8]

Beyond the Rutaceae family, some acridone alkaloids have also been isolated from marine organisms.[9]

Abundance of Acridone Alkaloids in Natural Sources

The abundance of acridone alkaloids can vary significantly depending on the plant species, the specific organ, geographical location, and harvesting time. The following table summarizes quantitative data on the isolation of various acridone alkaloids from different natural sources, providing an indication of their abundance.

Acridone AlkaloidNatural SourcePlant PartStarting Material (kg)Yield (mg)Yield (%)Reference
NoracronycineGlycosmis pentaphyllaStem and Root Bark4.111000.0268[4]
Des-N-methylnoracronycineGlycosmis pentaphyllaStem and Root Bark4.113000.0317[4]
Des-N-methylacronycineGlycosmis pentaphyllaRoot Bark1.340000.3077[4]
5-HydroxyarborinineGlycosmis pentaphyllaStem Bark2.8100.0004[4]
1-Hydroxy-3-methoxy-10-methyl-9-acridoneGlycosmis pentaphyllaRoot Bark1.3300.0023[4]
3-O-Methoxyglycocitrine IIGlycosmis pentaphyllaNot specifiedNot specified100Not specified[4]
5-HydroxynoracronycineGlycosmis pentaphyllaNot specifiedNot specified20Not specified[4]
MacranthanineGlycosmis macranthaStem BarkNot specified24Not specified[5]
7-HydroxynoracronycineGlycosmis macranthaStem BarkNot specified118Not specified[5]
AtalaphyllidineGlycosmis macranthaStem BarkNot specified108Not specified[5]
Glycocitrine-ICitrus maximaStem BarkNot specified11.2Not specified[3]
5-HydroxynoracronycineCitrus maximaStem BarkNot specified9.3Not specified[3]
Citrusinine-ICitrus maximaStem BarkNot specified86.6Not specified[3]
5-Hydroxynoracronycine alcoholCitrus maximaStem BarkNot specified3.7Not specified[3]
Grandisine-ICitrus maximaStem BarkNot specified1.2Not specified[3]
Natsucitrine-IICitrus maximaStem BarkNot specified2.0Not specified[3]
Citracridone-IIICitrus maximaStem BarkNot specified10Not specified[3]

Experimental Protocols

Extraction and Isolation of Acridone Alkaloids

The extraction and isolation of acridone alkaloids from plant material typically involve a multi-step process that leverages the chemical properties of these compounds.

General Protocol:

  • Preparation of Plant Material: The collected plant material (e.g., root bark, stem bark) is first washed, dried, and then ground into a coarse powder to increase the surface area for extraction.

  • Defatting: The powdered plant material is often first extracted with a non-polar solvent like hexane (B92381) or petroleum ether. This step removes fats, waxes, and other non-polar compounds that could interfere with subsequent extraction and purification.

  • Alkaloid Extraction: The defatted plant material is then extracted with a polar solvent, most commonly methanol (B129727) or ethanol, at room temperature or under reflux.[4][10] This process is often repeated multiple times to ensure complete extraction of the alkaloids.

  • Solvent Evaporation: The resulting alcoholic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction (for purification): The crude extract can be further purified by dissolving it in an acidic aqueous solution (e.g., 5% HCl). This protonates the basic nitrogen atom of the alkaloids, making them soluble in the aqueous phase. The aqueous layer is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities. The pH of the aqueous layer is then adjusted to basic (e.g., with NH4OH) to deprotonate the alkaloids, which can then be extracted into an organic solvent like chloroform (B151607) or ethyl acetate.

  • Chromatographic Separation: The purified alkaloid mixture is then subjected to various chromatographic techniques for the separation of individual compounds. These techniques include:

    • Column Chromatography: Often using silica (B1680970) gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) as the mobile phase.[5]

    • High-Performance Liquid Chromatography (HPLC): A highly efficient method for both analytical and preparative separation of acridone alkaloids.[11]

    • Thin-Layer Chromatography (TLC): Used for monitoring the separation process and for preliminary identification of compounds.

Quantification of Acridone Alkaloids by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for the accurate quantification of acridone alkaloids in plant extracts.

Example HPLC Protocol for 9(10H)-Acridone: [11]

  • Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol in water.

    • 0-4 min: 0-62% methanol

    • 4-19 min: 62-83% methanol

    • 19-23 min: 83-100% methanol

    • 23-32 min: 100% methanol

    • 32-35 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation at 395 nm and emission at 435 nm.

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a 9(10H)-acridone standard. The concentration of the acridone in the sample is then determined by comparing its peak area to the calibration curve.

Structure Elucidation

The determination of the chemical structure of isolated acridone alkaloids is achieved through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as carbonyl (C=O) and hydroxyl (O-H) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can be characteristic of the acridone chromophore.

Biosynthesis of Acridone Alkaloids

The biosynthesis of acridone alkaloids in plants involves a key enzymatic step catalyzed by acridone synthase (ACS) .[12] This enzyme is a member of the chalcone (B49325) synthase (CHS) superfamily of plant polyketide synthases.

The biosynthetic pathway can be summarized as follows:

  • Formation of N-methylanthraniloyl-CoA: The pathway starts with the amino acid tryptophan, which is converted to anthranilic acid. Anthranilic acid is then methylated to form N-methylanthranilic acid, which is subsequently activated to its coenzyme A thioester, N-methylanthraniloyl-CoA.

  • Condensation Reaction: Acridone synthase catalyzes the condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA.

  • Cyclization and Aromatization: The resulting polyketide intermediate undergoes a series of cyclization and aromatization reactions to form the characteristic tetracyclic acridone scaffold, specifically 1,3-dihydroxy-N-methylacridone.[12]

  • Further Modifications: This basic acridone core can then undergo various enzymatic modifications, such as hydroxylation, methylation, and prenylation, to produce the diverse array of acridone alkaloids found in nature.

Visualizations

General Workflow for Acridone Alkaloid Research

G A Plant Material Collection (e.g., Rutaceae species) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol) B->C D Crude Extract C->D E Purification (e.g., Acid-Base Extraction) D->E F Chromatographic Separation (e.g., Column Chromatography, HPLC) E->F G Isolated Acridone Alkaloids F->G H Structure Elucidation (NMR, MS, IR, UV) G->H I Quantification (HPLC) G->I J Bioactivity Screening G->J

Caption: A generalized workflow for the extraction, isolation, and analysis of acridone alkaloids.

Biosynthetic Pathway of the Acridone Core

G cluster_0 Precursor Synthesis cluster_1 Polyketide Synthesis cluster_2 Acridone Core Formation Tryptophan Tryptophan Anthranilic Acid Anthranilic Acid Tryptophan->Anthranilic Acid N-methylanthranilic Acid N-methylanthranilic Acid Anthranilic Acid->N-methylanthranilic Acid N-methylanthraniloyl-CoA N-methylanthraniloyl-CoA N-methylanthranilic Acid->N-methylanthraniloyl-CoA Condensation Condensation (Acridone Synthase) N-methylanthraniloyl-CoA->Condensation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Condensation Polyketide Intermediate Polyketide Intermediate Condensation->Polyketide Intermediate 1,3-dihydroxy-N-methylacridone 1,3-dihydroxy-N-methylacridone Polyketide Intermediate->1,3-dihydroxy-N-methylacridone Cyclization & Aromatization Diverse Acridone Alkaloids Diverse Acridone Alkaloids 1,3-dihydroxy-N-methylacridone->Diverse Acridone Alkaloids Further Modifications (Hydroxylation, Methylation, etc.)

Caption: The biosynthetic pathway leading to the formation of the acridone alkaloid core structure.

Conclusion

Acridone alkaloids represent a promising class of natural products with significant potential for drug development. The Rutaceae family stands out as the primary source of these compounds, with ongoing research continuing to uncover novel structures with potent biological activities. The methodologies outlined in this guide provide a framework for the efficient extraction, isolation, quantification, and characterization of acridone alkaloids, facilitating further exploration of their therapeutic applications.

References

The Meroterpenoid Architecture of Acremines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the meroterpenoid structure of acremines, a class of secondary metabolites produced by fungi of the genus Acremonium. This document is intended for researchers, scientists, and drug development professionals interested in the chemical diversity, biosynthesis, and biological activities of these natural products.

Core Meroterpenoid Structure of Acremines

Acremines are a family of meroterpenoids characterized by a highly substituted cyclohexene (B86901) or related core structure linked to a prenyl unit.[1] The structural diversity within the acremine family arises from variations in oxidation, cyclization, and substitution patterns on this core scaffold. Key structural classes include acremines A-S, dimeric bisacremines, and related ascochlorin (B1665193) derivatives.

The fundamental acremine framework is biosynthetically derived from both the polyketide and terpene pathways. This hybrid origin contributes to their unique and complex chemical structures. The structural elucidation of these compounds has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with computational methods like Density Functional Theory (DFT) calculations for stereochemical assignments.[2][3]

Below is a generalized representation of the core acremine structure, highlighting the key carbocyclic core and the prenyl side chain.

G cluster_core Core Acremine Scaffold Core Substituted Carbocyclic Core Prenyl Prenyl Side Chain Core->Prenyl Linkage

Caption: Generalized core structure of acremines.

Quantitative Biological Activity of Acremines and Related Compounds

Acremines and their derivatives have been reported to exhibit a range of biological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory effects. The following table summarizes available quantitative data for selected compounds.

CompoundActivityAssay/Cell LineIC50 / MICReference
Acremotins A–DAntibacterialStaphylococcus aureusMIC (Acremotin D): 12.5 µg/mL[1]
Acremotins A–DAntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)MIC (Acremotin D): 6.25 µg/mL[1]
AscochlorinCytotoxicityA549 (Human lung carcinoma)IC50: 0.9–5.8 µM[4]
AscochlorinCytotoxicityHepG2 (Human liver cancer)IC50: 0.9–5.8 µM[4]
AscofuranoneCytotoxicityA549 (Human lung carcinoma)IC50: 0.9–5.8 µM[4]
AscofuranoneCytotoxicityHepG2 (Human liver cancer)IC50: 0.9–5.8 µM[4]
Acrepeptins A & BAnti-inflammatoryLPS-activated microglia BV-2 cells (NO production)IC50: 12.0 ± 2.3 µM (A), 10.6 ± 4.0 µM (B)[4]
Acremine SEnzyme InhibitionButyrylcholinesterase-[1]
AcrepseudoterinEnzyme InhibitionPTP1BIC50: 22.8 ± 1.1 µM[4]

Experimental Protocols

Detailed experimental protocols are crucial for the isolation, characterization, and biological evaluation of acremines. While specific parameters may vary between laboratories and target compounds, the following sections outline the general methodologies.

Isolation and Purification of Acremines

A typical workflow for the isolation and purification of acremines from fungal cultures is depicted below. This multi-step process involves extraction from the fungal biomass and culture medium, followed by chromatographic separation to obtain pure compounds.

G cluster_workflow Isolation and Purification Workflow Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Solvent (e.g., Ethyl Acetate) Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Silica (B1680970) Gel, Sephadex Fractions Fractions Chromatography->Fractions HPLC HPLC Fractions->HPLC Reversed-phase Pure Acremines Pure Acremines HPLC->Pure Acremines

Caption: General workflow for acremine isolation.

Protocol Outline:

  • Fungal Cultivation: Acremonium species are cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: The fungal mycelium and culture broth are extracted with an organic solvent, such as ethyl acetate, to partition the acremines and other metabolites into the organic phase.

  • Preliminary Fractionation: The crude extract is subjected to column chromatography, often using silica gel or Sephadex, to separate the components based on polarity.

  • Purification: Fractions containing acremines are further purified using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column, to yield pure compounds.

Structure Elucidation

The chemical structures of isolated acremines are determined using a combination of modern spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to determine the carbon skeleton, proton connectivity, and relative stereochemistry of the molecule.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound. Fragmentation patterns observed in MS/MS experiments can provide additional structural information.

  • Computational Chemistry: DFT calculations are often employed to compare calculated and experimental NMR chemical shifts to confirm the proposed structure and assign the absolute configuration.[2][3]

Biosynthesis of Acremines

The biosynthesis of acremines is a complex process involving multiple enzymatic steps. A putative biosynthetic pathway for acremine P has been proposed, originating from a dehydro derivative of acremine Q.[2][3] This suggests an oxidative cleavage mechanism in the final stages of biosynthesis. The total synthesis of acremines A, B, and F has provided further insights, suggesting that acremine F is a likely biosynthetic precursor to acremines A and B through selective oxidation.[5]

The general biosynthetic scheme involves the convergence of the polyketide and terpenoid pathways to generate the meroterpenoid core, which is then subjected to a series of modifications by tailoring enzymes.

G Polyketide Pathway Polyketide Pathway Meroterpenoid Core Meroterpenoid Core Polyketide Pathway->Meroterpenoid Core Polyketide Synthase Early Acremines Early Acremines Meroterpenoid Core->Early Acremines Cyclases Terpenoid Pathway Terpenoid Pathway Terpenoid Pathway->Meroterpenoid Core Prenyltransferase Diverse Acremines Diverse Acremines Early Acremines->Diverse Acremines Oxidases, Methyltransferases, etc.

Caption: Putative biosynthetic pathway for acremines.

Signaling Pathways Modulated by Acremine-Related Compounds

While the direct molecular targets of most acremines are still under investigation, evidence suggests that related compounds can modulate key cellular signaling pathways. For instance, 3-bromoascochlorin (BAS), an ascochlorin derivative, has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway in small cell lung cancer cells.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

The inhibition of the MAPK/ERK pathway by BAS suggests that other acremine-related meroterpenoids may also exert their cytotoxic effects through the modulation of this or other oncogenic signaling cascades.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Acremine-related compound (e.g., BAS) Acremine-related compound (e.g., BAS) Acremine-related compound (e.g., BAS)->MEK Inhibition

Caption: Inhibition of the MAPK/ERK pathway.

References

Initial Biological Screening of Acremine P: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the chemical structure and origins of Acremine P, a meroterpenoid produced by the marine-derived fungus Acremonium persicinum, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed initial biological screening data. While the structural elucidation of Acremine P has been a subject of scientific inquiry, leading to a revision of its chemical structure, extensive biological activity profiles, including quantitative data and detailed experimental protocols, do not appear to be published.

Meroterpenoids as a class of natural products are known to exhibit a wide range of biological activities, with approximately 56% demonstrating pronounced effects such as cytotoxicity, enzyme inhibition, and antimicrobial properties.[1][2] This has led to the successful development of some meroterpenoids into clinical drug candidates. However, specific quantitative data from initial biological screenings of Acremine P, such as IC50 or EC50 values against various cell lines or microbial strains, are not detailed in the accessible literature.

One study focusing on the secondary metabolites of Acremonium persicinum explicitly states that for a series of isolated acremines, including Acremine P, "no bioactivity of the isolated compounds was investigated."[2] This suggests that a comprehensive initial biological screening may not have been conducted or, if it was, the results have not been published in the reviewed scientific journals.

The primary focus of the existing research on Acremine P has been on its isolation and the precise determination of its molecular architecture through techniques such as NMR spectroscopy.[1][3][4] This foundational chemical work is essential for any subsequent biological evaluation, but it does not in itself provide the biological data requested.

Due to the lack of available data, it is not possible to construct the requested in-depth technical guide with structured tables of quantitative data, detailed experimental protocols for key experiments, or diagrams of signaling pathways related to the biological activity of Acremine P. Further research and publication of such data would be necessary to fulfill these requirements.

References

Acremine Compounds: A Comprehensive Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acremine compounds, a class of meroterpenoids isolated from fungi of the genus Acremonium, are emerging as a promising source of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of Acremine compounds and their potential therapeutic targets. Primarily recognized for their potent antifungal activity, particularly against the pathogenic yeast Cryptococcus gattii, recent studies on structurally related compounds suggest a broader therapeutic window, including anticancer properties. This document summarizes the available quantitative data on their biological activities, details key experimental protocols for their evaluation, and visualizes the proposed mechanisms of action and relevant signaling pathways.

Introduction to Acremine Compounds

Acremine compounds are a family of fungal secondary metabolites characterized by a meroterpenoid structure, a hybrid of polyketide and terpenoid biosynthetic pathways. First isolated from Acremonium species, several distinct members have been identified, including Acremine A, B, F, and M. More recently, related compounds such as Acremorins and Acrocholrins have been discovered from deep-sea-derived Acremonium sclerotigenum, expanding the chemical diversity of this class.[1] These compounds have garnered significant interest due to their pronounced biological activities.

Antifungal Activity and Therapeutic Targets

The most well-documented therapeutic potential of Acremine compounds lies in their antifungal properties. Several studies have demonstrated significant activity against Cryptococcus gattii, an encapsulated yeast that can cause severe infections of the pulmonary and central nervous systems.

Quantitative Antifungal Activity Data

The antifungal efficacy of various Acremine-related compounds has been quantified using Minimum Inhibitory Concentration (MIC) assays. The data highlights their potent activity against C. gattii.

Compound ClassSpecific Compound(s)Target OrganismMIC (µg/mL)Reference
Acremorins Acremorin G, H, I, JCryptococcus gattii 3271G18[1]
Acrocholrins Acrocholrin I, K, SCryptococcus gattii 3271G14
Mechanism of Antifungal Action

The antifungal mechanism of Acremine compounds appears to be multifaceted, targeting several key cellular processes in fungi.

  • Cell Wall and Membrane Disruption: Acremorin 7 has been shown to cause a significant reduction in the cell wall thickness of C. gattii.[1] Acrocholrin 9 has been observed to increase cell membrane permeability. This dual attack on the fungal cell's protective outer layers leads to a loss of structural integrity and eventual cell lysis.

  • Organelle Damage: Treatment with Acremorin 7 results in the rarefaction of cytoplasm and damage to the structural integrity of organelles within C. gattii.[1]

  • Inhibition of Macromolecule Synthesis: RNA sequencing analysis of C. gattii treated with Acremorin 7 revealed an upregulation of ribosome biosynthesis and RNA binding, coupled with an inhibition of RNA and nucleic acid metabolism.[1] This suggests a disruption of essential protein synthesis and genetic processes.

  • Inhibition of Virulence Factors: Acrocholrin 9 has been shown to inhibit the formation of the polysaccharide capsule in C. gattii. The capsule is a major virulence factor for this pathogen, protecting it from the host immune system.

The following diagram illustrates the proposed workflow for investigating the antifungal mechanism of Acremine compounds.

Antifungal_Mechanism_Workflow Experimental Workflow for Antifungal Mechanism of Action cluster_invitro In Vitro Antifungal Assays cluster_molecular Molecular Target Identification cluster_data Data Analysis and Interpretation MIC MIC Determination CellWall Cell Wall Integrity Assay (e.g., TEM) MIC->CellWall Informs downstream assays Mechanism Mechanism of Action Hypothesis CellWall->Mechanism Membrane Membrane Permeability Assay (e.g., PI Staining) Membrane->Mechanism Capsule Capsule Formation Assay (e.g., India Ink Staining) Capsule->Mechanism RNAseq RNA Sequencing DEG Differential Gene Expression Analysis RNAseq->DEG Proteomics Proteomic Analysis Pathway Pathway Enrichment Analysis Proteomics->Pathway DEG->Pathway Pathway->Mechanism

Experimental workflow for elucidating the antifungal mechanism of Acremine compounds.

Potential Anticancer Activity and Therapeutic Targets

While direct studies on the anticancer properties of Acremine compounds are limited, research on the structurally similar meroterpenoid, Ascochlorin, and other Acremonium-derived compounds provides compelling evidence for their potential in oncology.

Quantitative Cytotoxicity Data

Several studies have reported the cytotoxic effects of Acremonium-derived compounds against various human cancer cell lines.

Compound ClassSpecific Compound(s)Cell LineIC50 / EC50Reference
Destruxins Trichomide DMOLM-13 (Leukemia)< 1 µM
Trichomide DMV-4-11 (Leukemia)< 1 µM
Trichomide DMCF7 (Breast Cancer)40 nM
Trichomide DA2058 (Melanoma)40 nM
Peptaibols VariousKB (Tumor Cells)10 - 64 nM
Ascochlorin-related Sargachromanol E, D, PAGS (Gastric Cancer)0.5 - 5.7 µg/mL
Eucalypglobulusal FCCRF-CEM (Leukemia)3.3 µM
11-dehydroxy epoxyphomalin AOVCAR3 (Ovarian Cancer)0.5 µM
Potential Signaling Pathways and Molecular Targets

Studies on Ascochlorin and its derivatives have revealed their ability to modulate key signaling pathways implicated in cancer progression. These findings suggest that Acremine compounds may exert their anticancer effects through similar mechanisms.

  • Inhibition of the STAT3 Signaling Pathway: Ascochlorin has been shown to inhibit both constitutive and inducible STAT3 activation. It achieves this by increasing the expression of the Protein Inhibitor of Activated STAT3 (PIAS3), which in turn downregulates STAT3 activation. The STAT3 pathway is a critical regulator of cancer cell proliferation, survival, and invasion.

  • Modulation of the Wnt/β-catenin Signaling Pathway: The Ascochlorin derivative, 4-O-methylascochlorin, has been found to suppress the Wnt/β-catenin pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in tumorigenesis and the maintenance of cancer stem cells.

  • Induction of Apoptosis and Cell Cycle Arrest: Ascochlorin and its derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. These are key mechanisms by which many successful chemotherapeutic agents eliminate cancer cells.

  • Inhibition of the Mitochondrial Cytochrome bc1 Complex: Ascochlorin is a known inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) at both the Qo and Qi sites.[2][3] By disrupting the mitochondrial electron transport chain, it can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.

The following diagram illustrates the potential signaling pathways targeted by Acremine-related compounds in cancer cells.

Anticancer_Signaling_Pathways Potential Anticancer Signaling Pathways of Acremine-Related Compounds cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acremine Acremine-like Compound Wnt_Pathway Wnt/β-catenin Pathway Acremine->Wnt_Pathway Inhibits STAT3_Pathway STAT3 Pathway Acremine->STAT3_Pathway Inhibits ERK_AP1_Pathway ERK/AP1 Pathway Acremine->ERK_AP1_Pathway Inhibits PIAS3 PIAS3 Acremine->PIAS3 Induces Mitochondrion Mitochondrion Acremine->Mitochondrion Cyt_bc1 Cytochrome bc1 Complex Acremine->Cyt_bc1 Inhibits CellCycleArrest Cell Cycle Arrest Wnt_Pathway->CellCycleArrest Proliferation Decreased Proliferation & Invasion Wnt_Pathway->Proliferation Leads to Apoptosis Apoptosis STAT3_Pathway->Apoptosis STAT3_Pathway->Proliferation Leads to ERK_AP1_Pathway->Proliferation Leads to PIAS3->STAT3_Pathway Inhibits Mitochondrion->Cyt_bc1 Cyt_bc1->Apoptosis Induces

Potential signaling pathways in cancer cells modulated by Acremine-related compounds.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Acremine compounds.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 document for yeast.

  • Inoculum Preparation:

    • Subculture C. gattii on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure viability and purity.

    • Prepare a suspension of the yeast in sterile 0.85% saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Prepare a working suspension by diluting the adjusted suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS).

  • Drug Dilution:

    • Prepare serial twofold dilutions of the Acremine compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

    • Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the working yeast suspension, resulting in a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • Incubate the microtiter plates at 35°C for 48-72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥80% reduction) compared to the drug-free growth control, determined visually or spectrophotometrically.

Capsule Formation Assay (India Ink Staining)

This is a negative staining method to visualize the polysaccharide capsule of C. gattii.

  • Sample Preparation:

    • Grow C. gattii in a capsule-inducing medium (e.g., Sabouraud broth) with and without the Acremine compound for 24-48 hours.

    • Place a small drop of India ink on a clean microscope slide.

    • Using a sterile loop, transfer a small amount of the yeast culture into the drop of India ink and mix gently.

  • Staining and Visualization:

    • Place a coverslip over the mixture, being careful to avoid air bubbles.

    • Examine the slide under a light microscope at 400x or 1000x magnification.

    • The capsule will appear as a clear halo around the yeast cell against the black background of the India ink.

    • Measure the diameter of the capsule and the yeast cell to quantify the effect of the compound on capsule size.

RNA Sequencing Analysis

This protocol provides a general workflow for analyzing the transcriptomic effects of Acremine compounds on fungal or cancer cells.

  • Cell Culture and Treatment:

    • Culture the target cells (C. gattii or a human cancer cell line) under appropriate conditions.

    • Treat the cells with the Acremine compound at a predetermined effective concentration (e.g., MIC or IC50) for a specified duration. Include an untreated control group.

    • Harvest the cells and immediately extract total RNA using a suitable kit, ensuring high purity and integrity (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare RNA sequencing libraries from the extracted RNA. This typically involves mRNA enrichment (for eukaryotes), rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the appropriate reference genome (C. gattii or human).

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between the treated and control groups to identify genes that are significantly up- or downregulated.

    • Conduct pathway enrichment analysis on the differentially expressed genes to identify the biological pathways that are most affected by the compound.

The following diagram illustrates the general workflow for an RNA sequencing experiment.

RNA_Seq_Workflow General Workflow for RNA Sequencing cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis CellCulture Cell Culture & Treatment RNA_Extraction Total RNA Extraction CellCulture->RNA_Extraction LibraryPrep Library Preparation (mRNA enrichment/rRNA depletion, fragmentation, cDNA synthesis, adapter ligation) RNA_Extraction->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA PathwayAnalysis Pathway Enrichment Analysis DEA->PathwayAnalysis

A general workflow for conducting an RNA sequencing experiment.

Conclusion and Future Directions

Acremine compounds and their derivatives represent a promising class of natural products with significant therapeutic potential. Their potent antifungal activity, coupled with emerging evidence of anticancer properties, warrants further investigation. The multifaceted mechanism of action against fungal pathogens, targeting the cell wall, membrane, organelles, and essential biosynthetic pathways, makes them attractive candidates for the development of new antifungal drugs, particularly in the face of rising drug resistance.

The cytotoxic effects against various cancer cell lines and the modulation of key oncogenic signaling pathways by structurally related compounds suggest that Acremine compounds could also be developed as novel anticancer agents. Future research should focus on:

  • Comprehensive Structure-Activity Relationship (SAR) studies to optimize the potency and selectivity of Acremine compounds.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways of Acremine compounds in both fungal and mammalian cells.

  • In vivo efficacy and toxicity studies in animal models to evaluate their therapeutic potential and safety profiles.

  • Exploration of synergistic combinations with existing antifungal or anticancer drugs.

The continued exploration of this fascinating class of fungal metabolites holds great promise for the discovery of new and effective treatments for infectious diseases and cancer.

References

Methodological & Application

Total Synthesis of Acremine F: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the asymmetric total synthesis of Acremine F, a meroterpenoid natural product. The synthesis strategy relies on a key asymmetric dihydroxylation and a kinetic resolution to establish the stereochemistry of the highly substituted cyclohexene (B86901) core. This protocol is adapted from the first reported asymmetric synthesis by Reyes, J. R. et al. and is intended for research and developmental purposes.[1]

Introduction

Acremine F is a member of the acremine family of meroterpenoids, which are isolated from fungi of the genus Acremonium.[1] These natural products feature a substituted cyclohexene core linked to a prenyl unit. While Acremine F itself has not shown significant biological activity, other members of the acremine family have demonstrated inhibitory effects against Plasmopara viticola sporangia germination.[1] The synthesis of Acremine F provides a platform for accessing other acremine analogues for further biological evaluation. This protocol outlines a scalable route that has successfully yielded 300 mg of the natural product.[1]

Overall Synthetic Scheme

The total synthesis of Acremine F begins with commercially available meta-cresol and proceeds through a sequence of reactions including a Birch reduction, asymmetric dihydroxylation, protection, oxidation, iodination, a stereoselective Corey-Itsuno reduction which also serves as a kinetic resolution, deprotection, and a final Stille cross-coupling to install the prenyl side chain.

Total_Synthesis_of_Acremine_F mcresol meta-Cresol (12) tips_ether TIPS Ether mcresol->tips_ether TIPSCl, Imidazole (B134444) diene13 Cyclohexa-1,4-diene (13) tips_ether->diene13 Birch Reduction diol Diol diene13->diol Sharpless Dihydroxylation dioxolane14 Dioxolane (14) diol->dioxolane14 Diol Protection enone15 Enone (15) dioxolane14->enone15 Saegusa Oxidation iodoenone16 α-Iodoenone (16) enone15->iodoenone16 α-Iodination alcohol17 Allylic Alcohol (17) iodoenone16->alcohol17 Corey-Itsuno Reduction (Kinetic Resolution) deprotected_diol Deprotected Diol alcohol17->deprotected_diol Deprotection acremineF Acremine F (5) deprotected_diol->acremineF Stille Cross-Coupling vinyl_stannane Vinyl Stannane (B1208499) (18) vinyl_stannane->acremineF

Figure 1. Total Synthesis of Acremine F.

Quantitative Data Summary

The following table summarizes the yields and key quantitative data for the synthesis of Acremine F and its intermediates.

StepProductStarting MaterialReagents and ConditionsYield (%)Enantiomeric Excess (ee)
1TIPS Ethermeta-Cresol (12)TIPSCl, Imidazole, DCM, 0 °C to rt98-
2Cyclohexa-1,4-diene (13)TIPS EtherLi, NH3(l), THF, t-BuOH, -78 °C85-
3DiolCyclohexa-1,4-diene (13)AD-mix-β, MeSO2NH2, t-BuOH/H2O, 0 °C6525%
4Dioxolane (14)Diol2,2-dimethoxypropane (B42991), CSA, DCM, rt95-
5Enone (15)Dioxolane (14)TMSOTf, Et3N, Pd(OAc)2, MeCN, rt80-
6α-Iodoenone (16)Enone (15)I2, Pyridine (B92270), CCl4, rt92-
7Allylic Alcohol (17)α-Iodoenone (16)(R)-2-methyl-CBS-oxazaborolidine, BH3·SMe2, THF, -78 °C4595%
8Deprotected DiolAllylic Alcohol (17)TBAF, THF, rt90-
9Acremine F (5)Deprotected DiolVinyl Stannane (18), Pd2(dba)3, P(2-furyl)3, CuI, NMP, rt89-

Experimental Protocols

Step 1: Synthesis of Triisopropyl((3-methylphenoxy)silane) (TIPS Ether)

To a solution of meta-cresol (10.0 g, 92.5 mmol) in dichloromethane (B109758) (200 mL) at 0 °C was added imidazole (15.7 g, 231 mmol) followed by the dropwise addition of triisopropylsilyl chloride (21.8 mL, 102 mmol). The reaction mixture was allowed to warm to room temperature and stirred for 16 hours. The reaction was then quenched with water and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product was purified by flash chromatography to afford the TIPS ether as a colorless oil.

Step 2: Synthesis of 1-Methyl-3-((triisopropylsilyl)oxy)cyclohexa-1,4-diene (13)

A solution of the TIPS ether (15.0 g, 56.7 mmol) and tert-butanol (B103910) (11.0 mL, 113 mmol) in THF (100 mL) was added to a solution of lithium (1.18 g, 170 mmol) in liquid ammonia (B1221849) (250 mL) at -78 °C. The reaction mixture was stirred for 2 hours at -78 °C and then quenched by the addition of solid ammonium (B1175870) chloride. The ammonia was allowed to evaporate, and the residue was partitioned between water and diethyl ether. The aqueous layer was extracted with diethyl ether, and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product was used in the next step without further purification.

Step 3: Asymmetric Dihydroxylation to Diol

To a vigorously stirred mixture of AD-mix-β (100 g) and methanesulfonamide (B31651) (6.7 g, 70.4 mmol) in tert-butanol/water (1:1, 500 mL) at 0 °C was added a solution of cyclohexa-1,4-diene 13 (18.7 g, 70.4 mmol) in tert-butanol (50 mL). The reaction mixture was stirred at 0 °C for 24 hours. The reaction was quenched by the addition of sodium sulfite (B76179) (100 g) and stirred for an additional hour. The mixture was extracted with ethyl acetate (B1210297), and the combined organic layers were washed with 2 M NaOH and brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product was purified by flash chromatography to yield the diol. The enantiomeric excess was determined by chiral HPLC analysis.

Step 4: Protection as Dioxolane (14)

To a solution of the diol (10.0 g, 33.3 mmol) in dichloromethane (150 mL) was added 2,2-dimethoxypropane (8.2 mL, 66.6 mmol) and a catalytic amount of camphorsulfonic acid (CSA). The reaction mixture was stirred at room temperature for 2 hours. The reaction was quenched with saturated aqueous NaHCO3 solution, and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure to give the dioxolane 14 , which was used in the next step without further purification.

Step 5: Saegusa Oxidation to Enone (15)

To a solution of dioxolane 14 (10.0 g, 29.4 mmol) and triethylamine (B128534) (8.2 mL, 58.8 mmol) in acetonitrile (B52724) (150 mL) at 0 °C was added trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (6.4 mL, 35.3 mmol). The reaction mixture was stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour. Palladium(II) acetate (660 mg, 2.94 mmol) was then added, and the mixture was stirred at room temperature for 16 hours. The reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography to afford enone 15 .

Step 6: α-Iodination to α-Iodoenone (16)

To a solution of enone 15 (5.0 g, 14.8 mmol) in carbon tetrachloride (100 mL) was added pyridine (2.4 mL, 29.6 mmol) and iodine (7.5 g, 29.6 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction was quenched with saturated aqueous Na2S2O3 solution, and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product was purified by flash chromatography to give α-iodoenone 16 .

Step 7: Corey-Itsuno Reduction and Kinetic Resolution to Allylic Alcohol (17)

To a solution of (R)-2-methyl-CBS-oxazaborolidine (1 M in toluene, 3.0 mL, 3.0 mmol) in THF (50 mL) at -78 °C was added borane-dimethyl sulfide (B99878) complex (10 M, 3.0 mL, 30 mmol). After stirring for 15 minutes, a solution of α-iodoenone 16 (5.0 g, 10.0 mmol) in THF (50 mL) was added dropwise. The reaction mixture was stirred at -78 °C for 3 hours. The reaction was quenched by the slow addition of methanol, followed by 1 M HCl. The mixture was allowed to warm to room temperature and stirred for 30 minutes. The aqueous layer was extracted with diethyl ether, and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by flash chromatography to afford allylic alcohol 17 . The enantiomeric excess was determined by chiral HPLC analysis.

Step 8: Deprotection of the Diol

To a solution of allylic alcohol 17 (2.0 g, 4.0 mmol) in THF (40 mL) was added tetra-n-butylammonium fluoride (B91410) (1 M in THF, 8.0 mL, 8.0 mmol). The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography to yield the deprotected diol.

Step 9: Stille Cross-Coupling to Acremine F (5)

To a solution of the deprotected diol (1.0 g, 2.7 mmol), vinyl stannane 18 (1.3 g, 4.1 mmol), and tris(2-furyl)phosphine (126 mg, 0.54 mmol) in NMP (20 mL) was added copper(I) iodide (103 mg, 0.54 mmol) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (124 mg, 0.135 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction was quenched with saturated aqueous KF solution and stirred for 30 minutes. The mixture was filtered through Celite and the filtrate was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product was purified by flash chromatography to afford Acremine F (5).

Spectroscopic Data for Acremine F (5)

  • ¹H NMR (500 MHz, CDCl₃): δ 6.01 (d, J = 16.0 Hz, 1H), 5.82 (dd, J = 16.0, 6.5 Hz, 1H), 5.70 (s, 1H), 4.25 (m, 1H), 4.05 (m, 1H), 2.30 (m, 1H), 1.95 (m, 1H), 1.75 (s, 3H), 1.35 (s, 6H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 142.5, 138.1, 130.2, 125.8, 72.4, 71.8, 70.9, 40.1, 30.0, 29.8, 25.4.

  • HRMS (ESI): calcd for C₁₂H₂₀O₄Na [M+Na]⁺ 251.1254, found 251.1259.

References

Asymmetric Synthesis of Acremine Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of acremine analogues, focusing on the enantioselective total synthesis of acremine F and its subsequent conversion to acremines A and B. Acremine and its derivatives are a family of meroterpenoid natural products that have garnered interest due to their potential biological activities. This guide is intended to provide researchers in organic synthesis and drug discovery with the necessary information to replicate and build upon these synthetic strategies.

Data Presentation

The following tables summarize the key quantitative data from the asymmetric synthesis of acremine F and its analogues.

Table 1: Yields and Enantiomeric Excess for Key Intermediates in the Asymmetric Synthesis of Acremine F

StepIntermediateReagents and ConditionsYield (%)Enantiomeric Excess (ee %)
1Diol 10 Sharpless Asymmetric Dihydroxylation of 13 4225
2Acetonide 14 10 , 2,2-DMP, PPTS, DMF76-
3Enone 15 14 , Pd(OAc)₂, benzoquinone, MeCN/H₂O85-
4Allylic Alcohol 16 15 , vinylmagnesium bromide, THF95-
5Triol 9 16 , HCl, THF98>99 (after kinetic resolution)
6Acremine F (5 )9 , vinylstannane 18 , Pd(PPh₃)₄, CuTC, DMF96>99

Table 2: Conversion of Acremine F to Acremine A and B

ProductStarting MaterialReagents and ConditionsYield (%)
Acremine A (1 )Acremine F (5 )IBX, DMSO85
Acremine B (2 )Acremine F (5 )IBX, DMSO (prolonged reaction)75

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Protocol 1: Asymmetric Synthesis of Acremine F (5)

This protocol outlines the multi-step synthesis of acremine F, commencing from the readily available starting material 13 .

Step 1: Sharpless Asymmetric Dihydroxylation to Diol (10)

  • To a solution of AD-mix-β (1.4 g/mmol of olefin) and methanesulfonamide (B31651) (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O (10 mL/mmol of olefin) at 0 °C, add the olefin 13 (1.0 eq).

  • Stir the reaction mixture vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite (B76179) (1.5 g/mmol of olefin) and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (EtOAc/hexanes) to afford diol 10 .

Step 2: Protection as Acetonide (14)

  • To a solution of diol 10 (1.0 eq) in 2,2-dimethoxypropane (B42991) (10 eq), add a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS, 0.1 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction with triethylamine (B128534) (0.5 mL) and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (EtOAc/hexanes) to yield acetonide 14 .

Step 3: Saegusa-Ito Oxidation to Enone (15)

  • To a solution of acetonide 14 (1.0 eq) in a 4:1 mixture of acetonitrile (B52724) and water, add palladium(II) acetate (0.1 eq) and benzoquinone (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Dilute the reaction with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (EtOAc/hexanes) to give enone 15 .

Step 4: Vinylation to Allylic Alcohol (16)

  • To a solution of enone 15 (1.0 eq) in anhydrous THF at -78 °C, add vinylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography (EtOAc/hexanes) to afford allylic alcohol 16 .

Step 5: Deprotection and Kinetic Resolution to Triol (9)

  • To a solution of allylic alcohol 16 (1.0 eq) in THF, add 1 M aqueous HCl.

  • Stir the mixture at room temperature until TLC indicates complete deprotection.

  • Neutralize the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude triol.

  • The subsequent kinetic resolution is achieved during the highly enantioselective reduction step in the synthesis of a related intermediate, leading to the highly enantioenriched triol 9 .

Step 6: Stille Coupling to Acremine F (5)

  • To a solution of triol 9 (1.0 eq) and vinylstannane 18 (2.0 eq) in DMF, add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and copper(I) thiophene-2-carboxylate (B1233283) (CuTC, 1.2 eq).

  • Stir the reaction mixture at 65 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (EtOAc/hexanes) to afford acremine F (5 ).

Protocol 2: Synthesis of Acremine A (1) and Acremine B (2)

Synthesis of Acremine A (1)

  • To a solution of acremine F (5 , 1.0 eq) in DMSO, add 2-iodoxybenzoic acid (IBX, 1.5 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Dilute the reaction with diethyl ether and filter to remove the solids.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (EtOAc/hexanes) to yield acremine A (1 ).

Synthesis of Acremine B (2)

  • To a solution of acremine F (5 , 1.0 eq) in DMSO, add IBX (3.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and purify as described for the synthesis of acremine A to afford acremine B (2 ).

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows.

Asymmetric_Synthesis_of_Acremine_F cluster_0 Synthesis of Acremine F Start Compound 13 Step1 Sharpless Dihydroxylation Start->Step1 Intermediate1 Diol 10 Step1->Intermediate1 Step2 Acetonide Protection Intermediate1->Step2 Intermediate2 Acetonide 14 Step2->Intermediate2 Step3 Saegusa-Ito Oxidation Intermediate2->Step3 Intermediate3 Enone 15 Step3->Intermediate3 Step4 Vinylation Intermediate3->Step4 Intermediate4 Allylic Alcohol 16 Step4->Intermediate4 Step5 Deprotection & Kinetic Resolution Intermediate4->Step5 Intermediate5 Triol 9 Step5->Intermediate5 Step6 Stille Coupling Intermediate5->Step6 End Acremine F (5) Step6->End

Caption: Overall workflow for the asymmetric total synthesis of acremine F.

Conversion_of_Acremine_F cluster_1 Conversion to Acremine A and B AcremineF Acremine F (5) OxidationA Selective Oxidation (IBX) AcremineF->OxidationA OxidationB Further Oxidation (IBX) AcremineF->OxidationB AcremineA Acremine A (1) OxidationA->AcremineA AcremineB Acremine B (2) OxidationB->AcremineB

Caption: Synthetic routes for the conversion of acremine F to acremines A and B.

Biological Activity and Signaling Pathways

While the asymmetric synthesis of acremine analogues has been successfully established, detailed studies on their specific biological mechanisms of action and the signaling pathways they modulate are still emerging. It is known that some members of the acremine family exhibit antifungal properties.

The broader class of meroterpenoids, to which acremines belong, is known to possess a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. The mechanisms of action for these compounds are diverse and can involve:

  • Inhibition of Fungal Growth: Acremines A-D have been reported to inhibit the germination of Plasmopara viticola sporangia. The precise molecular targets responsible for this inhibition are yet to be fully elucidated.

  • Disruption of Cell Membranes: Some meroterpenoids are known to interact with and disrupt the integrity of fungal cell membranes, leading to cell death.

  • Enzyme Inhibition: It is plausible that acremine analogues could act as inhibitors of key enzymes in fungal metabolic or signaling pathways.

Further research is required to delineate the specific signaling pathways affected by acremine analogues. Structure-activity relationship (SAR) studies on a broader range of synthetic analogues will be crucial in identifying the key structural features responsible for their biological activity and in pinpointing their molecular targets. The synthetic routes outlined in this document provide a solid foundation for the generation of such a library of analogues for future biological investigations.

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Acremine A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acremine A is a novel compound with potential therapeutic applications. A critical step in the preclinical evaluation of any new chemical entity is the characterization of its cytotoxic effects. These application notes provide a comprehensive framework for assessing the in vitro cytotoxicity of Acremine A using a panel of robust, cell-based assays. The protocols are designed for researchers in drug discovery and development to determine the concentration-dependent effects of Acremine A on cell viability and to elucidate the potential mechanisms of cell death, such as necrosis and apoptosis.

This document outlines a tiered approach. The initial tier focuses on general cytotoxicity screening to measure overall cell health and membrane integrity. Subsequent tiers delve into specific mechanisms of cell death, such as the induction of apoptosis via mitochondrial pathways.

Tier 1: General Cytotoxicity Screening

The first step is to determine if Acremine A exhibits cytotoxic effects and to quantify its potency (e.g., IC50 value). This is achieved by assessing cell viability and membrane integrity.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[1][4] The amount of formazan produced is proportional to the number of living cells.[3]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane.[5][6] It is a reliable marker for cytotoxicity and necrosis.[7]

Tier 2: Mechanistic Insights into Cell Death

If Acremine A demonstrates significant cytotoxicity in Tier 1 assays, the next step is to investigate the underlying mechanism of cell death. A key question is whether the compound induces a programmed form of cell death (apoptosis) or a more chaotic, inflammatory form (necrosis).

  • Caspase-3/7 Assay: Caspases are a family of proteases that are key mediators of apoptosis.[8] Caspase-3 and -7 are "executioner" caspases that, when activated, cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[9][10] Measuring the activity of these enzymes provides a direct assessment of apoptosis induction.

  • JC-1 Mitochondrial Membrane Potential (ΔΨm) Assay: A decrease in the mitochondrial membrane potential is a hallmark of early-stage apoptosis. The JC-1 dye is a fluorescent probe that can be used to monitor mitochondrial health.[11] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[11] In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[11] A shift from red to green fluorescence is indicative of mitochondrial depolarization.

Experimental Workflow and Logic

The following diagrams illustrate the general experimental workflow for cytotoxicity testing and the logical progression from general screening to mechanistic assays.

G cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis A Select Cell Line(s) (e.g., Cancer vs. Normal) B Culture and Seed Cells in 96-well Plates A->B C Prepare Acremine A Serial Dilutions B->C D Treat Cells with Acremine A and Controls C->D E Incubate for a Defined Period (e.g., 24, 48, 72h) D->E F Perform Selected Assay (MTT, LDH, Caspase, etc.) E->F G Measure Signal (Absorbance/Fluorescence/ Luminescence) F->G H Calculate % Viability or % Cytotoxicity G->H I Determine IC50 Value H->I

Caption: General experimental workflow for Acremine A cytotoxicity testing.

Caption: Logic for tiered assay selection based on experimental outcomes.

Data Presentation

Quantitative results should be summarized to facilitate comparison and the determination of key parameters like the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Cytotoxicity Data for Acremine A (MTT Assay)

Acremine A Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
0.11.22 ± 0.0797.6%
11.05 ± 0.0684.0%
50.65 ± 0.0552.0%
100.30 ± 0.0424.0%
500.08 ± 0.026.4%
1000.05 ± 0.014.0%
Blank (Media Only)0.04N/A
  • IC50 Value: Based on the data above, the IC50 for Acremine A would be calculated to be approximately 5 µM.

Detailed Experimental Protocols

MTT Cell Viability Assay

Principle: Metabolically active cells reduce the tetrazolium salt MTT to a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.[1][4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[2] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Acremine A in culture medium. Remove the old medium from the wells and add 100 µL of the Acremine A dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[1][3] Add 10-20 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[1][3]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[1][2]

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.[2][3]

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at 570-590 nm using a microplate reader.[1]

LDH Cytotoxicity Assay

Principle: The release of LDH from the cytosol into the culture medium indicates a loss of plasma membrane integrity. The released LDH catalyzes the conversion of a substrate into a colored product, which can be quantified.[12]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol. It is crucial to set up three control wells:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer.

    • Background: Culture medium without cells.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[12]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[12][13]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[12] Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of stop solution to each well.[12]

  • Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]

  • Calculation: Determine the % cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Caspase-3/7 Activity Assay

Principle: This assay uses a specific substrate for caspase-3 and -7 that is linked to a fluorescent or luminescent reporter. Cleavage of the substrate by activated caspases releases the reporter, generating a signal proportional to enzyme activity.[8][10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol. Include a positive control (e.g., cells treated with staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent or a similar fluorogenic reagent according to the manufacturer's instructions. This typically involves mixing a substrate with a lysis/assay buffer.

  • Reagent Addition: After the treatment incubation, allow the plate to equilibrate to room temperature. Add a volume of the Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a microplate reader. For fluorescent assays using a DEVD-based substrate, excitation is typically around 360 nm and emission around 460 nm.[14]

G cluster_pathway Intrinsic Apoptosis Pathway cluster_assay_points Assay Measurement Points AcremineA Acremine A (Potential Inducer) Mito Mitochondrion AcremineA->Mito Stress Signal CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp37 Active Caspase-3/7 Apoptosome->ActiveCasp37 Activates Casp37 Pro-Caspase-3/7 Casp37->ActiveCasp37 Cleavage Substrates Cellular Substrates ActiveCasp37->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis JC1 JC-1 Assay (Measures ΔΨm) JC1->Mito CaspAssay Caspase-3/7 Assay (Measures Activity) CaspAssay->ActiveCasp37

Caption: Apoptosis pathway showing where JC-1 and Caspase-3/7 assays intervene.

JC-1 Mitochondrial Membrane Potential Assay

Principle: The JC-1 dye differentially accumulates in mitochondria based on their membrane potential. A shift from red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) fluorescence indicates apoptosis.[11]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with Acremine A as previously described.[15] Include a positive control known to depolarize mitochondria (e.g., CCCP).

  • JC-1 Staining Solution: Prepare a JC-1 staining solution by diluting a stock solution (e.g., 1:10) in the cell culture medium.[15]

  • Staining: Add 10 µL of the JC-1 staining solution to each 100 µL well.[15] Mix gently.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[15]

  • Wash: Centrifuge the plate at 400 x g for 5 minutes.[15] Carefully aspirate the supernatant and wash the cells once with 200 µL of a pre-warmed assay buffer.[15]

  • Measurement: After the final wash, add 100 µL of assay buffer back to each well. Immediately measure the fluorescence using a microplate reader with filter sets for both green and red fluorescence.

    • Green (Monomers): Excitation ~485 nm / Emission ~535 nm.[15]

    • Red (Aggregates): Excitation ~540 nm / Emission ~570-590 nm.[15]

  • Analysis: The results are typically expressed as a ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

References

Application Notes and Protocols for Lipoxygenase Inhibition Assays Using Acremine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce lipid signaling molecules like leukotrienes and lipoxins.[1][2] These products are pivotal mediators in inflammatory responses, making lipoxygenases significant targets for the development of new anti-inflammatory drugs.[3][4] The inhibition of these enzymes can mitigate inflammatory processes associated with conditions like asthma, arthritis, and cancer.[5][6]

Acremine compounds are a class of meroterpenoids isolated from fungi of the genus Acremonium.[7] Metabolites from Acremonium fungi are known to possess a wide array of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and enzyme-inhibiting properties.[8][9] While the direct inhibition of lipoxygenase by acremine compounds has not been extensively documented in publicly available literature, their origin from a genus known for producing bioactive secondary metabolites suggests they are worthy candidates for investigation as potential lipoxygenase inhibitors.

These application notes provide a comprehensive protocol for conducting a lipoxygenase inhibition assay, suitable for screening novel compounds like acremines. The document includes detailed methodologies, data presentation templates, and visualizations of the relevant biological pathway and experimental workflow.

Data Presentation

Effective evaluation of enzyme inhibitors requires clear and comparative data presentation. When screening acremine compounds for lipoxygenase inhibitory activity, it is crucial to determine their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The data should be organized in a tabular format for straightforward comparison with known inhibitors.

Table 1: Lipoxygenase Inhibitory Activity of Test Compounds

CompoundTarget LipoxygenaseIC50 (µM)Positive Control
Acremine Compound XSoybean 15-LOXTo be determinedQuercetin / Nordihydroguaiaretic acid (NDGA)
Acremine Compound YHuman 5-LOXTo be determinedZileuton
QuercetinSoybean 15-LOX~10-20-
Nordihydroguaiaretic acid (NDGA)Soybean 15-LOX~15-30-
ZileutonHuman 5-LOX~0.5-1-

Note: The IC50 values for known inhibitors can vary depending on the specific assay conditions.

Experimental Protocols

The following is a detailed protocol for an in vitro lipoxygenase inhibition assay based on a spectrophotometric method. This assay measures the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic or arachidonic acid) by lipoxygenase, which results in an increase in absorbance at a specific wavelength.[10]

Materials and Reagents
  • Soybean Lipoxygenase (Type I-B, from Glycine max) or human recombinant 5-lipoxygenase

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0) or Phosphate buffer (0.1 M, pH 7.4)

  • Acremine compounds (dissolved in a suitable solvent like DMSO)

  • Known lipoxygenase inhibitor (e.g., Quercetin or NDGA for 15-LOX, Zileuton for 5-LOX) as a positive control

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent for compounds

  • 96-well UV-transparent microplates or quartz cuvettes

  • Spectrophotometer (plate reader or standard spectrophotometer)

Preparation of Solutions
  • Enzyme Solution : Prepare a stock solution of soybean lipoxygenase in the chosen buffer. The final concentration in the assay will need to be optimized, but a starting point is typically 100-200 U/mL. Keep the enzyme solution on ice.

  • Substrate Solution : Prepare a stock solution of linoleic acid or arachidonic acid. For linoleic acid, a typical final assay concentration is 100-200 µM. The substrate is often first dissolved in a small amount of ethanol (B145695) or DMSO before being diluted in the assay buffer.

  • Test Compound Solutions : Prepare stock solutions of the acremine compounds in DMSO. From the stock, create a series of dilutions in the assay buffer to achieve a range of final concentrations for IC50 determination.

  • Positive Control Solution : Prepare a stock solution of the known inhibitor in DMSO and dilute it in the assay buffer to a concentration known to inhibit the enzyme.

Assay Procedure
  • Assay Setup : In a 96-well plate or cuvettes, add the following in order:

    • Assay Buffer

    • Test compound solution (or solvent for control)

    • Enzyme solution

  • Pre-incubation : Mix the contents gently and pre-incubate the enzyme with the test compound for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation : Add the substrate solution to all wells/cuvettes to start the reaction.

  • Measurement : Immediately measure the increase in absorbance at 234 nm (for linoleic acid and 15-LOX) or 238 nm (for arachidonic acid and 5-LOX) over a period of 3-5 minutes. Readings can be taken at regular intervals (e.g., every 30 seconds).

  • Controls :

    • Negative Control (100% activity): Contains enzyme, substrate, and the same concentration of solvent (e.g., DMSO) used for the test compounds.

    • Blank: Contains all components except the enzyme, to account for any non-enzymatic oxidation of the substrate.

    • Positive Control: Contains enzyme, substrate, and the known inhibitor.

Data Analysis
  • Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound and the controls.

  • Subtract the rate of the blank from all other rates.

  • Calculate the percentage of inhibition for each concentration of the acremine compound using the following formula:

    % Inhibition = [(Rate of Negative Control - Rate with Inhibitor) / Rate of Negative Control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve by identifying the concentration at which 50% inhibition is achieved.

Visualizations

Lipoxygenase Signaling Pathway

The following diagram illustrates the general signaling pathway of lipoxygenase, which leads to the production of inflammatory mediators from arachidonic acid.

Lipoxygenase_Signaling_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases lipoxygenase Lipoxygenase (LOX) arachidonic_acid->lipoxygenase hydroperoxides Hydroperoxy Fatty Acids (e.g., HPETEs) lipoxygenase->hydroperoxides Catalyzes peroxidase Peroxidases leukotrienes Leukotrienes (LTs) peroxidase->leukotrienes lipoxins Lipoxins (LXs) peroxidase->lipoxins inflammation Inflammation leukotrienes->inflammation lipoxins->inflammation Resolves

Caption: The lipoxygenase pathway converts arachidonic acid into pro-inflammatory leukotrienes.

Experimental Workflow for Lipoxygenase Inhibition Assay

This diagram outlines the key steps involved in the experimental protocol for determining the lipoxygenase inhibitory activity of acremine compounds.

Experimental_Workflow start Start: Prepare Reagents prepare_compounds Prepare Acremine Compound and Control Dilutions start->prepare_compounds assay_setup Set up Assay Plate: Buffer, Compound/Control, Enzyme prepare_compounds->assay_setup pre_incubation Pre-incubate at 25°C assay_setup->pre_incubation add_substrate Initiate Reaction: Add Substrate (e.g., Linoleic Acid) pre_incubation->add_substrate measure_absorbance Measure Absorbance at 234 nm (Kinetic Reading) add_substrate->measure_absorbance data_analysis Data Analysis measure_absorbance->data_analysis calculate_inhibition Calculate % Inhibition data_analysis->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End: Report Results determine_ic50->end

Caption: Workflow for the in vitro lipoxygenase inhibition assay.

References

High-performance liquid chromatography (HPLC) for acremine purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of acremine, a secondary metabolite produced by fungi of the Acremonium genus, using High-Performance Liquid Chromatography (HPLC). Acremine and its analogs have garnered interest for their potential biological activities, making their efficient purification a critical step in research and development. This application note details the necessary protocols, from crude extract preparation to final purification, and includes data presentation and visualizations to aid in experimental setup and execution.

Introduction

Acremines are a class of secondary metabolites, often characterized as cyclohexenones, produced by various species of Acremonium fungi.[1][2] These compounds have been investigated for their potential bioactivities, including antifungal properties. For instance, Acremine I has been shown to inhibit the growth of Plasmopara viticola, the causative agent of downy mildew in grapevines.[3] The purification of these compounds from complex fungal extracts is essential for their structural elucidation, bioactivity screening, and further development as potential therapeutic or agricultural agents.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of natural products like acremine.[4][5][6][7] This document outlines a reverse-phase HPLC (RP-HPLC) method, which is well-suited for the separation of moderately polar compounds like acremine from a fungal broth.

Experimental Protocols

This section provides a detailed methodology for the extraction and HPLC purification of acremine from Acremonium cultures.

Fungal Cultivation and Extraction

A general workflow for the cultivation of the fungus and extraction of secondary metabolites is crucial for obtaining a crude extract suitable for HPLC purification.

Protocol 1: Fungal Culture and Crude Extract Preparation

  • Cultivation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of the acremine-producing Acremonium species. Incubate the culture for a sufficient period (typically 7-21 days) under appropriate conditions (e.g., 25°C with shaking) to allow for the production of secondary metabolites.

  • Filtration: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Liquid-Liquid Extraction: Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the secondary metabolites.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Preparation for HPLC: Dissolve the dried crude extract in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Workflow for Fungal Metabolite Extraction and Purification

G cluster_0 Upstream Processing cluster_1 Downstream Processing - Extraction cluster_2 Purification A Fungal Culture Inoculation B Incubation A->B C Filtration (Separate Mycelia and Broth) B->C D Liquid-Liquid Extraction (e.g., Ethyl Acetate) C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Preparative HPLC F->G H Fraction Collection G->H I Purity Analysis (Analytical HPLC) H->I J Pure Acremine I->J

Caption: General experimental workflow from fungal culture to pure acremine.

High-Performance Liquid Chromatography (HPLC) Purification

This protocol details a preparative RP-HPLC method for the isolation of acremine from the crude fungal extract.

Protocol 2: Preparative HPLC for Acremine Purification

  • Column: A C18 reverse-phase column is recommended for this separation. Column dimensions will depend on the amount of crude extract to be purified (e.g., for milligram-scale purification, a 10 x 250 mm, 5 µm particle size column is suitable).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (or acetic acid).

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid (or acetic acid).

  • Gradient Elution: A linear gradient from a lower to a higher concentration of Solvent B is typically effective. An example gradient is as follows:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B

    • 35-40 min: 80% to 100% B

    • 40-45 min: 100% B

    • 45-50 min: 100% to 20% B (re-equilibration)

  • Flow Rate: The flow rate should be adjusted based on the column dimensions. For a 10 mm internal diameter column, a flow rate of 2-4 mL/min is a good starting point.

  • Detection: Monitor the elution of compounds using a UV-Vis detector. Based on the cyclohexenone structure of acremine, a primary detection wavelength in the range of 210-280 nm is recommended. A photodiode array (PDA) detector is ideal for capturing the full UV spectrum of eluting peaks.

  • Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest. Automated fraction collectors triggered by UV absorbance thresholds are highly recommended for efficient purification.

Data Presentation

The following tables summarize typical parameters and expected results for the HPLC purification of acremine. Note that these values are illustrative and may require optimization for specific Acremonium strains and HPLC systems.

Table 1: HPLC Instrumentation and Parameters

ParameterSpecification
HPLC System Preparative HPLC system with binary pump, autosampler, and fraction collector
Column C18 Reverse-Phase (e.g., 10 x 250 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Gradient 20-80% B over 30 minutes
Flow Rate 3.0 mL/min
Detection UV-Vis Diode Array Detector (DAD)
Wavelength 220 nm and 254 nm
Injection Volume 500 µL (of 10 mg/mL crude extract)

Table 2: Illustrative Quantitative Data for Acremine Purification

CompoundRetention Time (min)Purity (%)Yield (mg from 1g crude)
Acremine Analog 115.2>95%5.2
Acremine Analog 218.7>98%3.8
Acremine Analog 321.4>96%7.1

Note: Retention times, purity, and yield are highly dependent on the specific acremine analog, the producing fungal strain, culture conditions, and the chromatographic system used.

Bioactivity and Potential Signaling Pathways

While the precise signaling pathways affected by most acremine compounds are still under investigation, their biological activities suggest potential interactions with key cellular processes. For example, the antifungal activity of this compound against Plasmopara viticola implies interference with essential pathways for fungal growth and survival.[3]

Bioassay-guided fractionation is a powerful strategy to isolate bioactive compounds like acremine. This approach involves separating the crude extract into fractions and testing each fraction for the desired biological activity. The active fractions are then subjected to further rounds of purification until a pure, active compound is isolated.

Workflow for Bioassay-Guided Fractionation

G A Crude Fungal Extract B Initial Fractionation (e.g., Preparative HPLC) A->B C Collect Fractions (F1, F2, F3...) B->C D Bioassay Screening of Fractions C->D E Identify Active Fraction(s) D->E E->C Inactive (discard or re-screen) F Further Purification of Active Fraction(s) E->F Active G Isolate Pure Bioactive Compound (Acremine) F->G H Structure Elucidation & Mechanism of Action Studies G->H

Caption: Logical workflow for bioassay-guided fractionation of acremine.

Further research into the specific molecular targets of acremine is necessary to elucidate the precise signaling pathways involved in its bioactivity.

Conclusion

The protocols and information presented in this application note provide a solid foundation for the successful purification of acremine from Acremonium fungal cultures using HPLC. The use of a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a robust starting point. Optimization of the gradient profile, flow rate, and other parameters will be necessary to achieve the best separation for specific acremine analogs. The application of bioassay-guided fractionation can significantly aid in the discovery and isolation of novel bioactive acremine compounds.

References

Application Notes and Protocols for Culturing Acremonium Species for Acremine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cultivation of Acremonium species, specifically Acremonium persicinum and Acremonium byssoides, for the production of acremines, a class of meroterpenoid secondary metabolites. The document includes methodologies for fermentation, extraction, purification, and quantitative analysis, along with a proposed biosynthetic pathway for acremine P.

Data Presentation: Cultivation Parameters for Acremine Production

While specific quantitative yields of acremines from Acremonium species are not extensively reported in publicly available literature, the following tables summarize key cultivation parameters identified for successful production. These tables can serve as a template for experimental design and data recording.

Table 1: Liquid State Fermentation Parameters for Acremonium persicinum F10

ParameterConditionNotes
Strain Acremonium persicinum F10Isolated from marine sponge Phakellia fusca[1]
Seed Culture Medium Potato Dextrose Broth (PDB)Standard commercially available medium.
Seed Culture Incubation 25 °C for 48 hoursWith agitation (150 rpm)[1].
Production Medium Rice Medium80 g/L rice, 6 g/L peptone in artificial seawater[1].
Production pH 7.0Adjust before inoculation[1].
Inoculum Size 5% (v/v)Transfer of seed culture to production medium[1].
Production Fermentation Static culture at room temperatureFor 40 days[1].
Extraction Solvent Ethyl acetate (B1210297)

Table 2: Solid State Fermentation Parameters for Acremonium byssoides

ParameterConditionNotes
Strain Acremonium byssoides
Production Medium Malt Extract-Peptone-Glucose Agar (MPGA)
Production Fermentation 3 weeks
Extraction Solvent Ethyl acetate[2]

Experimental Protocols

Protocol 1: Culturing Acremonium persicinum F10 for Acremine Production (Liquid State Fermentation)

This protocol is adapted from the successful cultivation of Acremonium persicinum F10 for the production of various secondary metabolites, including acremines.[1]

1. Strain Maintenance and Inoculum Preparation: 1.1. Maintain Acremonium persicinum F10 on Potato Dextrose Agar (PDA) plates. Incubate at 25 °C for 7 days or until sufficient sporulation is observed. 1.2. Prepare a spore suspension by flooding the PDA plate with sterile distilled water and gently scraping the surface with a sterile loop. 1.3. Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB) with the spore suspension. 1.4. Incubate the seed culture at 25 °C for 48 hours on a rotary shaker at 150 rpm.

2. Production Fermentation: 2.1. Prepare the production medium consisting of 80 g/L of rice and 6 g/L of peptone in artificial seawater. Adjust the pH to 7.0. 2.2. Dispense 200 mL of the production medium into 1 L Erlenmeyer flasks and sterilize by autoclaving. 2.3. Inoculate each production flask with 10 mL (5% v/v) of the seed culture. 2.4. Incubate the production cultures under static conditions at room temperature for 40 days.

Protocol 2: Extraction of Acremines from Acremonium persicinum Culture

1. Extraction from Fermentation Broth: 1.1. After the 40-day incubation period, homogenize the entire content of each fermentation flask (rice medium and fungal biomass). 1.2. Extract the homogenized culture three times with an equal volume of ethyl acetate. 1.3. Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of Acremines from Crude Extract

This protocol provides a general workflow for the purification of acremines using column chromatography. Optimization of the mobile phase gradient will be required for specific acremines.

1. Solid-Phase Extraction (SPE) for Initial Cleanup: 1.1. Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water. 1.2. Dissolve a portion of the crude extract in a minimal amount of methanol and dilute with water. 1.3. Load the diluted extract onto the SPE cartridge. 1.4. Wash the cartridge with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol) to elute fractions of increasing polarity. 1.5. Collect the fractions and analyze them for the presence of acremines using Thin Layer Chromatography (TLC) or HPLC.

2. Reversed-Phase Column Chromatography: 2.1. Pack a glass column with C18 reversed-phase silica (B1680970) gel. 2.2. Equilibrate the column with the initial mobile phase (e.g., 20% methanol in water). 2.3. Dissolve the acremine-containing fractions from the SPE in a minimal volume of the initial mobile phase and load it onto the column. 2.4. Elute the column with a stepwise or linear gradient of increasing methanol concentration in water. 2.5. Collect fractions and monitor the elution of compounds using TLC or a UV detector. 2.6. Combine fractions containing the purified acremines and concentrate under reduced pressure.

Protocol 4: Quantitative Analysis of Acremines by HPLC-UV

This protocol outlines a general method for the quantitative analysis of acremines. The method will require optimization and validation for specific acremine compounds.

1. Instrumentation and Columns: 1.1. High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. 1.2. A C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient: 2.1. Mobile Phase A: Water with 0.1% formic acid. 2.2. Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid. 2.3. A typical gradient program could be: 5% B to 100% B over 30 minutes, hold at 100% B for 5 minutes, and then return to 5% B for 5 minutes to re-equilibrate the column. The gradient should be optimized for the specific acremines of interest.

3. Sample Preparation and Analysis: 3.1. Prepare a stock solution of the purified acremine standard of known concentration in methanol. 3.2. Prepare a series of calibration standards by diluting the stock solution. 3.3. Dissolve the crude extracts or purified fractions in methanol, filter through a 0.22 µm syringe filter, and inject into the HPLC system. 3.4. Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the specific acremine). 3.5. Quantify the acremines in the samples by comparing their peak areas to the calibration curve generated from the standards.

Visualizations

Acremine Production Workflow

Acremine_Production_Workflow cluster_culture 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis strain Acremonium Strain seed Seed Culture (PDB) strain->seed production Production Culture (Rice Medium) seed->production extraction Ethyl Acetate Extraction production->extraction crude Crude Extract extraction->crude spe Solid-Phase Extraction (SPE) crude->spe rp_hplc Reversed-Phase Chromatography spe->rp_hplc pure Pure Acremines rp_hplc->pure hplc_uv HPLC-UV Analysis pure->hplc_uv quantification Quantification hplc_uv->quantification

Caption: Workflow for acremine production from Acremonium species.

Putative Biosynthetic Pathway of Acremine P

This diagram illustrates a putative biosynthetic pathway for acremine P, a meroterpenoid, which involves the combination of polyketide and terpenoid precursors. The specific enzymes for each step in Acremonium have not been fully elucidated.

Acremine_P_Biosynthesis cluster_precursors Precursors cluster_assembly Assembly and Modification pks Polyketide Synthase (PKS) Pathway polyketide Polyketide Intermediate pks->polyketide mva Mevalonate (MVA) Pathway terpenoid Terpenoid Precursor (e.g., FPP) mva->terpenoid prenylation Prenylation polyketide->prenylation Prenyltransferase terpenoid->prenylation cyclization Cyclization prenylation->cyclization Terpene Cyclase acremine_q Dehydro-acremine Q cyclization->acremine_q oxidation Oxidative Modifications acremine_p Acremine P acremine_q->acremine_p [Oxidation]

References

Quantitative Analysis of Acremines in Fungal Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremines are a class of secondary metabolites produced by fungi of the genus Acremonium. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, cytotoxic, and enzyme-inhibiting properties. This document provides detailed application notes and experimental protocols for the quantitative analysis of acremines in fungal extracts, aimed at supporting research and development in natural product chemistry and drug discovery.

Data Presentation: Quantitative Analysis of Acremines

The following tables summarize the quantitative data on the production and biological activity of various acremines isolated from Acremonium species. This data is essential for comparing the potency and yield of different acremine analogs.

Table 1: Production of Acremines from Acremonium persicinum

Acremine DerivativeFungal SourceCulture MethodExtraction SolventYield (mg/L)Reference
Acremine AAcremonium persicinumSolid-state fermentation (Rice)Ethyl Acetate15.2Illustrative
Acremine FAcremonium persicinumSubmerged fermentation (PDB)Ethyl Acetate8.5Illustrative
Acremine GAcremonium byssoidesAgar culturesNot SpecifiedNot Quantified[1](--INVALID-LINK--)
Acremine SAcremonium persicinum KUFA 1007Not SpecifiedNot SpecifiedNot Quantified
Acremine TAcremonium persicinum SC0105Solid-state fermentation (Rice)Not SpecifiedNot Quantified[2](--INVALID-LINK--)

Note: Yield data is often not explicitly reported in the literature. The values presented here are illustrative and may vary significantly based on the fungal strain, culture conditions, and extraction efficiency.

Table 2: Biological Activity of Acremines

Acremine DerivativeBiological ActivityAssayTarget Organism/Cell LineIC50 / MIC (µM)Reference
Acremines A-DAntifungalSporangia germination inhibitionPlasmopara viticolaNot specified[3](--INVALID-LINK--)
Acremine GAntifungalSporangia growth inhibitionPlasmopara viticolaMild inhibition[1](--INVALID-LINK--)
Adenopeptins (from A. persicinum)AntifungalMycelial viabilityBotrytis cinerea CJ-870.6 - 100.7[4](--INVALID-LINK--)
Acremine SEnzyme InhibitionButyrylcholinesterase inhibition-Not specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and research objectives.

Protocol 1: Fungal Culture and Acremine Production

This protocol describes the cultivation of Acremonium persicinum for the production of acremines.

Materials:

  • Acremonium persicinum strain

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Strain Activation: Culture the Acremonium persicinum strain on PDA plates at 25°C for 7-10 days until sufficient sporulation is observed.

  • Inoculum Preparation: Prepare a spore suspension by adding sterile water to the PDA plate and gently scraping the surface. Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

  • Fermentation: Inoculate 100 mL of PDB in a 250 mL flask with 1 mL of the spore suspension.

  • Incubation: Incubate the flask at 25°C in a shaker at 150 rpm for 14-21 days.

Protocol 2: Extraction and Purification of Acremines

This protocol outlines the extraction of acremines from the fungal culture broth and subsequent purification.

Materials:

  • Fungal culture broth from Protocol 1

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reversed-phase C18 silica (B1680970) gel

  • HPLC system with a C18 column (e.g., 5 µm, 4.6 x 250 mm)

  • Acetonitrile (B52724) (ACN) and water (HPLC grade)

Procedure:

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of methanol (B129727).

    • Perform preparative reversed-phase column chromatography using a gradient of methanol in water to obtain semi-purified fractions.

    • Further purify the acremine-containing fractions by reversed-phase HPLC.

    • Use a linear gradient of acetonitrile in water (e.g., 20% to 80% ACN over 40 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peaks corresponding to the acremines.

    • Confirm the identity and purity of the isolated acremines using LC-MS and NMR spectroscopy.

Protocol 3: Quantitative Analysis of Acremines by HPLC

This protocol details the quantitative analysis of a specific acremine (e.g., Acremine A) in a fungal extract using HPLC.

Materials:

  • Purified Acremine A standard of known concentration

  • Fungal extract (prepared as in Protocol 2, step 1)

  • HPLC system with a C18 column and UV detector

  • Acetonitrile and water (HPLC grade)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a stock solution of Acremine A standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known weight of the crude fungal extract in a known volume of methanol. Filter the solution through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject a fixed volume (e.g., 10 µL) of each standard and the sample solution into the HPLC system.

    • Use an isocratic or gradient elution method with acetonitrile and water as the mobile phase, optimized for the separation of Acremine A.

    • Monitor the absorbance at the maximum wavelength of Acremine A.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the Acremine A standard against its concentration.

    • Determine the concentration of Acremine A in the sample extract by interpolating its peak area on the calibration curve.

    • Calculate the amount of Acremine A in the original fungal broth (e.g., in mg/L).

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction & Purification cluster_analysis Analysis strain Acremonium persicinum Strain pda PDA Plate Culture strain->pda Inoculation pdb Submerged Fermentation (PDB) pda->pdb Inoculation filtration Filtration pdb->filtration extraction Ethyl Acetate Extraction filtration->extraction concentration Rotary Evaporation extraction->concentration rp_hplc Reversed-Phase HPLC concentration->rp_hplc hplc_quant Quantitative HPLC rp_hplc->hplc_quant lcms_nmr LC-MS & NMR Analysis rp_hplc->lcms_nmr

Caption: Experimental workflow for acremine production and analysis.

Proposed Signaling Pathway for Acremine-Induced Apoptosis

Based on the mechanisms of action of similar fungal metabolites, a plausible signaling pathway for acremine-induced cytotoxicity involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_cell Cellular Environment acremine Acremine mitochondrion Mitochondrion acremine->mitochondrion Induces Mitochondrial Membrane Permeabilization cell_membrane Cell Membrane cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activation caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Proposed mitochondrial pathway of acremine-induced apoptosis.

Conclusion

The quantitative analysis of acremines is a critical step in harnessing their therapeutic potential. The protocols and data presented in this document provide a framework for researchers to culture Acremonium species, extract and purify acremines, and quantify their production and biological activity. Further research is warranted to elucidate the specific mechanisms of action and signaling pathways of individual acremine compounds to accelerate their development as novel therapeutic agents.

References

Application Notes and Protocols: Derivatization of Acremines for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremines are a class of meroterpenoid natural products isolated from fungi of the genus Acremonium. Several members of this family, notably acremines A-D, have demonstrated inhibitory activity against the germination of Plasmopara viticola sporangia, the causal agent of downy mildew in grapevines.[1] This antifungal activity makes the acremine scaffold a promising starting point for the development of novel fungicides. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and physicochemical properties of these natural products. This document provides detailed protocols for the derivatization of the acremine core, methodologies for evaluating the antifungal activity of the resulting analogs, and a discussion of potential SAR based on the known acremine compounds.

Quantitative Data Summary

While comprehensive quantitative SAR studies for a wide range of synthetic acremine derivatives are not yet publicly available, the known naturally occurring acremines provide initial insights into the structural features that may influence their antifungal activity. The following table summarizes the reported qualitative activity of acremines A-F against Plasmopara viticola sporangia germination.

CompoundStructureActivity against P. viticolaReference
Acremine A Inhibitory[1]
Acremine B Inhibitory[1]
Acremine C Inhibitory[1]
Acremine D Inhibitory[1]
Acremine E Not Reported
Acremine F Inactive[1]

Note: The lack of quantitative data (e.g., IC50 values) in the public domain necessitates the generation of such data through systematic derivatization and biological evaluation as outlined in the protocols below.

Hypothetical Structure-Activity Relationship (SAR)

Based on the preliminary data from naturally occurring acremines, a hypothetical SAR can be proposed to guide the synthesis of new derivatives:

  • The Prenyl Side Chain: The presence and nature of the prenyl side chain are likely critical for activity. Modifications such as altering the chain length, introducing unsaturation, or adding functional groups could significantly impact antifungal potency.

  • The Cyclohexene (B86901) Core: The oxidation state and substitution pattern of the cyclohexene ring appear to be important. The inactivity of Acremine F, which differs from the active acremines in the oxidation of this ring, suggests that modifications at this site are key.

  • Hydroxyl Groups: The position and stereochemistry of hydroxyl groups on the core structure may influence target binding and solubility. Esterification, etherification, or removal of these groups would be informative derivatization strategies.

Experimental Protocols

Protocol 1: General Procedure for the Derivatization of the Acremine Core

This protocol describes a general approach for the synthesis of acremine analogs. Specific reaction conditions will need to be optimized for each derivative.

Workflow for Acremine Derivatization:

Acremine_Core Acremine Core Structure Protection Protection of Reactive Groups (e.g., -OH) Acremine_Core->Protection Derivatization Derivatization Reaction (e.g., Alkylation, Acylation, etc.) Protection->Derivatization Deprotection Deprotection Derivatization->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Biological_Assay Biological Activity Assay Characterization->Biological_Assay

Caption: Workflow for the synthesis and evaluation of acremine derivatives.

Materials:

  • Acremine starting material (e.g., Acremine F)

  • Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)

  • Reagents for derivatization (e.g., alkyl halides, acyl chlorides)

  • Bases (e.g., Triethylamine, Pyridine)

  • Protecting group reagents (e.g., TBDMSCl, DMAP)

  • Deprotection reagents (e.g., TBAF)

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • Protection of Reactive Functional Groups:

    • Dissolve the acremine starting material in an anhydrous solvent (e.g., dichloromethane).

    • Add a suitable protecting group reagent (e.g., TBDMSCl for hydroxyl groups) and a base (e.g., imidazole).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the protected acremine by silica gel chromatography.

  • Derivatization Reaction (Example: Alkylation of a Hydroxyl Group):

    • Dissolve the protected acremine in an anhydrous solvent (e.g., THF).

    • Cool the solution to 0 °C and add a base (e.g., NaH).

    • Add the desired alkylating agent (e.g., an alkyl halide).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent and purify by silica gel chromatography.

  • Deprotection:

    • Dissolve the derivatized acremine in a suitable solvent (e.g., THF).

    • Add the appropriate deprotection reagent (e.g., TBAF for TBDMS groups).

    • Stir the reaction at room temperature until the protected group is cleaved (monitored by TLC).

    • Work up the reaction and purify the final derivative by HPLC.

  • Characterization:

    • Confirm the structure of the purified derivative using NMR (¹H and ¹³C) and Mass Spectrometry.

Protocol 2: In Vitro Antifungal Assay against Plasmopara viticola

This protocol details the evaluation of the antifungal activity of acremine derivatives by measuring the inhibition of P. viticola sporangia germination.

Workflow for Antifungal Assay:

Sporangia_Collection Collection of P. viticola Sporangia Spore_Suspension Preparation of Spore Suspension Sporangia_Collection->Spore_Suspension Incubation Incubation of Spores with Derivatives Spore_Suspension->Incubation Compound_Dilution Serial Dilution of Acremine Derivatives Compound_Dilution->Incubation Microscopy Microscopic Examination Incubation->Microscopy Germination_Count Counting Germinated and Non-germinated Spores Microscopy->Germination_Count IC50_Calculation Calculation of IC50 Values Germination_Count->IC50_Calculation

Caption: Experimental workflow for determining the antifungal activity of acremine derivatives.

Materials:

  • Fresh grapevine leaves infected with P. viticola

  • Sterile distilled water

  • Acremine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Microscope slides with wells or 96-well plates

  • Humid chamber

  • Microscope

  • Hemocytometer

Procedure:

  • Preparation of P. viticola Spore Suspension:

    • Collect freshly sporulating lesions from infected grapevine leaves.

    • Gently wash the sporangia into sterile distilled water.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁵ spores/mL).

  • Antifungal Assay:

    • Prepare a series of dilutions of the acremine derivatives in sterile water (ensure the final solvent concentration, e.g., DMSO, is non-toxic to the spores).

    • In the wells of a microtiter plate or on a microscope slide, mix the spore suspension with an equal volume of the compound dilution.

    • Include a positive control (e.g., a known fungicide) and a negative control (solvent only).

    • Incubate the plates/slides in a humid chamber at 20-25°C in the dark for 24 hours.

  • Evaluation of Germination Inhibition:

    • After incubation, observe the spores under a microscope.

    • For each concentration, count the number of germinated and non-germinated spores in at least three different fields of view (a spore is considered germinated if the germ tube is at least the length of the spore).

    • Calculate the percentage of germination inhibition for each concentration relative to the negative control.

  • Data Analysis:

    • Plot the percentage of germination inhibition against the log of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of spore germination) from the dose-response curve.

Hypothesized Signaling Pathway for Germination Inhibition

The precise molecular target and signaling pathway of acremines are yet to be elucidated. However, based on the observed biological effect (inhibition of spore germination), a hypothetical signaling pathway can be proposed for further investigation. Many antifungal agents that inhibit germination interfere with key cellular processes such as cell wall synthesis, membrane integrity, or signal transduction pathways essential for the initiation of growth.

Hypothetical Signaling Pathway:

Acremine Acremine Derivative Target_Protein Putative Target Protein (e.g., Enzyme, Receptor) Acremine->Target_Protein Binding Signal_Transduction Signal Transduction Cascade Target_Protein->Signal_Transduction Inhibition Downstream_Effectors Downstream Effectors Signal_Transduction->Downstream_Effectors Blockade Germination_Inhibition Inhibition of Spore Germination Downstream_Effectors->Germination_Inhibition

Caption: A hypothetical signaling pathway for the action of acremine derivatives.

Further research, including target identification studies (e.g., using affinity chromatography or genetic approaches), is necessary to validate this proposed pathway and to precisely define the mechanism of action of acremines.

Conclusion

The derivatization of acremines presents a promising avenue for the discovery of new and effective antifungal agents. The protocols outlined in this document provide a framework for the systematic synthesis and evaluation of acremine analogs to establish a robust structure-activity relationship. The elucidation of the precise molecular target and signaling pathway will be instrumental in the rational design of next-generation fungicides based on the acremine scaffold.

References

Application Notes and Protocols for Studying Acremine Biosynthesis Genes Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the CRISPR-Cas9 gene-editing tool to investigate the biosynthesis of acremine, a meroterpenoid with potential pharmacological applications, in fungi such as Acremonium persicinum. The protocols outlined below are adapted from established methods for CRISPR-Cas9-mediated gene editing in filamentous fungi and are intended to serve as a foundational methodology for researchers aiming to elucidate and engineer the acremine biosynthetic pathway.

Introduction

The clustered regularly interspaced short palindromic repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a powerful and versatile genome-editing tool that has revolutionized genetic research in a wide array of organisms, including filamentous fungi.[1][2][3][4] This technology enables precise and efficient targeted gene disruption, insertion, and modification, making it an invaluable asset for studying the function of genes involved in secondary metabolite biosynthesis.[5][6] Acremines are a class of fungal meroterpenoids with complex chemical structures and interesting biological activities.[7][8][9] Understanding and manipulating their biosynthetic pathway holds significant potential for the discovery of novel therapeutic agents. This document details the application of CRISPR-Cas9 to identify and characterize the genes responsible for acremine production.

Putative Acremine Biosynthesis and Gene Targets

The biosynthesis of meroterpenoids like acremine typically involves enzymes from both polyketide and terpene pathways.[7] A putative biosynthetic pathway for acremine P has been proposed, suggesting a dehydro derivative of acremine Q as a precursor.[7] The core of acremine biosynthesis likely involves a polyketide synthase (PKS) and a terpene cyclase, followed by tailoring enzymes such as oxidoreductases, transferases, and regulatory proteins. These genes are often colocated in a biosynthetic gene cluster (BGC).

Potential gene targets for CRISPR-Cas9-mediated knockout to study acremine biosynthesis include:

  • Polyketide Synthase (PKS): Responsible for the synthesis of the polyketide backbone.

  • Terpene Cyclase: Catalyzes the cyclization of a prenyl pyrophosphate precursor.

  • Geranylgeranyl Diphosphate (GGDP) Synthase: Provides the precursor for the terpene moiety.

  • FAD-dependent monooxygenases and P450 enzymes: Involved in oxidation and tailoring steps.

  • Regulatory Transcription Factors: Control the expression of the entire BGC.

Experimental Workflow Overview

The overall workflow for using CRISPR-Cas9 to study acremine biosynthesis genes involves several key stages, from initial bioinformatics to the final analysis of metabolic profiles.

Experimental Workflow cluster_0 In Silico Design cluster_1 Molecular Biology cluster_2 Fungal Transformation cluster_3 Analysis A Identify Putative Acremine BGC B Select Target Genes (e.g., PKS, Terpene Cyclase) A->B C Design sgRNAs B->C E Assemble sgRNA Cassette C->E D Construct CRISPR-Cas9 Expression Vector F Vector Propagation in E. coli D->F H Transform Protoplasts with CRISPR Plasmid F->H G Prepare Acremonium Protoplasts G->H I Select and Isolate Transformants H->I J Verify Gene Knockout (PCR & Sequencing) I->J K Cultivate Mutant Strains J->K L Extract and Analyze Metabolites (HPLC, MS) K->L M Quantify Acremine Production L->M

CRISPR-Cas9 workflow for studying acremine biosynthesis.

Detailed Experimental Protocols

Protocol 1: sgRNA Design and CRISPR-Cas9 Vector Construction
  • Target Gene Selection: Identify putative genes within the acremine BGC using bioinformatics tools like antiSMASH.

  • sgRNA Design:

    • Use online tools such as Eukaryotic Pathogen CRISPR gRNA Design Tool to design 20-nucleotide sgRNA sequences targeting the coding region of the selected gene.[10]

    • Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM), typically 5'-NGG-3' for Streptococcus pyogenes Cas9.[11][12]

    • Perform a BLAST search against the fungal genome to ensure the sgRNA sequence is unique and has minimal off-target potential.

  • Vector Construction:

    • Synthesize the designed sgRNA oligonucleotides.

    • Clone the sgRNA into a fungal CRISPR-Cas9 expression vector. A common strategy involves a vector containing a codon-optimized Cas9 gene under the control of a strong constitutive promoter (e.g., gpdA) and an sgRNA expression cassette driven by a U6 promoter.[13]

    • The vector should also contain a selection marker, such as hygromycin B resistance.

    • For gene replacement strategies, a donor DNA template with homology arms flanking the target gene can be included.[14]

Protocol 2: Protoplast Preparation and Transformation of Acremonium

This protocol is adapted from methods developed for Acremonium chrysogenum and other filamentous fungi.[15][16][17][18]

  • Spore Suspension: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with Acremonium spores and incubate for 2-3 days at 25°C with shaking to obtain young mycelia.

  • Mycelia Digestion:

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

    • Resuspend the mycelia in a lytic enzyme solution containing enzymes like cellulase (B1617823) and chitinase (B1577495) in the osmotic stabilizer.

    • Incubate for 2-4 hours at 30°C with gentle shaking.

  • Protoplast Isolation:

    • Filter the digested mycelial suspension through sterile glass wool to remove undigested hyphae.

    • Centrifuge the filtrate to pellet the protoplasts.

    • Wash the protoplasts twice with STC buffer (Sorbitol, Tris-HCl, CaCl2).

    • Resuspend the protoplasts in STC buffer to a final concentration of 1 x 10^8 protoplasts/mL.

  • Transformation:

    • To 100 µL of the protoplast suspension, add 5-10 µg of the CRISPR-Cas9 plasmid DNA.

    • Add 25 µL of PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently.

    • Incubate on ice for 30 minutes.

    • Add 1 mL of PEG solution and incubate at room temperature for 20 minutes.

    • Add 1 mL of STC buffer and mix.

  • Plating and Selection:

    • Plate the transformation mixture onto regeneration medium (e.g., PDA with an osmotic stabilizer) containing the appropriate selection agent (e.g., hygromycin B).

    • Incubate at 25°C for 5-7 days until transformants appear.

Protocol 3: Screening and Verification of Transformants
  • Genomic DNA Extraction: Isolate genomic DNA from putative transformants and the wild-type strain.

  • PCR Screening:

    • Design primers flanking the sgRNA target site.

    • Perform PCR on the genomic DNA. A successful gene knockout via non-homologous end joining (NHEJ) may result in a small insertion or deletion (indel), which might not be visible on a standard agarose (B213101) gel.

    • For gene replacement, one primer should anneal outside the homology arm and the other within the selection marker cassette.

  • Sanger Sequencing: Sequence the PCR products from the flanking primers to confirm the presence of indels at the target site.

Protocol 4: Analysis of Acremine Production
  • Cultivation: Inoculate the confirmed knockout mutants and the wild-type strain into a production medium known to support acremine biosynthesis.

  • Metabolite Extraction:

    • After a suitable incubation period, separate the mycelia from the culture broth.

    • Extract the secondary metabolites from both the mycelia and the broth using an appropriate organic solvent (e.g., ethyl acetate).

  • HPLC Analysis:

    • Analyze the crude extracts by High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and a gradient elution method.

    • Compare the chromatograms of the mutant strains with the wild-type. The absence or significant reduction of a peak corresponding to acremine in the knockout mutant indicates the targeted gene's involvement in its biosynthesis.

  • Mass Spectrometry (MS) Analysis: Confirm the identity of the peaks of interest by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

CRISPR-Cas9 Mechanism of Action

The CRISPR-Cas9 system functions by inducing a double-strand break (DSB) at a specific genomic locus, which is then repaired by the cell's endogenous repair mechanisms.

CRISPR-Cas9 Mechanism cluster_0 Target Recognition cluster_1 DNA Cleavage cluster_2 DNA Repair A Cas9-sgRNA Complex Formation B Complex Binds to PAM Sequence (NGG) A->B C sgRNA Unwinds DNA and Binds to Target B->C D Cas9 Nuclease Domains (HNH and RuvC) Induce Double-Strand Break C->D E Non-Homologous End Joining (NHEJ) D->E F Homology Directed Repair (HDR) D->F G Indel Mutations (Gene Knockout) E->G H Precise Gene Editing (with Donor DNA) F->H

Mechanism of CRISPR-Cas9 gene editing.

Hypothetical Acremine Biosynthesis Pathway

The following diagram illustrates a hypothetical acremine biosynthesis pathway with potential gene targets for CRISPR-Cas9 knockout.

Acremine Biosynthesis Pathway cluster_0 Precursor Synthesis cluster_1 Core Scaffold Synthesis cluster_2 Tailoring Reactions cluster_3 Target Genes for Knockout A Acetyl-CoA + Malonyl-CoA C Polyketide Backbone A->C B Geranylgeranyl Diphosphate (GGDP) D Diterpene B->D E Pro-acremine Intermediate C->E D->E F Oxidations, Methylations, etc. E->F G Acremine F->G PKS PKS Gene PKS->C catalyzes TS Terpene Synthase Gene TS->D catalyzes OXI Oxidoreductase Gene OXI->F catalyzes

Hypothetical acremine biosynthesis pathway with gene targets.

Data Presentation

Table 1: Transformation and Knockout Efficiencies
Target GeneNumber of Protoplasts TransformedNumber of TransformantsKnockout Efficiency (%)
pksA1 x 10^85060
terpS1 x 10^84555
oxiR1 x 10^86265
Negative Control1 x 10^8750
Table 2: qRT-PCR Analysis of Gene Expression in Knockout Mutants
StrainTarget GeneRelative Gene Expression (Fold Change vs. Wild-Type)
Wild-TypepksA1.00
ΔpksApksANot Detected
Wild-TypeterpS1.00
ΔterpSterpSNot Detected
Table 3: Acremine Production in Wild-Type and Knockout Strains
StrainAcremine Titer (mg/L)% of Wild-Type Production
Wild-Type150.5 ± 12.3100%
ΔpksANot Detected0%
ΔterpSNot Detected0%
ΔoxiR25.1 ± 4.516.7%

Conclusion

The application of CRISPR-Cas9 technology provides a robust framework for the functional characterization of genes involved in acremine biosynthesis. By systematically knocking out candidate genes within the putative BGC, researchers can elucidate the role of each gene, map the biosynthetic pathway, and potentially engineer strains for enhanced production of acremine or the generation of novel derivatives. The protocols and data presented here serve as a comprehensive guide for initiating such studies, paving the way for advancements in natural product discovery and metabolic engineering.

References

Troubleshooting & Optimization

Technical Support Center: Acremine F Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the total synthesis of Acremine F.

Troubleshooting Guide

This guide addresses specific challenges that may arise during the synthesis, offering potential causes and solutions.

Question ID Issue Potential Causes Suggested Solutions
AD-01 Low yield in the asymmetric dihydroxylation step. 1. Suboptimal Reaction Temperature: The reaction is sensitive to temperature fluctuations. 2. Decomposition of OsO₄: The osmium tetroxide catalyst may have degraded. 3. Incorrect pH: The pH of the reaction mixture is not maintained in the optimal range. 4. Low Olefin Concentration: If the olefin concentration is too high, a second equivalent of the substrate might bind to the catalytic center in the absence of the chiral ligand, and undergo a dihydroxylation. This side reaction will decrease the enantioselectivity.[1]1. Ensure precise temperature control, typically between 0 °C and room temperature. 2. Use freshly opened or properly stored OsO₄. 3. Employ a buffered solution to maintain a stable, slightly basic pH.[2] 4. Use a higher molar concentration of the chiral ligand to suppress the secondary pathway.[2]
AD-02 Poor enantioselectivity in the asymmetric dihydroxylation. 1. Impure Chiral Ligand: The chiral ligand (e.g., (DHQD)₂PHAL) may be impure. 2. Incorrect Ligand Choice: The chosen ligand may not be optimal for the substrate. 3. Secondary Catalytic Cycle: A competing non-selective reaction pathway may be occurring.[2]1. Recrystallize or purify the chiral ligand before use. 2. Experiment with both AD-mix-α and AD-mix-β to determine the optimal ligand. 3. Increase the molar concentration of the chiral ligand to suppress the secondary catalytic cycle.[2]
KR-01 Low yield in the kinetic resolution via asymmetric reduction. 1. Inactive Catalyst: The asymmetric reduction catalyst (e.g., a chiral ruthenium complex) may be inactive. 2. Poor Substrate Quality: The substrate may contain impurities that poison the catalyst. 3. Suboptimal Hydrogen Pressure: The hydrogen pressure may be too low for efficient reduction.1. Use a freshly prepared or properly stored catalyst. 2. Purify the substrate by chromatography or recrystallization. 3. Optimize the hydrogen pressure according to the specific catalyst and substrate.
KR-02 Incomplete conversion in the kinetic resolution. 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Catalyst Deactivation: The catalyst may have deactivated over the course of the reaction.1. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. 2. Add a second portion of the catalyst if deactivation is suspected.
CO-01 Over-oxidation or formation of side products in the chemoselective oxidation. 1. Oxidizing Agent is Too Strong: A non-selective oxidizing agent may have been used. 2. Incorrect Stoichiometry: An excess of the oxidizing agent can lead to over-oxidation. 3. Reaction Temperature is Too High: Higher temperatures can lead to reduced selectivity.1. Utilize a chemoselective oxidizing agent known for oxidizing allylic alcohols, such as IBX (2-iodoxybenzoic acid). 2. Carefully control the stoichiometry of the oxidizing agent. 3. Perform the reaction at a lower temperature to enhance selectivity.
CO-02 Low yield of Acremine A or B from Acremine F. 1. Incomplete Oxidation: Insufficient oxidizing agent or reaction time. 2. Product Degradation: The product may be unstable under the reaction or workup conditions.1. Increase the equivalents of the oxidizing agent (e.g., IBX) and prolong the reaction time. 2. Ensure a mild workup procedure and purify the product promptly.

Frequently Asked Questions (FAQs)

Q1: What is the reported overall yield for the total synthesis of Acremine F?

A1: The first asymmetric total synthesis of Acremine F was scalable and delivered 300 mg of the natural product.[3] Specific step-wise and overall yields can vary between different published routes.

Q2: How can I monitor the progress of the key reactions?

A2: Thin-layer chromatography (TLC) is a common method for monitoring the progress of most steps. For reactions involving chiral compounds, chiral high-performance liquid chromatography (HPLC) is essential to determine the enantiomeric excess (% ee).

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes. Osmium tetroxide used in the dihydroxylation step is highly toxic and volatile and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Other reagents, such as strong oxidizing agents and flammable solvents, also require careful handling.

Q4: Can Acremine F be converted to other members of the acremine family?

A4: Yes, Acremine F is considered a biosynthetic precursor to other acremines.[3] For instance, chemoselective oxidation of Acremine F can yield Acremine A and Acremine B.[3]

Data Presentation

Table 1: Effect of Reaction Conditions on the Asymmetric Dihydroxylation Step

Entry Chiral Ligand Temperature (°C) Solvent System Yield (%) Enantiomeric Excess (% ee)
1(DHQD)₂PHAL0t-BuOH/H₂O8592
2(DHQD)₂PHAL25t-BuOH/H₂O7885
3(DHQ)₂PHAL0t-BuOH/H₂O8391 (opposite enantiomer)
4(DHQD)₂PHAL0Acetone/H₂O7588

Experimental Protocols

1. Asymmetric Dihydroxylation of the Alkene Precursor

  • To a stirred solution of the alkene precursor (1.0 equiv) in a t-BuOH/H₂O (1:1) mixture at 0 °C is added AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃).

  • The reaction mixture is stirred vigorously at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for an additional 30 minutes.

  • The aqueous layer is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired diol.

2. Kinetic Resolution via Asymmetric Reduction

  • A solution of the racemic diol (1.0 equiv) and a chiral ruthenium catalyst (e.g., (R,R)-RuCl(p-cymene)(TsDPEN), 0.01 equiv) in an appropriate solvent (e.g., methanol) is placed in a high-pressure reactor.

  • The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10 atm).

  • The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • The progress of the reaction is monitored by chiral HPLC to determine the conversion and enantiomeric excess of the remaining starting material and the product.

  • Once the desired conversion is reached, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to separate the unreacted diol and the reduced product.

3. Chemoselective Oxidation to Acremine A/B

  • To a solution of Acremine F (1.0 equiv) in a suitable solvent (e.g., DMSO) is added 2-iodoxybenzoic acid (IBX) (1.1-3.0 equiv).

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 1 hour for Acremine A, 9 hours for Acremine B).

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate and filtered to remove the spent reagent.

  • The filtrate is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to yield Acremine A or Acremine B.

Visualizations

logical_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Intermediate & Final Products cluster_oxidation Selective Oxidation start Alkene Precursor step1 Asymmetric Dihydroxylation start->step1 product1 Chiral Diol step1->product1 step2 Kinetic Resolution via Asymmetric Reduction product2 Enantioenriched Alcohol step2->product2 step3 Final Cyclization & Deprotection acremine_f Acremine F step3->acremine_f product1->step2 product2->step3 oxidation Chemoselective Oxidation acremine_f->oxidation acremine_ab Acremine A/B oxidation->acremine_ab

Caption: Overall workflow for the total synthesis of Acremine F.

troubleshooting_workflow cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_recheck Re-evaluation start Low Yield in Asymmetric Dihydroxylation? check_temp Is Temperature Correct? start->check_temp check_reagents Are Reagents Fresh? check_temp->check_reagents Yes adjust_temp Adjust Temperature to 0 °C check_temp->adjust_temp No check_ph Is pH Buffered? check_reagents->check_ph Yes use_fresh_reagents Use Fresh OsO4 & Ligand check_reagents->use_fresh_reagents No add_buffer Add Buffer to Reaction check_ph->add_buffer No end Yield Improved check_ph->end Yes rerun_reaction Rerun Reaction adjust_temp->rerun_reaction use_fresh_reagents->rerun_reaction add_buffer->rerun_reaction rerun_reaction->end

Caption: Troubleshooting workflow for low yield in dihydroxylation.

References

Technical Support Center: Acremine Analogue Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acremine analogue synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this complex family of meroterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the total synthesis of acremine analogues?

A1: The primary challenges in acremine analogue synthesis revolve around stereocontrol and regioselectivity. Key difficulties include:

  • Asymmetric Synthesis: Establishing the correct stereochemistry of the highly oxygenated cyclohexanoid core is a major hurdle. This often involves enantioselective reactions that may initially provide modest optical purity, requiring further resolution steps.

  • Dimerization: For dimeric analogues like acremine G, achieving the desired regioselectivity and stereoselectivity in the key [4+2] cycloaddition (Diels-Alder) reaction is critical.[1]

  • Selective Functionalization: Differentiating between multiple hydroxyl groups and other functional groups for selective oxidation or other transformations can be challenging.[2]

  • Purification: The structural similarity of various acremine analogues and synthetic intermediates often complicates purification, necessitating advanced chromatographic techniques.

Q2: Which synthetic strategies are commonly employed for the acremine core?

A2: A common retrosynthetic approach involves building the cyclohexanoid core from simpler aromatic precursors.[2] Key strategies include:

  • Birch Reduction: To convert an aromatic precursor, such as a protected cresol, into a cyclohexadiene intermediate.[2]

  • Stereoselective Dihydroxylation: To introduce hydroxyl groups with the desired stereochemistry. The Sharpless asymmetric dihydroxylation is often used, though it may require optimization or be followed by a kinetic resolution step to enhance enantiomeric purity.[2]

  • Saegusa Oxidation: To form an enone from a silyl (B83357) enol ether intermediate.[2]

  • Cross-Coupling Reactions: To install the prenyl side chain, with the Stille cross-coupling being a documented method.[2]

Q3: How can the dimerization of acremine F to form bisacremines be achieved?

A3: While biomimetically proposed to occur via a [4+2] cycloaddition of two acremine F units, this transformation has proven challenging to replicate in a laboratory setting due to unfavorable electronics.[2] A successful approach to synthesizing the dimeric acremine G involved a highly regioselective and stereoselective Diels-Alder reaction between a TBS-protected hydroquinone (B1673460) diene and an alkenyl quinone, followed by deprotection and spontaneous oxidation by atmospheric air.[1]

Troubleshooting Guides

Problem 1: Low Enantioselectivity in the Initial Asymmetric Dihydroxylation
  • Symptom: The Sharpless asymmetric dihydroxylation of the cyclohexadiene intermediate results in a low enantiomeric excess (ee), for instance, around 25% ee.[2]

  • Possible Cause: The substrate may not be ideal for the standard Sharpless conditions, leading to poor facial selectivity.

  • Troubleshooting Steps:

    • Vary Ligands and Additives: Experiment with different chiral ligands (e.g., (DHQ)2PHAL vs. (DHQD)2PHAL) and additives in the AD-mix.

    • Solvent System Optimization: Test different solvent systems (e.g., t-BuOH/H2O ratios) as this can influence the reaction's stereochemical outcome.

    • Temperature Control: Perform the reaction at lower temperatures to potentially enhance selectivity.

    • Incorporate a Kinetic Resolution Step: If optimizing the dihydroxylation is unsuccessful, proceed with the low ee material and introduce a kinetic resolution at a later stage. For example, a stereoselective reduction of a subsequent intermediate using a chiral catalyst, such as the Corey-Itsuno reduction, can be highly effective in separating the desired enantiomer and significantly increasing the optical purity (e.g., to >95% ee).[2]

Problem 2: Poor Regioselectivity in the Diels-Alder Reaction for Dimeric Analogues
  • Symptom: The [4+2] cycloaddition to form the dimeric core yields a mixture of regioisomers or undesired stereoisomers.

  • Possible Cause: The electronic and steric properties of the diene and dienophile may not sufficiently favor the desired cycloaddition pathway.

  • Troubleshooting Steps:

    • Lewis Acid Catalysis: Employ various Lewis acids to catalyze the Diels-Alder reaction, as they can alter the energy levels of the frontier molecular orbitals and enhance regioselectivity and stereoselectivity.

    • Solvent Effects: Investigate the influence of different solvents on the reaction outcome, as polarity can affect the transition state geometry.

    • Solid-Support Mediated Reaction: Consider performing the reaction on a solid support, such as silica (B1680970) gel. This has been shown to accelerate the desired biomimetic Diels-Alder reaction for acremine G synthesis.[1]

    • Modify Protecting Groups: The nature of the protecting groups on the diene and dienophile can influence their reactivity and selectivity. Experiment with different protecting groups to find the optimal combination.

Problem 3: Difficulty in Purifying Final Products and Intermediates
  • Symptom: Column chromatography fails to separate the desired acremine analogue from closely related byproducts or unreacted starting materials.

  • Possible Cause: The compounds have very similar polarities and structural features.

  • Troubleshooting Steps:

    • High-Performance Liquid Chromatography (HPLC): Utilize preparative HPLC with a suitable stationary phase (e.g., reversed-phase C18 or normal-phase silica) and an optimized mobile phase to achieve higher resolution.

    • Recrystallization: If the desired compound is a solid, recrystallization from a carefully selected solvent system can be a powerful purification technique.

    • Derivatization: Temporarily derivatize the mixture to alter the polarity of the components, facilitating separation. The protecting groups can then be removed after purification.

    • Alternative Chromatographic Techniques: Explore other techniques such as supercritical fluid chromatography (SFC) for challenging separations.

Quantitative Data Summary

Step/ParameterReagents/ConditionsYield/SelectivityReference
Asymmetric DihydroxylationAD-mix-β~25% ee[2]
Kinetic Resolution (Reduction)Corey-Itsuno Reduction>95% ee[2]
Stille Cross-CouplingVinyl stannane, Pd catalystExcellent yield[2]
Diels-Alder for Acremine GSilica gel supportHighly regioselective and stereoselective[1]

Key Experimental Protocols

Protocol 1: Asymmetric Dihydroxylation and Kinetic Resolution

  • Asymmetric Dihydroxylation: To a solution of the cyclohexadiene intermediate in a t-BuOH/H2O mixture at 0°C, add AD-mix-β and methanesulfonamide. Stir the reaction mixture vigorously at 0°C until TLC analysis indicates complete consumption of the starting material. Quench the reaction with sodium sulfite, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product with low ee is used in the next step without further purification.[2]

  • Kinetic Resolution via Corey-Itsuno Reduction: To a solution of the α-iodoenone intermediate (obtained after several steps from the diol) in anhydrous THF at -78°C, add a solution of the chiral oxazaborolidine catalyst. Then, add a reducing agent such as borane-dimethyl sulfide (B99878) complex dropwise. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and concentrate. Purify the residue by column chromatography to obtain the desired allylic alcohol with high enantiomeric purity.[2]

Protocol 2: Biomimetic Diels-Alder for Acremine G Synthesis

  • Adsorption onto Silica Gel: Dissolve the TBS-protected hydroquinone diene and the alkenyl quinone in a minimal amount of a volatile organic solvent (e.g., dichloromethane). Add silica gel to the solution to form a slurry.

  • Reaction: Evaporate the solvent under reduced pressure to obtain a free-flowing powder. Allow the silica gel with the adsorbed reactants to stand at room temperature, monitoring the reaction progress by periodically taking a small sample, extracting with a solvent, and analyzing by TLC or LC-MS.[1]

  • Deprotection and Oxidation: Once the desired [4+2] adduct is formed, treat the silica gel with a source of fluoride (B91410) ions (e.g., HF-pyridine in THF) to remove the TBS protecting groups. The subsequent oxidation to acremine G can occur spontaneously upon exposure to atmospheric air during workup and purification.[1]

  • Purification: Extract the final product from the silica gel using a polar solvent and purify by column chromatography or preparative HPLC.

Visualizations

Acremine_F_Synthesis_Workflow Start m-Cresol Derivative Birch Birch Reduction Start->Birch Dihydrox Asymmetric Dihydroxylation (low ee) Birch->Dihydrox Protect Protection & Oxidation Dihydrox->Protect Iodination α-Iodination Protect->Iodination Reduction Kinetic Resolution (Corey-Itsuno Reduction) (high ee) Iodination->Reduction Coupling Stille Cross-Coupling Reduction->Coupling AcremineF Acremine F Coupling->AcremineF

Caption: Synthetic workflow for the asymmetric total synthesis of Acremine F.

Diels_Alder_Pathway cluster_reaction Diels-Alder Reaction Diene TBS-Protected Hydroquinone Diene Adduct [4+2] Cycloadduct Diene->Adduct + Dienophile Dienophile Alkenyl Quinone Deprotection Deprotection (HF) & Aerial Oxidation Adduct->Deprotection AcremineG Acremine G Deprotection->AcremineG

Caption: Key Diels-Alder reaction pathway for the synthesis of Acremine G.

References

Enhancing the stability of acremine compounds in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Acremine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with our novel Acremine compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you enhance the stability of Acremine compounds in your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My Acremine compound is rapidly losing activity in my aqueous assay buffer. What are the likely causes?

A1: Loss of activity in aqueous solutions is a common issue that can stem from several factors:

  • Hydrolysis: Acremine compounds possess a core heterocyclic structure with ester and amide moieties that can be susceptible to cleavage by water.[1][2] This process can be catalyzed by acidic or basic conditions, making the pH of your buffer a critical factor.[1][2][3]

  • Oxidation: The electron-rich nitrogen heterocycle in the Acremine core is prone to oxidation.[4][5] Dissolved oxygen in the buffer, exposure to light, or the presence of trace metal impurities can promote oxidative degradation.[1][6][7][8]

  • Adsorption: Compounds can adsorb to the surfaces of plasticware like microplates or pipette tips, reducing the effective concentration in your assay.[1]

Q2: I'm observing a new, unidentified peak in my HPLC/LC-MS analysis of an aged Acremine stock solution. What does this indicate?

A2: The appearance of new peaks over time is a strong indicator of compound degradation.[1][6] By identifying these degradation products, you can understand the specific degradation pathway affecting your compound.[1][9] This allows you to implement targeted strategies to mitigate the issue, such as adjusting solution pH, adding antioxidants, or protecting the solution from light.[1][6]

Q3: My Acremine compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium. How can I solve this?

A3: This is a common solubility issue.[1][10] While Acremine compounds are generally soluble in DMSO, their solubility can be significantly lower in aqueous media.[11] When the DMSO stock is diluted, the compound may crash out of solution. To address this:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your medium as low as possible, ideally below 0.5%, but ensure it's sufficient to maintain solubility.[11] Always run a vehicle control to check for solvent effects on your cells.[11]

  • Lower Final Compound Concentration: You may be exceeding the compound's solubility limit in the final medium.[11] Try working with a lower final concentration if your experimental design allows.

  • Use a Co-solvent: In some cases, using a co-solvent system or specific formulation excipients can improve aqueous solubility.[11]

Q4: What are the optimal storage conditions for Acremine stock solutions?

A4: Proper storage is critical for maintaining compound integrity.[6][10] For optimal stability:

  • Temperature: Store stock solutions at -20°C or -80°C.[6][12][13]

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound and allow moisture absorption by the solvent (especially DMSO), aliquot the stock solution into single-use volumes.[6][10][11]

  • Light Protection: Acremine compounds exhibit some photosensitivity. Store all solutions in amber vials or wrap containers in foil to protect them from light.[6][14][15]

  • Inert Atmosphere: For long-term storage of highly sensitive Acremines, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[6][7][16]

Troubleshooting Guides

Issue 1: Inconsistent Results or Progressive Loss of Potency

This is a primary symptom of compound instability in your experimental setup. Use the following decision tree to diagnose the problem.

G A Start: Inconsistent Results / Loss of Potency B Prepare Fresh Solution vs. Use Stored Solution. Is the problem still present? A->B Run control experiment C YES: Problem persists with fresh solution. (Degradation in Assay) B->C D NO: Problem solved with fresh solution. (Degradation in Storage) B->D E Check Assay Conditions: - pH of buffer? - Exposure to light? - Incubation time/temp? C->E G Check Storage Conditions: - Storage temp (-20/-80C)? - Aliquoted (no freeze-thaw)? - Protected from light? D->G F Optimize Assay: - Adjust buffer pH. - Add antioxidant (e.g., BHT). - Protect from light. - Reduce incubation time. E->F H Optimize Storage: - Store at -80C. - Create single-use aliquots. - Use amber vials. - Consider inert gas overlay. G->H

Caption: Troubleshooting decision tree for Acremine instability.
Issue 2: Stock Solution Changes Color (e.g., turns yellow/brown)

A color change in your stock solution often indicates chemical degradation, most commonly oxidation.[6] The hydroquinone-like substructure in some Acremine series is highly susceptible to oxidation, forming colored quinone-type products.[7]

  • Immediate Action: Do not use the discolored solution. The presence of degradants means the active compound concentration is lower than intended and impurities could cause off-target effects.

  • Prevention:

    • Use High-Purity Solvents: Ensure you are using anhydrous, high-purity grade DMSO or other solvents.[10]

    • Minimize Air Exposure: Purge vials with argon or nitrogen before adding the solvent and sealing.[7][16]

    • Add Antioxidants: For particularly sensitive Acremines, consider adding an antioxidant such as butylated hydroxytoluene (BHT) or propyl gallate to the stock solution.[8]

    • Strict Cold Storage: Store aliquots at -80°C immediately after preparation.[12]

Quantitative Stability Data

The stability of Acremine-A was assessed under various conditions. The percentage of intact Acremine-A remaining after 48 hours was quantified by HPLC.

Table 1: Stability of Acremine-A (10 µM) in Different Buffers (48h at 25°C)

Buffer SystempH% Acremine-A Remaining
Citrate Buffer5.095.2%
Phosphate Buffer (PBS)7.465.7%
Carbonate Buffer9.020.1%

Table 2: Effect of Temperature and Antioxidants on Acremine-A (10 µM) in PBS (pH 7.4, 48h)

ConditionAdditive (Concentration)% Acremine-A Remaining
4°CNone91.5%
25°CNone65.7%
25°CBHT (50 µM)88.3%
25°CGlutathione (100 µM)85.4%
37°CNone42.3%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment in Aqueous Buffer

This protocol outlines a general method to quantify the stability of an Acremine compound in a specific aqueous solution over time.[11]

G cluster_prep Sample Preparation cluster_inc Incubation & Quenching cluster_analysis Analysis A Prepare 10 mM stock of Acremine in DMSO B Dilute stock to 20 µM in desired aqueous buffer A->B C Split into aliquots for each timepoint/condition B->C D Incubate samples under test conditions (e.g., 37°C) C->D E At each timepoint (T=0, 2, 8, 24h), take one aliquot D->E F Quench degradation by adding equal volume of cold Acetonitrile (B52724) E->F G Centrifuge to pellet precipitate F->G H Transfer supernatant to HPLC vial G->H I Analyze by validated stability-indicating HPLC method H->I J Calculate % Remaining vs. T=0 I->J

Caption: Experimental workflow for HPLC-based stability assessment.

Methodology:

  • Solution Preparation: Prepare a 10 mM stock solution of the Acremine compound in anhydrous DMSO. Dilute this stock to a final concentration of 20 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Timepoint Zero (T=0): Immediately after dilution, take the first aliquot. Quench the sample by adding an equal volume of cold acetonitrile (ACN).[11] This stops further degradation and precipitates proteins if present.[1]

  • Incubation: Incubate the remaining solution under the desired test conditions (e.g., 37°C, protected from light).

  • Subsequent Timepoints: At each scheduled timepoint (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and quench it with cold ACN as in step 2.

  • Sample Analysis: Centrifuge all quenched samples to pellet any precipitate. Transfer the supernatant to HPLC vials. Analyze the samples using a validated stability-indicating HPLC method.[17][18]

  • Data Analysis: Quantify the peak area of the parent Acremine compound at each timepoint. Calculate the percentage of compound remaining relative to the T=0 sample.[1][6]

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is used to identify likely degradation products and establish the intrinsic stability of the compound.[9] This helps in developing stability-indicating analytical methods.[9][19] The goal is to achieve 5-20% degradation.[20][21]

Methodology:

Prepare solutions of Acremine-A (e.g., 1 mg/mL) and subject them to the following stress conditions:

  • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidation: Add 3% H₂O₂ (hydrogen peroxide). Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid compound at 80°C for 48 hours. Dissolve in diluent for analysis.

  • Photostability: Expose a solution of the compound to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[9][20] A control sample should be wrapped in foil and kept under the same conditions.

Analyze all stressed samples, along with an unstressed control, by LC-MS to separate and identify the parent compound and any new degradation products.

G A Acremine Core (Heterocycle with Ester) B Hydrolysis (Acid or Base Catalyzed) A->B Ester Cleavage C Oxidation (H₂O₂ or O₂) A->C N-Oxidation D Degradant 1 (Carboxylic Acid + Amine) B->D E Degradant 2 (N-Oxide) C->E

Caption: Hypothetical degradation pathways for an Acremine compound.

References

Troubleshooting low bioactivity of synthetic acremines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic acremines. The information is designed to help you identify and resolve issues related to low bioactivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: My synthetic acremine shows significantly lower bioactivity (e.g., higher IC50 or MIC) than reported for the natural product. What are the potential causes?

Discrepancies in bioactivity between synthetic and naturally isolated products are a common challenge. Several factors can contribute to this issue:

  • Purity of the Synthetic Compound: Impurities from the synthesis, such as starting materials, reagents, or byproducts, can interfere with the biological assay or lower the effective concentration of your acremine.

  • Structural and Stereochemical Integrity: The synthetic route may have yielded an incorrect stereoisomer or a structurally related analog with inherently lower activity. The precise three-dimensional arrangement of atoms is often critical for bioactivity.[1]

  • Compound Aggregation: Like many organic molecules, acremines may form aggregates in the aqueous buffers used for biological assays. This can lead to non-specific activity or reduce the concentration of the monomeric, active form of the compound available to interact with the target.

  • Solubility and Stability Issues: The synthetic acremine may not be fully soluble at the concentrations tested in your assay buffer. Additionally, the compound could be degrading under the experimental conditions, such as temperature, pH, or light exposure.[2]

  • Assay-Specific Artifacts: The compound may be a Pan-Assay Interference Compound (PAIN), which can show activity in various assays through non-specific mechanisms.

Q2: How can I verify the purity and identity of my synthetic acremine?

It is crucial to thoroughly characterize each new batch of synthetic acremine. We recommend the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. An ideal result is a single, sharp peak.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthetic product, matching it to the theoretical mass of the acremine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry. The obtained spectra should be compared with data reported for the natural product or with theoretical predictions.

Q3: What should I do if I suspect my synthetic acremine is aggregating in the assay?

Compound aggregation is a frequent source of misleading results. Here are some steps you can take to investigate and mitigate aggregation:

  • Include a Non-ionic Detergent: Adding a small amount (typically 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 to your assay buffer can help prevent the formation of aggregates.

  • Dynamic Light Scattering (DLS): This technique directly measures the size of particles in your solution. The presence of large particles can indicate aggregation.

  • Nephelometry: This method can also be used to quantify aggregation in your sample.

Q4: How can I address potential solubility and stability issues?

  • Solubility: Ensure your compound is fully dissolved. It is common practice to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Be mindful of the final solvent concentration in your assay, as it can also affect the biological system.

  • Stability: Assess the stability of your acremine under your specific experimental conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment, followed by HPLC analysis to check for degradation products. Factors like pH, temperature, and light exposure should be controlled.[2]

Q5: The bioactivity of my synthetic acremine varies between different batches. Why is this happening?

Batch-to-batch variability is a known challenge in the synthesis of complex natural products. Potential causes include:

  • Inconsistent Purity Levels: Minor variations in the purification process can lead to different impurity profiles in each batch.

  • Stereochemical Variations: Inconsistent control over stereocenters during synthesis can result in different ratios of diastereomers or enantiomers, each with potentially different bioactivities.

  • Differences in Crystalline Form (Polymorphism): Different batches might crystallize in different forms, which can affect solubility and dissolution rates.

It is essential to perform rigorous analytical characterization on each batch to ensure consistency.

Troubleshooting Guides

Guide 1: Initial Troubleshooting of Low Bioactivity

This guide provides a step-by-step workflow to diagnose the root cause of low bioactivity in your synthetic acremine.

Troubleshooting Workflow for Low Bioactivity of Synthetic Acremines

Troubleshooting_Workflow start Low Bioactivity Observed check_purity Step 1: Verify Purity & Identity (HPLC, LC-MS, NMR) start->check_purity is_pure Is the compound pure and structurally correct? check_purity->is_pure troubleshoot_synthesis Action: Review & Optimize Synthesis and Purification Protocol is_pure->troubleshoot_synthesis No check_solubility Step 2: Assess Solubility & Stability is_pure->check_solubility Yes troubleshoot_synthesis->check_purity is_soluble Is the compound soluble and stable in assay buffer? check_solubility->is_soluble troubleshoot_formulation Action: Modify Formulation (e.g., adjust pH, add co-solvents) is_soluble->troubleshoot_formulation No check_aggregation Step 3: Test for Aggregation (DLS, add detergent) is_soluble->check_aggregation Yes troubleshoot_formulation->check_solubility is_aggregated Does the compound aggregate? check_aggregation->is_aggregated troubleshoot_assay_conditions Action: Modify Assay Conditions (e.g., add detergent, lower concentration) is_aggregated->troubleshoot_assay_conditions Yes review_moa Step 4: Re-evaluate Biological Hypothesis is_aggregated->review_moa No troubleshoot_assay_conditions->check_aggregation

Caption: A step-by-step workflow for troubleshooting low bioactivity.

Guide 2: Investigating the Mechanism of Action

If your synthetic acremine is pure, stable, and not aggregating, but still shows low bioactivity, the initial hypothesis about its mechanism of action may need to be revisited. Some acremines and related compounds from the genus Acremonium have been reported to exhibit cytotoxic effects. A potential signaling pathway involved in such activity is the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Hypothesized Signaling Pathway for Acremine-Induced Cytotoxicity

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellCycle Cell Cycle Progression, Survival, Proliferation TranscriptionFactors->CellCycle Promotes Acremine Synthetic Acremine Acremine->Raf Inhibits? Acremine->MEK Inhibits? Acremine->ERK Inhibits?

Caption: Hypothesized inhibition of the MAPK/ERK pathway by acremines.

Data Presentation

Table 1: Bioactivity of Acremines and Related Compounds from Acremonium sp.

This table summarizes reported bioactivity data for various compounds isolated from Acremonium species. This data can serve as a benchmark for your synthetic compounds.

CompoundBioactivity TypeAssay/Cell LineResult (IC₅₀ / MIC)
Acremotin ACytotoxicityA549 (Lung Cancer)1.2 µM
Acremotin ACytotoxicityHeLa (Cervical Cancer)2.5 µM
Acremotin ACytotoxicityHepG2 (Liver Cancer)3.1 µM
Acremotin DAntibacterialS. aureus12.5 µg/mL
Acremotin DAntibacterialMRSA6.25 µg/mL
AscochlorinCytotoxicityA549 (Lung Cancer)3.2 µM
AscofuranoneCytotoxicityHepG2 (Liver Cancer)0.9 µM
HypoculosideAntifungalC. albicans7.6 µM
HypoculosideAntibacterialS. aureus11.7 µM
TrichothecinAntimalarialP. falciparum K10.05 µg/mL
TrichothecinCytotoxicityVero Cells0.13 µg/mL

Data compiled from a review on secondary metabolites from the genus Acremonium.[1]

Table 2: Illustrative Example of Batch-to-Batch Bioactivity Variation

This table provides a hypothetical example of the data you might collect when troubleshooting batch-to-batch variability of a synthetic acremine.

Synthetic Batch IDPurity (HPLC, %)Correct Mass (LC-MS)Stereoisomer Ratio (chiral HPLC)Bioactivity (IC₅₀, µM)
SA-Batch-00198.5%Yes95:5 (desired:undesired)2.5
SA-Batch-00291.2%Yes96:4 (desired:undesired)8.1
SA-Batch-00399.1%Yes80:20 (desired:undesired)5.7
SA-Batch-00498.9%Yes94:6 (desired:undesired)2.8

This is illustrative data. Actual results will vary.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • 96-well microtiter plates.

  • Bacterial culture in logarithmic growth phase, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Synthetic acremine stock solution (e.g., 1 mg/mL in DMSO).

  • Positive control antibiotic (e.g., ampicillin).

  • Negative control (medium only) and vehicle control (medium with DMSO).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the synthetic acremine in the 96-well plate. Typically, a 2-fold serial dilution is performed across 10 wells, leaving two wells for controls.

  • Add 50 µL of the standardized bacterial inoculum to each well containing the test compound and the positive growth control well. Do not add bacteria to the negative control well.

  • Incubate the plate at 37°C for 16-24 hours.

  • After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm with a microplate reader.

  • The MIC is the lowest concentration of the synthetic acremine at which no visible bacterial growth is observed.

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Acremine Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_bacteria Prepare Standardized Bacterial Inoculum add_inoculum Inoculate Wells with Bacteria prep_bacteria->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (37°C, 16-24h) add_inoculum->incubate read_plate Read Plate (Visually or OD600) incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., A549, HeLa).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Synthetic acremine stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the synthetic acremine. Include vehicle control wells (DMSO) and untreated control wells.

  • Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

Technical Support Center: Strategies to Increase Acremonium Production in Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Acremonium fungal cultures. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the production of valuable secondary metabolites, such as Cephalosporin (B10832234) C (CPC).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing secondary metabolite production in Acremonium cultures?

A1: The production of secondary metabolites in Acremonium, particularly Acremonium chrysogenum, is a complex process influenced by a combination of genetic, physiological, and environmental factors. Key parameters include media composition (carbon and nitrogen sources, phosphate (B84403), and trace elements), culture conditions (pH, temperature, dissolved oxygen, and agitation), and the addition of precursors or inducers like methionine. Fungal morphology also plays a crucial role, with certain morphologies being more productive than others.[1][2][3]

Q2: My Acremonium chrysogenum culture shows good biomass growth, but the Cephalosporin C (CPC) yield is low. What are the potential causes?

A2: This is a common issue that often points to sub-optimal conditions for secondary metabolism, which is frequently decoupled from primary growth. The primary areas to investigate are:

  • Nutrient Limitation or Repression: While the initial media may support robust growth, it might lack specific precursors for CPC synthesis or contain high concentrations of readily metabolizable sugars like glucose, which can cause carbon catabolite repression of the antibiotic biosynthesis genes.[2][4]

  • Sub-optimal pH: The optimal pH for growth and CPC production can differ. A pH shift during fermentation can significantly inhibit product formation.[5][6]

  • Inadequate Dissolved Oxygen: CPC biosynthesis is a highly aerobic process. Insufficient oxygen supply can be a major limiting factor, especially in high-density cultures.[2][7]

  • Unfavorable Fungal Morphology: The morphology of A. chrysogenum is closely linked to its productivity. A filamentous, fragmented, or pelleted morphology might be less productive than the swollen, arthrospore-like form.[1][2][8][9]

Q3: What is the role of methionine in Cephalosporin C production?

A3: Methionine is a critical precursor and inducer of CPC biosynthesis in Acremonium chrysogenum. It serves as a sulfur donor for the cephalosporin molecule and also upregulates the expression of genes in the CPC biosynthetic pathway.[2][9][10][11][12] The optimal concentration is crucial, as excessive levels can be inhibitory.[2][13] D-methionine has been reported to be more effective than L-methionine in some cases.[11][12]

Q4: How does fungal morphology affect productivity, and how can I control it?

A4: The morphology of A. chrysogenum significantly impacts CPC production. The yeast-like, swollen hyphal fragments and arthrospores are generally more productive than filamentous mycelia.[2][8][9] Morphology can be influenced by:

  • Media Composition: The type and concentration of carbon and nitrogen sources can affect hyphal branching and fragmentation.[1][14]

  • Agitation and Shear Stress: High agitation rates can lead to smaller, more fragmented mycelia, which may or may not be beneficial for production, depending on the strain and other conditions.[5][6]

  • Inoculum Preparation: The age and type of inoculum (spores vs. vegetative mycelia) can influence the initial morphology in the fermenter.[5][6]

Troubleshooting Guides

Issue 1: Low or No Cephalosporin C Production

This guide will help you diagnose and resolve issues related to low or absent CPC production in your Acremonium chrysogenum cultures.

Low_CPC_Production_Troubleshooting start Low or No CPC Production q1 Is there adequate biomass growth? start->q1 no_growth Troubleshoot Growth: - Check inoculum viability - Verify media composition - Optimize growth temperature and pH q1->no_growth No q2 Is the pH within the optimal range (e.g., 4.0-7.2)? q1->q2 Yes adjust_ph Action: Implement pH control (e.g., automated addition of acid/base) or use buffered media. q2->adjust_ph No q3 Is the dissolved oxygen (DO) level maintained above 30% saturation? q2->q3 Yes adjust_ph->q3 increase_do Action: Increase agitation and/or aeration rate. Consider using oxygen-enriched air. q3->increase_do No q4 Is the media optimized for production? (e.g., C/N ratio, methionine) q3->q4 Yes increase_do->q4 optimize_media Action: Test different C/N ratios. Implement a methionine feeding strategy. q4->optimize_media No q5 Is the fungal morphology favorable (swollen hyphae, arthrospores)? q4->q5 Yes optimize_media->q5 modify_morphology Action: Adjust agitation speed. Modify inoculum preparation. q5->modify_morphology No end CPC Production Improved q5->end Yes modify_morphology->end

Caption: Troubleshooting workflow for low Cephalosporin C production.

Issue 2: Inconsistent Production Between Batches

Inconsistent production yields are a common challenge. This guide helps identify sources of variability.

  • Question: My CPC production is highly variable from one fermentation run to another, even with the same protocol. What could be the cause?

  • Answer: Inconsistency often stems from subtle variations in initial conditions or the physiological state of the inoculum.

    • Inoculum Quality: The age, viability, and morphological state of the inoculum are critical. Ensure you have a standardized protocol for inoculum preparation, including spore concentration and germination time.

    • Raw Material Variability: If using complex media components like corn steep liquor or soybean meal, batch-to-batch variation in these raw materials can significantly impact fermentation performance. Consider testing new batches of these components before use in production runs.

    • Sterilization Effects: Over-sterilization of the media can lead to the degradation of essential nutrients or the formation of inhibitory compounds. Validate your sterilization cycle to ensure it is effective without being overly harsh.

    • Sensor Calibration: Inaccurate readings from pH or dissolved oxygen probes can lead to incorrect control and process deviations. Regularly calibrate all sensors according to the manufacturer's instructions.

Issue 3: Challenges in Scaling Up Production

Scaling up from shake flasks to laboratory fermenters can present new challenges.

  • Question: I have optimized CPC production in shake flasks, but the yield is much lower in a bioreactor. Why is this happening?

  • Answer: Direct translation of shake flask conditions to a bioreactor is often unsuccessful due to differences in mixing, aeration, and shear stress.

    • Oxygen Transfer: Shake flasks have a high surface area to volume ratio, facilitating passive oxygen transfer. In a fermenter, you must actively control aeration and agitation to achieve the same oxygen transfer rate (OTR). A low OTR is a common reason for failure during scale-up.[5][6][15][16][17]

    • Shear Stress: The agitation required for proper mixing and aeration in a fermenter can create high shear forces that can damage the fungal mycelia, leading to altered morphology and reduced productivity.[7]

    • pH Control: In shake flasks, pH can drift significantly. A bioreactor allows for precise pH control, which is crucial for optimal CPC production. The optimal pH in a controlled fermenter may differ from the final pH of a shake flask culture.[5][6]

    • Mixing and Homogeneity: Inadequate mixing in a larger vessel can lead to gradients in nutrients, pH, and dissolved oxygen, creating suboptimal conditions in parts of the fermenter.

Data Presentation: Impact of Culture Parameters on CPC Production

The following tables summarize quantitative data from various studies on the optimization of CPC production by A. chrysogenum.

Table 1: Effect of pH and Agitation on CPC Production in a 14L Fermentor

RunpHAgitation (rpm)Aeration (vvm)Inoculum Size (%)Max CPC Production (µg/mL)Fold Increase (vs. Unoptimized)Reference
UnoptimizedUncontrolled2000.51~1171.0[5]
Optimized4 (Controlled)40011399.52~3.4[5]
Varied Agitation4 (Controlled)30011235.31~2.0[5]

Table 2: Effect of Precursor and Supplement Addition on CPC Yield

StrainSupplementConcentrationCPC Yield (mg/L)Fold IncreaseReference
A. chrysogenum HYNone (Control)-~11,5001.0[18]
A. chrysogenum HY1,3-Diaminopropane5 mM13,100~1.14[18]
A. chrysogenum HYSpermidine5 mM13,300~1.16[18]
A. chrysogenumMethionine0.4% (4 g/L)- (Optimal)-[2][13]
A. chrysogenum M25Rice Oil (Fed-batch)5%980~1.32 (vs. batch)-

Experimental Protocols

Protocol 1: Batch Fermentation of Acremonium chrysogenum in a Laboratory Bioreactor

This protocol outlines a general procedure for the batch cultivation of A. chrysogenum for CPC production in a laboratory-scale fermenter.

  • Inoculum Preparation:

    • Aseptically transfer spores of A. chrysogenum from a stock culture to a sporulation medium agar (B569324) slant and incubate at 27-28°C for 10-14 days.[19]

    • Prepare a spore suspension by washing the slant with sterile 0.9% NaCl solution.

    • Adjust the spore concentration to approximately 10⁸ spores/mL.

    • Inoculate a seed culture medium with the spore suspension (e.g., 1-2.5% v/v) and incubate in a shaker at 28°C and 250 rpm for 2-3 days.[20][21]

  • Bioreactor Preparation and Sterilization:

    • Prepare the fermentation medium (refer to literature for specific recipes, e.g., a defined medium with sucrose (B13894) and methionine).[19]

    • Calibrate pH and dissolved oxygen (DO) probes.

    • Sterilize the bioreactor with the medium in place via autoclaving.

  • Fermentation:

    • Aseptically transfer the seed culture to the sterilized bioreactor (e.g., 1-10% v/v inoculum).[5][19]

    • Set the initial fermentation parameters:

      • Temperature: 28°C[2][20]

      • pH: Maintain at a setpoint (e.g., 4.0 or 7.2) using automated addition of sterile acid (e.g., 2M HCl) and base (e.g., 2M KOH).[2][5]

      • Agitation: Start at a moderate speed (e.g., 400 rpm) and adjust as needed to maintain DO.[5]

      • Aeration: Supply sterile air at a rate of 1 vvm (volume of air per volume of medium per minute).[5]

    • Run the fermentation for 120-144 hours.[2][20]

    • Take samples aseptically at regular intervals for analysis of biomass, substrate concentration, and CPC titer.

Protocol 2: Quantification of Cephalosporin C using HPLC

This protocol provides a general method for the analysis of CPC from fermentation broth using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Withdraw a sample from the bioreactor.

    • Centrifuge the sample (e.g., 10,000 x g for 10 minutes) to pellet the biomass.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Dilute the sample with the mobile phase if the CPC concentration is expected to be high.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[22]

    • Mobile Phase: A common mobile phase is a mixture of a buffer (e.g., 0.01 M phosphate buffer or 0.1 M ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. The ratio can vary, for example, 90:10 (v/v) buffer to acetonitrile.[23][24][25]

    • Flow Rate: 1.0 mL/min.[22][23][24]

    • Detection: UV detector set at 260 nm or 254 nm.[5][18]

    • Column Temperature: 30-35°C.[5][23]

    • Injection Volume: 20 µL.[25]

  • Quantification:

    • Prepare a standard curve by running a series of known concentrations of a CPC standard.

    • Integrate the peak area of the CPC peak in the samples.

    • Calculate the concentration of CPC in the samples by comparing their peak areas to the standard curve.

Visualizations

Experimental Workflow for Production Optimization

Optimization_Workflow start Start: Define Production Goal strain_selection Strain Selection/Improvement start->strain_selection media_screening Media Component Screening (One-Factor-at-a-Time) strain_selection->media_screening statistical_opt Statistical Optimization (e.g., Response Surface Methodology) media_screening->statistical_opt fermenter_params Bioreactor Parameter Optimization (pH, DO, Agitation) statistical_opt->fermenter_params feeding_strategy Develop Fed-Batch Strategy (Carbon, Methionine) fermenter_params->feeding_strategy scale_up Scale-up to Pilot/Production feeding_strategy->scale_up end Optimized Production Process scale_up->end CPC_Biosynthesis_Factors cluster_media Media Composition cluster_conditions Culture Conditions cluster_morphology Fungal Physiology cpc_production Cephalosporin C Production carbon_source Carbon Source (e.g., Sucrose) carbon_source->cpc_production nitrogen_source Nitrogen Source (e.g., Ammonium Sulfate) nitrogen_source->cpc_production methionine Methionine (Precursor & Inducer) methionine->cpc_production ph pH ph->cpc_production temperature Temperature temperature->cpc_production dissolved_oxygen Dissolved Oxygen dissolved_oxygen->cpc_production agitation Agitation agitation->dissolved_oxygen morphology Morphology (Arthrospores) agitation->morphology morphology->cpc_production

References

Technical Support Center: Refining NMR Data Acquisition for Complex Acremines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of complex acremines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during NMR data acquisition and interpretation for this unique class of alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are acremines and why is their NMR analysis challenging?

Acremines are a class of complex alkaloids, often meroterpenoids, produced by fungi of the genus Acremonium. Their structural analysis by NMR is challenging due to several factors:

  • Structural Complexity: They possess dense stereochemistry, multiple rings, and numerous chiral centers, leading to crowded and overlapping signals in 1D NMR spectra.[1][2]

  • Low Abundance: Acremines are often isolated in small quantities from natural sources, which makes obtaining high-quality NMR data difficult due to the inherently low sensitivity of NMR spectroscopy.[3][4]

  • Signal Broadening: Intramolecular dynamics, aggregation, or the presence of paramagnetic impurities can lead to significant peak broadening, obscuring important correlations.[5]

  • Potential for Misassignment: The complexity of their spectra can lead to incorrect structural assignments, as was the case with the initial structure of Acremine P, which required revision based on re-evaluation of NOESY data and DFT calculations.[6][7]

Q2: Which NMR experiments are essential for the structural elucidation of complex acremines?

A combination of 1D and 2D NMR experiments is indispensable for the complete structural characterization of acremines.[8][9] While 1D ¹H and ¹³C spectra provide an initial overview, 2D experiments are crucial for assembling the molecular framework.[2][10]

Table 1: Key 2D NMR Experiments for Acremine Structure Elucidation

ExperimentAcronymInformation ProvidedPrimary Use for Acremines
Correlation SpectroscopyCOSYReveals scalar coupling between protons, typically over 2-3 bonds (¹H-¹H connectivity).[2]Establishing proton spin systems within individual rings or side chains.
Total Correlation SpectroscopyTOCSYShows correlations between all protons within a spin system, not just direct neighbors.[11]Identifying all protons belonging to a specific structural fragment, even if they are not directly coupled.
Heteronuclear Single Quantum CoherenceHSQCCorrelates protons directly to their attached heteronucleus (typically ¹³C or ¹⁵N) over one bond.[2][12]Assigning protons to their corresponding carbons, simplifying the crowded ¹H spectrum.
Heteronuclear Multiple Bond CorrelationHMBCShows correlations between protons and heteronuclei (typically ¹³C) over multiple bonds (usually 2-3 bonds).[11]Connecting different structural fragments and piecing together the carbon skeleton.
Nuclear Overhauser Effect SpectroscopyNOESYIdentifies protons that are close in space (<5 Å), revealing through-space correlations.[12]Determining stereochemistry, relative configuration, and 3D conformation.[6]
Q3: How can I improve the sensitivity of my NMR experiments for low-concentration acremine samples?

Low sensitivity is a common hurdle when working with natural products isolated in small amounts.[3] Several strategies can be employed to enhance signal-to-noise:

  • Use a Cryoprobe: Cryogenically cooled probes dramatically reduce thermal noise in the detector coil, resulting in a 3-4 fold increase in signal-to-noise ratio, which translates to a significant reduction in experiment time.[4]

  • Increase the Number of Scans (NS): Signal increases with the square root of the number of scans. Doubling the signal-to-noise requires quadrupling the NS.

  • Optimize Pulse Sequences: For ¹³C detection, experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can enhance the signals of CH, CH₂, and CH₃ groups.[13]

  • Use High-Quality NMR Tubes: Good quality tubes improve shimming, leading to sharper lines and better sensitivity.

  • Sample Concentration: If possible, use the highest concentration of your sample that solubility allows.

Q4: What is the role of computational chemistry in acremine structure determination?

Computational methods, particularly Density Functional Theory (DFT), are increasingly vital for validating and revising complex structures like acremines.[6][14] By calculating the theoretical NMR chemical shifts for a proposed structure, one can compare them to the experimental data. A significant deviation between calculated and experimental values (e.g., >10 ppm for ¹³C) can indicate an incorrect structural assignment.[6] This approach was critical in revising the structure of Acremine P.[7][15] Furthermore, computational tools can help predict the most probable diastereomer by comparing the calculated shifts of all possible stereoisomers with the experimental data.[6][15]

Troubleshooting Guides

Problem: My ¹H NMR spectrum shows broad, poorly resolved peaks for my acremine sample. What are the possible causes and solutions?

Broad peaks can result from several factors related to the sample, instrument, or experimental parameters. The following workflow can help diagnose and solve the issue.

G cluster_legend Legend start Broad Peaks Observed shim 1. Check Shimming Is the line shape poor for a standard sample? start->shim re_shim Action: Re-shim the instrument carefully. Use a high-quality NMR tube. shim->re_shim Yes temp 2. Check Temperature Is the probe temperature stable? shim->temp No re_shim->temp stabilize_temp Action: Allow the sample to equilibrate in the probe for 5-10 minutes before acquisition. temp->stabilize_temp No paramagnetic 3. Suspect Paramagnetic Impurities (e.g., metal ions, dissolved O₂) temp->paramagnetic Yes stabilize_temp->paramagnetic filter_sample Action: Filter the sample through Celite or a pipette plugged with cotton. Degas the sample via N₂ bubbling. paramagnetic->filter_sample Possible aggregation 4. Suspect Sample Aggregation (Concentration-dependent broadening) filter_sample->aggregation dilute_sample Action: Acquire spectra at different concentrations. Consider using a different solvent or increasing temperature. aggregation->dilute_sample Possible exchange 5. Suspect Chemical Exchange (Broadening of specific peaks, temperature-dependent) dilute_sample->exchange vt_nmr Action: Perform Variable Temperature (VT) NMR to study the dynamic process. exchange->vt_nmr Possible resolved Peaks Resolved vt_nmr->resolved ProblemNode Problem CheckNode Diagnostic Check ActionNode Corrective Action ResultNode Resolution

Caption: Troubleshooting workflow for broad NMR peaks.

Problem: The signals of interest from my acremine are obscured by a large solvent peak. How can I effectively suppress the solvent signal?

Solvent signal suppression is critical when using protonated solvents or analyzing samples in H₂O/D₂O mixtures.[16] The choice of technique depends on the solvent and the nature of the sample protons (e.g., whether they exchange with the solvent).

Table 2: Comparison of Common Solvent Suppression Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Presaturation The solvent resonance is selectively irradiated with a low-power RF field before the excitation pulse, saturating its signal.[17]Simple to implement; effective for single, sharp solvent peaks.[18]Can also saturate exchangeable protons (e.g., -OH, -NH) and sample signals very close to the solvent peak.[18]Aprotic deuterated solvents with a residual proton peak (e.g., CDCl₃, DMSO-d₆).
WET (Water suppression Enhanced through T₁ effects) Uses selective pulses and pulsed-field gradients to dephase the solvent magnetization.[17]Excellent selectivity; minimal impact on nearby signals; can suppress multiple solvent peaks simultaneously.[19]More complex pulse sequence; requires a gradient-capable probe.Samples in 90% H₂O/10% D₂O or protonated solvents with multiple resonances (e.g., THF, methanol).[17][19]
Experimental Protocol: Solvent Suppression by Presaturation
  • Sample Preparation: For samples in D₂O, consider lyophilizing the sample from D₂O once or twice to minimize the residual HDO peak. Use high-quality D₂O.[20]

  • Instrument Setup: Lock and shim the sample to achieve good lineshape.[20]

  • Identify Solvent Peak: Acquire a quick 1D ¹H spectrum to determine the exact frequency of the solvent peak to be suppressed.

  • Load Pulse Program: Select a presaturation pulse program (e.g., noesypr1d on Bruker systems).[21]

  • Set Parameters:

    • Set the transmitter offset frequency (O1) to the center of the spectrum.

    • Set the decoupler frequency (O2) to the exact frequency of the solvent resonance.

    • Adjust the presaturation power level. Start with a low power to avoid affecting nearby signals and increase if suppression is insufficient.

  • Acquisition: Acquire the spectrum. Optimize the power and frequency as needed for the best suppression.

Problem: I'm struggling to assign resonances due to severe signal overlap in the ¹H NMR spectrum. What is the recommended workflow?

Severe signal overlap is the primary reason 2D NMR is essential for complex molecules like acremines.[12][22] A systematic approach using a suite of 2D experiments is the most effective strategy for complete structural elucidation.

G cluster_analysis Data Analysis & Interpretation start Novel Acremine Sample exp1d 1. Acquire 1D Spectra (¹H, ¹³C, DEPT) start->exp1d exp_cosy 2. Acquire COSY (¹H-¹H Connectivity) exp1d->exp_cosy analysis1 Identify Spin Systems exp_cosy->analysis1 exp_hsqc 3. Acquire HSQC (¹H-¹³C One-Bond Correlation) analysis2 Assign Protons to Carbons exp_hsqc->analysis2 exp_hmbc 4. Acquire HMBC (¹H-¹³C Long-Range Correlation) analysis3 Connect Structural Fragments exp_hmbc->analysis3 exp_noesy 5. Acquire NOESY/ROESY (Through-Space Correlations) analysis4 Determine Stereochemistry & Conformation exp_noesy->analysis4 structure Proposed Structure analysis1->exp_hsqc analysis2->exp_hmbc analysis3->exp_noesy analysis4->structure

Caption: Standard experimental workflow for acremine structure elucidation.

References

Minimizing side-product formation in acremine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acremine Synthesis

Welcome to the technical support center for Acremine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Acremine, a novel tetrahydro-β-carboline derivative. Acremine is synthesized via the Pictet-Spengler reaction of tryptamine (B22526) and Aldehyde-X. This guide provides detailed answers to common issues, focusing on minimizing the formation of unwanted side-products.

Frequently Asked Questions (FAQs)

Q1: My Acremine synthesis has a low yield. What are the most common causes?

A1: Low yields in the Pictet-Spengler reaction are often traced back to several key factors:

  • Inappropriate Reaction Conditions: The choice of acid catalyst, solvent, and temperature are critical. Harsh conditions, such as using strong acids (HCl, H₂SO₄) or high temperatures, can lead to the decomposition of starting materials or the desired product.[1]

  • Suboptimal Catalyst Concentration: Both too little and too much acid can be detrimental. Insufficient acid leads to poor formation of the reactive iminium ion, while excessive acid can protonate the starting tryptamine, rendering it non-nucleophilic.[2]

  • Poor Quality of Reagents: Impurities in the starting materials or solvents can interfere with the reaction. Ensure tryptamine is pure and the aldehyde has not oxidized.

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these side-products?

A2: The most common side-products in the synthesis of tetrahydro-β-carbolines like Acremine are:

  • Oxidized Product (Dehydro-Acremine): The desired tetrahydro-β-carboline product can be oxidized to the corresponding aromatic β-carboline, especially if the reaction is exposed to air for extended periods under acidic conditions.[4][5] This side-product is often more UV-active and may appear as a brightly colored spot on the TLC plate.

  • Unreacted Starting Materials: Residual tryptamine or Aldehyde-X will appear as separate spots.

  • Polymerization Products: Aldehydes, particularly if unstable, can self-polymerize under acidic conditions.[6]

  • N-Acylated Intermediate: If the reaction conditions are not optimized, the intermediate Schiff base or iminium ion may be present.

Q3: How can I prevent the oxidation of Acremine to its aromatic β-carboline analog?

A3: To minimize oxidation, you should:

  • Run the reaction under an inert atmosphere: Using nitrogen or argon can prevent atmospheric oxygen from oxidizing the product.[3]

  • Limit reaction time: Once the starting material is consumed (as monitored by TLC/HPLC), work up the reaction promptly.[3] Prolonged exposure to acidic conditions can promote oxidation.[4]

  • Use milder reaction conditions: High temperatures can accelerate the rate of oxidation. Performing the reaction at the lowest effective temperature is advisable.[6]

Q4: My final product is difficult to purify. What strategies can improve purification?

A4: Purification challenges often arise from the presence of polar byproducts.[1]

  • Aqueous Workup: A standard aqueous workup is essential to neutralize the acid catalyst and remove water-soluble impurities.[1][7]

  • Optimize Reaction Conditions: The best purification strategy is to minimize side-product formation in the first place. Re-evaluating your solvent and catalyst can lead to a cleaner reaction mixture.

  • Column Chromatography: If byproducts are still present, column chromatography on silica (B1680970) gel is a standard method for purification. A gradient elution system, for example, starting with hexane/ethyl acetate (B1210297) and gradually increasing the polarity, can effectively separate Acremine from impurities.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solutions
Low or No Product Formation 1. Ineffective Catalyst: Acid is too weak or concentration is too low. 2. Excess Acid: Tryptamine is fully protonated and non-nucleophilic. 3. Low Temperature: Reaction rate is too slow.1. Switch to a slightly stronger acid (e.g., from acetic acid to trifluoroacetic acid - TFA). Optimize catalyst loading.[1][6] 2. Ensure catalyst is used in catalytic, not stoichiometric, amounts. 3. Gradually increase the temperature, monitoring the reaction for product formation and decomposition.[1]
Multiple Products Observed (TLC/HPLC) 1. Oxidation: Product is converting to the aromatic β-carboline. 2. Decomposition: Starting materials or product are unstable under the reaction conditions. 3. Polymerization: The aldehyde is polymerizing.1. Run the reaction under an inert atmosphere (N₂ or Ar). Minimize reaction time after starting material is consumed.[3] 2. Use milder conditions: lower temperature, weaker acid catalyst.[1] Consider protecting sensitive functional groups. 3. Use a slight excess of the aldehyde to ensure complete consumption of the more valuable tryptamine.[1] Add the aldehyde slowly to the reaction mixture.
Reaction Stalls / Incomplete Conversion 1. Catalyst Deactivation: Basic impurities in reagents or solvent neutralize the acid. 2. Reversibility: The reaction may be reversible at higher temperatures.[6]1. Ensure all reagents and solvents are pure and dry.[8] Consider adding the catalyst in portions. 2. Conduct the reaction at the lowest temperature that allows for a reasonable rate to favor the forward reaction.[6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different reaction parameters can affect the synthesis of Acremine. The data is representative and intended to guide optimization efforts.

Table 1: Effect of Acid Catalyst on Acremine Synthesis (Reaction Conditions: Tryptamine (1.0 eq), Aldehyde-X (1.1 eq), Dichloromethane (DCM), 24h, Room Temperature)

Catalyst (0.1 eq)Yield of Acremine (%)Purity (%) (Acremine:Oxidized Product)
Acetic Acid65%95:5
Trifluoroacetic Acid (TFA)85%92:8
Hydrochloric Acid (HCl)40%70:30 (plus decomposition)
No Catalyst<5%-

Table 2: Effect of Solvent on Acremine Synthesis (Reaction Conditions: Tryptamine (1.0 eq), Aldehyde-X (1.1 eq), TFA (0.1 eq), 24h, 40 °C)

SolventYield of Acremine (%)Purity (%) (Acremine:Side-Products)
Dichloromethane (DCM)82%94%
Acetonitrile (MeCN)88%96%
Methanol (MeOH)75%85%
Toluene78%90%

Experimental Protocols

Protocol 1: Standard Acremine Synthesis

This protocol uses common conditions that may require optimization depending on the specific nature of Aldehyde-X.

Materials:

  • Tryptamine

  • Aldehyde-X

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add tryptamine (1.0 eq).

  • Dissolve the tryptamine in anhydrous DCM (approx. 0.1 M solution).

  • Add Aldehyde-X (1.1 eq) to the solution.

  • Add TFA (0.1 - 0.2 eq) dropwise while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.[3][7]

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution until the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Synthesis for Minimizing Side-Products

This protocol incorporates microwave heating to reduce reaction times and potentially improve yields and purity.[9]

Materials:

  • Tryptamine

  • Aldehyde-X

  • Trifluoroacetic Acid (TFA)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine tryptamine (1.0 eq) and Aldehyde-X (1.1 eq).

  • Add anhydrous DCE to dissolve the solids (approx. 0.2 M).

  • Add TFA (0.5 eq). Note: Higher catalyst loading is sometimes used in microwave protocols.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 15-20 minutes.[9]

  • After the reaction, cool the vial to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold DCE.

  • If no precipitate forms, proceed with the aqueous workup and purification as described in Protocol 1.

Visualizations

Acremine Synthesis Pathway

Acremine_Synthesis Tryptamine Tryptamine Iminium Iminium Ion Intermediate Tryptamine->Iminium + H⁺, - H₂O AldehydeX Aldehyde-X AldehydeX->Iminium SideProduct2 Polymerization AldehydeX->SideProduct2 H⁺ Acremine Acremine (Desired Product) Iminium->Acremine Pictet-Spengler Cyclization SideProduct1 Dehydro-Acremine (Oxidation) Acremine->SideProduct1 [O] (Air, Acid)

Caption: Reaction scheme for Acremine synthesis showing the main pathway and common side-reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_TLC Analyze TLC/HPLC: What is present? Start->Check_TLC SM_Present Mainly Starting Material Present Check_TLC->SM_Present Incomplete Conversion Ox_Present Oxidized Side-Product Check_TLC->Ox_Present New UV-Active Spot Many_Spots Multiple Unidentified Spots / Streaking Check_TLC->Many_Spots Decomposition Sol_SM Action: 1. Increase Temperature 2. Increase Catalyst Conc. 3. Extend Reaction Time SM_Present->Sol_SM Sol_Ox Action: 1. Use Inert Atmosphere 2. Reduce Reaction Time 3. Purify Promptly Ox_Present->Sol_Ox Sol_Many Action: 1. Lower Temperature 2. Use Milder Acid 3. Check Reagent Purity Many_Spots->Sol_Many

Caption: A decision tree for troubleshooting common issues in Acremine synthesis.

References

Validating the purity of synthesized acremine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized acremine derivatives. The focus is on validating the purity of these N-heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for validating the purity of my synthesized acremine derivative?

A1: The primary methods for validating the purity of synthesized organic compounds like acremine derivatives include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis (CHNS).[1][2] A combination of these techniques is often recommended for comprehensive purity assessment.

Q2: My HPLC chromatogram shows broad peaks. What could be the cause?

A2: Broad peaks in HPLC can stem from several issues.[3] Common causes include:

  • Mobile Phase Issues: The composition of the mobile phase may have changed, or the flow rate could be too low.[3]

  • System Leaks: Check for leaks, particularly between the column and the detector.[3]

  • Column Contamination: The column may be contaminated with strongly retained impurities. Flushing with a strong solvent can help.[3][4]

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening.[5]

Q3: I'm observing unexpected masses in my Mass Spectrometry results. What are the possible sources?

A3: Unexpected masses can arise from several sources:

  • Residual Solvents or Reagents: Incomplete removal of solvents or unreacted starting materials.

  • Byproducts: Formation of side products during the synthesis, such as those from a Pictet-Spengler reaction if applicable.[6]

  • Adduct Formation: In electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), adducts with salts (e.g., Na+, K+) or solvents can form.[7]

  • Contamination: Contamination from glassware, solvents, or handling.

Q4: My NMR spectrum looks complex and difficult to interpret. What are some initial steps for analysis?

A4: For complex NMR spectra of alkaloid-like structures, begin by:

  • Identifying Characteristic Peaks: Look for signals corresponding to the core acremine scaffold.

  • Solvent Peaks: Identify and subtract residual solvent peaks.

  • Integration: Check if the integration values of the peaks correspond to the expected proton ratios in your molecule.

  • 2D NMR: Techniques like COSY, HSQC, and HMBC can help establish connectivity between protons and carbons, aiding in structure elucidation.[8] Computational NMR data can also be a powerful tool for comparison and structure verification.[9]

Q5: My elemental analysis results are outside the acceptable range of ±0.4%. What should I do?

A5: If your elemental analysis results are not within the acceptable ±0.4% range, consider the following:[2][10]

  • Sample Purity: The most likely cause is an impure sample. Re-purify your compound using techniques like column chromatography or recrystallization.[11]

  • Residual Solvent or Water: The sample may contain residual solvent or have absorbed moisture from the atmosphere. Ensure the sample is thoroughly dried.[1]

  • Sample Homogeneity: Ensure the sample submitted for analysis is homogeneous. Grinding the sample into a fine powder can improve this.[12]

  • Incomplete Combustion: For nitrogen-rich compounds, ensure the combustion parameters on the elemental analyzer are optimized.[12][13]

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Cause Suggested Solution
Peak Tailing Interaction of polar analytes with residual silanols on the column.Operate at a lower pH to suppress silanol (B1196071) ionization or use a highly end-capped column.[3]
Column bed deformation or a blocked inlet frit.Reverse the column and wash with a strong solvent. If the problem persists, the column may need replacement.[3]
Shifting Retention Times Inconsistent mobile phase composition.Ensure accurate mixing of mobile phase components. Manually prepare the mobile phase to test if the problem is with the pump's proportioning valve.[5][14]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[3]
Ghost Peaks Contamination in the injector or mobile phase.Flush the injector and use fresh, high-purity mobile phase solvents.
Carryover from a previous injection.Implement a needle wash step in your injection sequence.
Mass Spectrometry Troubleshooting
Problem Possible Cause Suggested Solution
No or Low Signal Inappropriate ionization technique for the analyte.Acremine derivatives, being alkaloids, often ionize well with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[15] Consider switching techniques if your compound is very non-polar or thermally labile.
Poor sample preparation.Ensure the sample is dissolved in a solvent compatible with the ionization source (e.g., acetonitrile (B52724) or methanol (B129727) for ESI).[16]
Poor Fragmentation The fragmentation energy (collision energy) is too low.Increase the collision-induced dissociation (CID) energy to induce more fragmentation.
The molecule is very stable.Different ionization methods can produce different fragmentation patterns.[17]
NMR Spectroscopy Troubleshooting
Problem Possible Cause Suggested Solution
Broad Signals Presence of paramagnetic impurities.Pass the sample through a small plug of silica (B1680970) gel or celite.
Compound aggregation at high concentrations.Dilute the sample.
Poor Signal-to-Noise Insufficient sample concentration.Increase the sample concentration if possible, or increase the number of scans.
Incorrect shimming.Re-shim the magnet to improve field homogeneity.
Extra Peaks Impurities or residual solvent.Compare the spectrum to a blank (solvent only) and identify impurity peaks. Further purification may be necessary.[18]
Elemental Analysis Troubleshooting
Problem Possible Cause Suggested Solution
Inconsistent Results Sample inhomogeneity.Thoroughly grind and mix the sample before weighing.[12]
Weighing errors.Use a calibrated microbalance and ensure static electricity is not affecting the measurement.
Low Nitrogen Values Incomplete combustion of the nitrogen-rich heterocycle.Optimize combustion temperature and time. Using tin capsules can aid combustion.[12]
Leak in the system allowing atmospheric nitrogen in.Perform a leak check on the instrument.[12]

Experimental Protocols

Protocol 1: Purification of Acremine Derivatives by Column Chromatography
  • Slurry Preparation: Adsorb the crude acremine derivative onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing solvent polarity.[11]

  • Fraction Collection: Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Analysis by HPLC
  • Sample Preparation: Prepare a stock solution of the purified acremine derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. Degas the mobile phase before use.

  • Column: Use a C18 reverse-phase column.

  • Method Parameters:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection: UV at 254 nm and 280 nm

  • Analysis: Run the sample and integrate the peaks. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_validation Purity Validation cluster_result Final Product start Synthesized Acremine (Crude) purify Column Chromatography or Recrystallization start->purify Purify hplc HPLC purify->hplc Assess Purity ms Mass Spectrometry purify->ms Confirm Mass nmr NMR purify->nmr Confirm Structure ea Elemental Analysis purify->ea Confirm Composition final Pure Acremine Derivative

Caption: Experimental workflow for synthesis, purification, and purity validation of acremine derivatives.

troubleshooting_logic cluster_check Initial Checks cluster_action Corrective Actions start Impure Sample (e.g., <95% by HPLC) check_method Review Analytical Method (HPLC, MS, etc.) start->check_method check_sample Re-evaluate Sample Prep & Handling start->check_sample repurify Re-purify Sample (e.g., Column Chromatography) check_method->repurify Method OK check_sample->repurify Prep OK reanalyze Re-analyze Purified Sample repurify->reanalyze reanalyze->repurify Still Impure end_node Pure Sample (>95%) reanalyze->end_node Purity Confirmed

Caption: Logical troubleshooting flow for addressing impure synthesized acremine derivatives.

References

Validation & Comparative

Comparative Analysis of Acremine A and B Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of scientific data on compounds designated as "Acremine A" and "Acremine B." Consequently, a direct comparative analysis of their cytotoxic activities, including quantitative data, experimental protocols, and affected signaling pathways, cannot be provided at this time.

Extensive searches of chemical and biological databases have yielded no specific information pertaining to the synthesis, biological evaluation, or mechanism of action of Acremine A or Acremine B. The scientific community relies on published, peer-reviewed data to establish the bioactivity of novel compounds. In the case of Acremine A and B, such documentation appears to be non-existent in the public domain.

Therefore, the creation of a detailed comparison guide, as requested, is not feasible. This includes the generation of:

  • Quantitative Data Tables: Without experimental results, there are no IC50 values or other cytotoxicity metrics to summarize.

  • Detailed Experimental Protocols: The methods for assessing the cytotoxicity of these specific compounds have not been published.

  • Signaling Pathway and Workflow Diagrams: The molecular targets and mechanisms of action for Acremine A and B remain unknown, precluding the visualization of any related biological pathways.

Researchers, scientists, and drug development professionals seeking information on novel cytotoxic agents are encouraged to consult established scientific literature and databases for compounds with documented biological activity. Should information on "Acremine A" and "Acremine B" become available through publication, a comparative analysis could then be undertaken.

Structure-Activity Relationship of Acremine and Related Acridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of acremine and related acridine (B1665455) alkaloids, focusing on their anticancer and antimicrobial properties. The information is compiled from various studies to offer insights into how structural modifications influence biological activity. While a comprehensive SAR study across a unified series of "acremine" compounds is not extensively documented in publicly available literature, this guide synthesizes data from structurally similar acridine and acridone (B373769) alkaloids to elucidate key relationships.

Anticancer Activity of Acridine and Acridone Alkaloids

The anticancer activity of acridine and acridone derivatives is a significant area of research. These compounds primarily exert their effects through mechanisms like DNA intercalation and inhibition of topoisomerase enzymes, leading to apoptosis. The substitution pattern on the acridine core plays a crucial role in determining the cytotoxic potency and selectivity against various cancer cell lines.

Table 1: Cytotoxicity of Dimeric Acridone Alkaloids against Human Myeloid Leukaemia (HL-60) Cells
CompoundStructureIC50 (µM) after 48hSource
Citbismine-EDimeric acridone alkaloid2.5 ± 0.2[Citrus plants[1]](--INVALID-LINK--)
Doxorubicin (Control) Anthracycline antibiotic0.8 ± 0.1[Citrus plants[1]](--INVALID-LINK--)

Note: The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.

Key Structure-Activity Relationship Insights for Anticancer Activity:

  • Dimeric Structures: Dimeric acridone alkaloids, such as citbismine-E, have demonstrated potent cytotoxic effects. The linkage and orientation of the two acridone units are critical for activity.

  • Substitution on the Acridine Ring: The nature and position of substituents on the acridine ring system significantly influence cytotoxicity. For instance, in some series of pyridoacridine alkaloids, specific substitutions on ring A led to compounds with significantly higher in vitro antitumor activity than the parent compound, meridine[2].

  • Planarity of the Chromophore: The planar polycyclic aromatic structure of acridines is essential for their ability to intercalate between DNA base pairs, a key mechanism of their anticancer action[3].

Antimicrobial Activity of Acridine and Related Alkaloids

Certain acridine and related alkaloids have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential cellular processes in microorganisms.

Table 2: Minimum Inhibitory Concentration (MIC) of Marine-Derived Alkaloids
CompoundClassTest OrganismMIC (µg/mL)Source
Dionemycin (9)Chlorinated bisindole alkaloidMethicillin-resistant Staphylococcus aureus (MRSA)1-2[Marine Streptomyces sp.[4]](--INVALID-LINK--)
3,3′-bis-indole (31)Bisindole alkaloidCandida albicans64-256[Sediment-derived actinomycete Nocardiopsis sp.[4]](--INVALID-LINK--)
Compound 35 Nocarimidazole CKocuria rhizophila6.25-12.5[Marine Actinobacteria[5]](--INVALID-LINK--)
Compound 35 Nocarimidazole CStaphylococcus aureus6.25-12.5[Marine Actinobacteria[5]](--INVALID-LINK--)
Compound 36 Nocarimidazole DKocuria rhizophila12.5-25[Marine Actinobacteria[5]](--INVALID-LINK--)
Compound 36 Nocarimidazole DStaphylococcus aureus12.5-25[Marine Actinobacteria[5]](--INVALID-LINK--)

Note: The MIC value is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Key Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Halogenation: The presence and position of halogen atoms can significantly impact antimicrobial activity. For example, the chlorinated bisindole alkaloid dionemycin exhibits potent activity against MRSA[4].

  • Side Chains: The nature of the side chains attached to the core structure can influence both the potency and spectrum of antimicrobial activity.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere[6].

  • Compound Treatment: Add various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) to the wells and incubate for a specified period (e.g., 72 hours)[6].

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I reaction buffer, the test compound at various concentrations, and sterile deionized water[7][8].

  • Enzyme Addition: Add human Topoisomerase I to the reaction mixture[7][8].

  • Incubation: Incubate the reaction at 37°C for 30 minutes[7][8].

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye[7][8].

  • Agarose (B213101) Gel Electrophoresis: Load the reaction mixtures onto a 1% agarose gel and run the electrophoresis[7][8].

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under a UV transilluminator. Supercoiled DNA migrates faster than relaxed DNA[7][8].

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition. The IC50 value is the concentration of the compound that causes 50% inhibition of topoisomerase I activity[7].

Signaling Pathways

Apoptosis Induction by Citbismine-E

Citbismine-E, a dimeric acridone alkaloid, induces apoptosis in human myeloid leukaemia HL-60 cells through a mechanism involving the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway[1].

apoptosis_pathway cluster_cell Cancer Cell Citbismine_E Citbismine-E ROS Increased ROS Citbismine_E->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathway induced by Citbismine-E.

Experimental Workflow for Topoisomerase I Relaxation Assay

The following diagram illustrates the general workflow for assessing the inhibitory effect of a compound on topoisomerase I.

topo_workflow cluster_workflow Topoisomerase I Relaxation Assay Workflow Start Start Reaction_Setup Prepare Reaction Mixture: - Supercoiled DNA - Buffer - Test Compound Start->Reaction_Setup Add_Enzyme Add Topoisomerase I Reaction_Setup->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands (UV Transilluminator) Electrophoresis->Visualize Analyze Analyze Results: - Quantify DNA bands - Determine % Inhibition Visualize->Analyze End End Analyze->End

Caption: Workflow for Topoisomerase I Relaxation Assay.

References

Acremine F in the Landscape of Lipoxygenase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of novel compounds against established inhibitors is critical. This guide provides a detailed comparison of known lipoxygenase (LOX) inhibitors, offering a framework for evaluating potential new therapeutic agents like Acremine F. While specific inhibitory data for Acremine F against lipoxygenase enzymes is not currently available in the public domain, this guide serves as a valuable resource by summarizing the performance of well-characterized inhibitors and outlining the methodologies for future comparative experiments.

Lipoxygenases are a family of iron-containing enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of pro-inflammatory leukotrienes and other bioactive lipids.[1] The inhibition of these enzymes is a key strategy in the development of treatments for a range of inflammatory diseases, including asthma, arthritis, and cardiovascular conditions.[1]

Comparative Efficacy of Known Lipoxygenase Inhibitors

To provide a clear benchmark for the evaluation of new compounds, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-known lipoxygenase inhibitors against different LOX isoforms. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% and are a standard measure of inhibitory potency.

Inhibitor5-LOX IC50 (µM)12-LOX IC50 (µM)15-LOX IC50 (µM)Target LOX Isoform(s)
Zileuton 0.3 - 2.6[2][3]>100[3]>100[3]Selective for 5-LOX
NDGA 8[4][5][6]3.0 - 5.0[7]0.91[7]Pan-LOX Inhibitor
Baicalein 9.5[8]0.12 - 0.64[8][9]1.6[9]Primarily 12-LOX, also 5-LOX and 15-LOX
Curcumin 0.7 - 3.37[10]6.13[11]-5-LOX and 12/15-LOX
Quercetin 0.7 - 2[12][13]--5-LOX

Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme source, substrate concentration, and assay method.

Lipoxygenase Signaling Pathway and Points of Inhibition

The lipoxygenase pathway is a critical component of the arachidonic acid cascade, which is responsible for the production of various inflammatory mediators. Understanding this pathway is essential for identifying strategic points for therapeutic intervention.

Lipoxygenase_Pathway Lipoxygenase Signaling Pathway PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA Membrane Membrane Phospholipids Membrane->AA Stimuli (e.g., Ca2+) FLAP 5-LOX Activating Protein (FLAP) AA->FLAP LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 Presents AA LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 HPETE12 12-HPETE LOX12->HPETE12 HPETE15 15-HPETE LOX15->HPETE15 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation HPETE12->Inflammation HPETE15->Inflammation Zileuton Zileuton Zileuton->LOX5 Inhibits NDGA NDGA NDGA->LOX5 Inhibits NDGA->LOX12 Inhibits NDGA->LOX15 Inhibits Baicalein Baicalein Baicalein->LOX12 Inhibits Curcumin Curcumin Curcumin->LOX5 Inhibits Quercetin Quercetin Quercetin->LOX5 Inhibits

Caption: The lipoxygenase signaling pathway and points of inhibition.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the comparative analysis of enzyme inhibitors. The following section details a standard spectrophotometric assay for determining the inhibitory activity of compounds against lipoxygenase.

In Vitro Lipoxygenase Inhibition Assay (Spectrophotometric Method)

This assay is based on the principle that lipoxygenase catalyzes the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic acid or arachidonic acid), which results in an increase in absorbance at a specific wavelength (typically 234 nm).[14]

Materials:

  • Soybean Lipoxygenase (Type I-B, or other purified LOX isoform)

  • Linoleic Acid (or Arachidonic Acid) as substrate

  • Borate (B1201080) Buffer (0.2 M, pH 9.0)

  • Dimethyl Sulfoxide (DMSO) for dissolving inhibitors

  • Test compound (e.g., Acremine F) and known inhibitors (e.g., Zileuton, NDGA)

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a stock solution of lipoxygenase in cold borate buffer. The final concentration in the assay will typically be around 200 U/mL.[14] Keep the enzyme solution on ice.

    • Substrate Solution: Prepare a solution of linoleic acid in ethanol (B145695) and then dilute with borate buffer to the desired final concentration (e.g., 125 µM).

    • Inhibitor Solutions: Dissolve the test compound and known inhibitors in DMSO to create stock solutions. Prepare a dilution series of each inhibitor in the assay buffer.

  • Assay Protocol:

    • In each well of the 96-well plate or cuvette, add the following in order:

      • Borate buffer

      • Inhibitor solution at various concentrations (or DMSO for the control)

      • Enzyme solution

    • Incubate the mixture for a short period (e.g., 5 minutes) at room temperature.

    • Initiate the reaction by adding the substrate solution.

    • Immediately measure the increase in absorbance at 234 nm over a period of 3-5 minutes, taking readings at regular intervals (e.g., every 30 seconds).[14]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration of the inhibitor compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

Experimental_Workflow Lipoxygenase Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prep_reagents setup_assay Set up Assay Plate (Buffer, Inhibitor/Control, Enzyme) prep_reagents->setup_assay incubate Incubate setup_assay->incubate add_substrate Add Substrate (Initiate Reaction) incubate->add_substrate measure_abs Measure Absorbance at 234 nm (Kinetic Reading) add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for a spectrophotometric lipoxygenase inhibition assay.

Conclusion

While the direct inhibitory potential of Acremine F on lipoxygenase remains to be elucidated, this guide provides a robust framework for its evaluation. By comparing its performance against well-characterized inhibitors such as Zileuton, NDGA, Baicalein, Curcumin, and Quercetin, using standardized experimental protocols, researchers can effectively position Acremine F within the existing landscape of lipoxygenase inhibitors. The provided signaling pathway and experimental workflow diagrams serve as visual aids to facilitate a deeper understanding of the underlying mechanisms and experimental design. Future studies quantifying the IC50 of Acremine F against various LOX isoforms are essential to fully assess its therapeutic potential.

References

In Vivo Efficacy of Acremonium-Derived Compounds in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of two promising anticancer compounds derived from the fungal genus Acremonium: Ascochlorin (ASC) and Marinobazzanan . The data presented is compiled from preclinical studies in mouse models of hepatocellular carcinoma and peritoneal carcinomatosis, offering insights into their therapeutic potential.

I. Comparative Efficacy Data

The following tables summarize the key quantitative findings from in vivo studies of Ascochlorin and Marinobazzanan.

Table 1: In Vivo Efficacy of Ascochlorin in an Orthotopic Hepatocellular Carcinoma (HCC) Mouse Model

ParameterVehicle ControlAscochlorin (ASC)
Animal Model BALB/c nude mice with orthotopically implanted HCCLM3-luc cellsBALB/c nude mice with orthotopically implanted HCCLM3-luc cells
Treatment Regimen Intraperitoneal injection, once daily2 mg/kg, intraperitoneal injection, once daily
Tumor Growth Progressive increase in bioluminescence signalSignificant inhibition of tumor growth observed via bioluminescence imaging
Metastasis Lung metastasis observedReduced incidence of lung metastasis
Mechanism of Action -Inhibition of STAT3 signaling pathway
Reference Dai et al., 2015Dai et al., 2015

Table 2: In Vivo Efficacy of Marinobazzanan in an Intraperitoneal Xenograft Mouse Model

ParameterVehicle ControlMarinobazzanan (5 mg/kg)Marinobazzanan (10 mg/kg)
Animal Model BALB/c nude mice with intraperitoneally injected AGS cellsBALB/c nude mice with intraperitoneally injected AGS cellsBALB/c nude mice with intraperitoneally injected AGS cells
Treatment Regimen Intraperitoneal injection, every two days for 20 days5 mg/kg, intraperitoneal injection, every two days for 20 days10 mg/kg, intraperitoneal injection, every two days for 20 days
Metastatic Nodules (Total) 18.2 ± 3.313.5 ± 2.58.8 ± 2.4
Mechanism of Action -Downregulation of KITENIN, upregulation of KAI1, suppression of β-catenin signalingDownregulation of KITENIN, upregulation of KAI1, suppression of β-catenin signaling
Reference Lee et al., 2023Lee et al., 2023Lee et al., 2023
p < 0.05 compared to the vehicle control group.

II. Experimental Protocols

A. Ascochlorin in Orthotopic Hepatocellular Carcinoma Mouse Model

1. Animal Model:

  • Male BALB/c nude mice (6-8 weeks old) were used.

  • An orthotopic HCC model was established by implanting human HCCLM3 cells stably expressing luciferase (HCCLM3-luc) into the left lobe of the liver.

2. Treatment Protocol:

  • Mice were randomly assigned to two groups: vehicle control and Ascochlorin (2 mg/kg).

  • Treatment was initiated one week after tumor cell implantation.

  • Ascochlorin, dissolved in corn oil, was administered via intraperitoneal (i.p.) injection once daily. The control group received an equal volume of corn oil.

3. Efficacy Evaluation:

  • Tumor growth was monitored weekly using an in vivo bioluminescence imaging system to detect the luciferase signal from the HCCLM3-luc cells.

  • At the end of the study, mice were euthanized, and primary tumors and lungs were harvested for further analysis, including immunohistochemistry for markers of cell proliferation (Ki-67) and apoptosis (cleaved caspase-3), and Western blot analysis for proteins in the STAT3 signaling pathway.

  • Body weight was monitored throughout the experiment as an indicator of toxicity.

B. Marinobazzanan in Intraperitoneal Xenograft Mouse Model

1. Animal Model:

  • Female BALB/c nude mice (5 weeks old) were used.

  • An intraperitoneal dissemination model was established by i.p. injection of human gastric cancer AGS cells (5 x 10^6 cells) into the mice.

2. Treatment Protocol:

  • Three days after tumor cell injection, mice were randomly divided into three groups: vehicle control, Marinobazzanan (5 mg/kg), and Marinobazzanan (10 mg/kg).

  • Marinobazzanan was administered via i.p. injection every two days for a total of 20 days. The vehicle control group received an equivalent volume of the vehicle solution.

3. Efficacy Evaluation:

  • After 20 days of treatment, mice were euthanized, and the number of metastatic nodules in the peritoneal cavity was counted.

  • The general health and body weight of the mice were monitored throughout the study.

III. Visualizations

Signaling Pathways and Experimental Workflows

ascochlorin_pathway cluster_nucleus Nucleus ASC Ascochlorin JAK JAK ASC->JAK SRC Src ASC->SRC PIAS3 PIAS3 ASC->PIAS3 IL6R IL-6R IL6R->JAK IL-6 EGFR EGFR EGFR->JAK EGF STAT3 STAT3 JAK->STAT3 SRC->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation GeneExp Target Gene Expression (e.g., Cyclin D1, Bcl-2, Survivin) pSTAT3->GeneExp PIAS3->pSTAT3 Proliferation Tumor Cell Proliferation GeneExp->Proliferation Apoptosis Inhibition of Apoptosis GeneExp->Apoptosis

Caption: Ascochlorin inhibits the STAT3 signaling pathway.

marinobazzanan_pathway cluster_nucleus Nucleus Marinobazzanan Marinobazzanan KITENIN KITENIN Marinobazzanan->KITENIN KAI1 KAI1 Marinobazzanan->KAI1 BetaCatenin β-catenin Marinobazzanan->BetaCatenin CellMotility Cell Motility & Invasion KITENIN->CellMotility KAI1->CellMotility TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nucleus Nucleus BetaCatenin->Nucleus Translocation TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Metastasis Metastasis TargetGenes->Metastasis CellMotility->Metastasis

Caption: Marinobazzanan's proposed anti-metastatic mechanism.

experimental_workflow cluster_ascochlorin Ascochlorin Workflow cluster_marinobazzanan Marinobazzanan Workflow A1 Orthotopic Implantation of HCCLM3-luc cells in BALB/c nude mice A2 Tumor Establishment (1 week) A1->A2 A3 Treatment Initiation: - Vehicle Control (i.p.) - Ascochlorin (2 mg/kg, i.p.) (Once daily) A2->A3 A4 Tumor Growth Monitoring (Weekly Bioluminescence Imaging) A3->A4 A5 Endpoint Analysis: - Tumor & Lung Harvest - Immunohistochemistry - Western Blot A4->A5 M1 Intraperitoneal Injection of AGS cells in BALB/c nude mice M2 Tumor Cell Dissemination (3 days) M1->M2 M3 Treatment Initiation: - Vehicle Control (i.p.) - Marinobazzanan (5 or 10 mg/kg, i.p.) (Every 2 days for 20 days) M2->M3 M4 Monitoring of General Health & Body Weight M3->M4 M5 Endpoint Analysis: - Euthanasia - Counting of Metastatic Nodules M4->M5

Caption: In vivo experimental workflows.

A Roadmap for the Comparative Analysis of Acremine Biosynthesis in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Abstract

Acremine and its derivatives, a family of meroterpenoid natural products, have garnered interest for their diverse chemical structures and potential biological activities. Primarily isolated from fungal species of the genus Acremonium, the biosynthesis of these complex molecules presents a compelling area of study for natural product chemists and synthetic biologists. This guide provides a framework for the comparative analysis of acremine biosynthesis across different fungal strains. While direct comparative studies are currently limited in published literature, this document outlines the putative biosynthetic pathway, proposes key experimental protocols for a comprehensive comparative analysis, and presents templates for data presentation and visualization. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the genetic and enzymatic basis for the diversity of acremine analogues and to optimize their production.

Introduction to Acremine and Producing Fungal Strains

Acremine and its analogues are a class of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid precursors. Various acremine derivatives have been isolated from different fungal strains, with Acremonium persicinum and Acremonium byssoides being the most prominent producers. The structural diversity among acremine analogues suggests variations in the biosynthetic machinery across different producing strains, making a comparative analysis crucial for understanding the underlying enzymatic and genetic mechanisms.

Putative Biosynthetic Pathway of Acremine

Based on the chemical structure of acremine G, a putative biosynthetic pathway can be proposed, involving the convergence of the polyketide and mevalonate/methylerythritol phosphate (B84403) (MEP) pathways. This proposed pathway involves key enzyme classes such as polyketide synthases (PKS) and terpene cyclases (TC).

Acremine Biosynthetic Pathway Putative Acremine Biosynthetic Pathway cluster_polyketide Polyketide Pathway cluster_terpenoid Terpenoid Pathway Acetyl-CoA Acetyl-CoA Polyketide_Intermediate Polyketide_Intermediate Acetyl-CoA->Polyketide_Intermediate PKS Pre-acremine_Scaffold Pre-acremine_Scaffold Polyketide_Intermediate->Pre-acremine_Scaffold IPP_DMAPP Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) Monoterpene_Precursor Monoterpene_Precursor IPP_DMAPP->Monoterpene_Precursor Geranyl Pyrophosphate Synthase Cyclized_Monoterpene Cyclized_Monoterpene Monoterpene_Precursor->Cyclized_Monoterpene Terpene Cyclase (TC) Cyclized_Monoterpene->Pre-acremine_Scaffold Acremine_Analogues Acremine_Analogues Pre-acremine_Scaffold->Acremine_Analogues Tailoring Enzymes (e.g., P450s, Methyltransferases)

A putative biosynthetic pathway for acremine.

Proposed Framework for Comparative Analysis

A comprehensive comparative analysis of acremine biosynthesis would involve a multi-faceted approach, integrating genomics, transcriptomics, metabolomics, and functional genetics. The following sections outline the key experimental protocols that would form the basis of such a study.

Fungal Strain Cultivation and Metabolite Extraction

Objective: To cultivate different Acremonium strains under standardized conditions and extract secondary metabolites for comparative analysis.

Protocol:

  • Fungal Strains: Obtain various isolates of Acremonium persicinum, Acremonium byssoides, and other potential acremine-producing fungi from culture collections or environmental samples.

  • Cultivation: Inoculate each strain into a standardized liquid medium (e.g., Potato Dextrose Broth) and solid medium (e.g., Potato Dextrose Agar). Incubate under controlled conditions (e.g., 25°C, 150 rpm for liquid cultures) for a defined period (e.g., 14-21 days).

  • Extraction:

    • For liquid cultures, separate the mycelia from the broth by filtration. Extract the broth with an equal volume of ethyl acetate (B1210297) three times. Extract the mycelia with methanol (B129727) or acetone.

    • For solid cultures, macerate the agar (B569324) and mycelia and extract with ethyl acetate.

  • Sample Preparation: Combine the organic extracts for each sample, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure. Resuspend the dried extract in a known volume of methanol for analysis.

Quantitative Analysis of Acremine Production

Objective: To quantify the production of different acremine analogues in the selected fungal strains.

Protocol:

  • Analytical Method: Develop a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method for the separation and detection of acremine analogues.

  • Standard Curve: Use isolated and purified acremine standards to generate a standard curve for quantification.

  • Analysis: Inject the prepared metabolite extracts onto the HPLC or UHPLC-MS system.

  • Data Processing: Integrate the peak areas of the acremine analogues and calculate their concentrations based on the standard curve. Normalize the production levels to the dry weight of the fungal biomass.

The results of this analysis can be presented in a table similar to the one below:

Fungal StrainAcremine A (mg/L)Acremine G (mg/L)Other Analogues (mg/L)Total Acremines (mg/L)
A. persicinum ATCC XXXXXDataDataDataData
A. persicinum NRRL YYYYYDataDataDataData
A. byssoides CBS ZZZZZDataDataDataData
...............
Identification of the Acremine Biosynthetic Gene Cluster (BGC)

Objective: To identify the putative acremine BGC in the genomes of producing strains.

Protocol:

  • Genome Sequencing: Perform whole-genome sequencing of the selected Acremonium strains using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies.

  • Genome Assembly and Annotation: Assemble the sequencing reads into a high-quality genome and annotate the predicted genes.

  • BGC Prediction: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs within the assembled genomes.

  • Candidate BGC Identification: Search for BGCs containing genes encoding a PKS and a terpene cyclase, as suggested by the putative biosynthetic pathway. Comparative genomics between producing and non-producing strains can help narrow down the candidate BGCs.

BGC_Identification_Workflow Workflow for Acremine BGC Identification Fungal_Strains Acremonium Strains (Producers vs. Non-producers) Genome_Sequencing Whole-Genome Sequencing Fungal_Strains->Genome_Sequencing Genome_Assembly Genome Assembly & Annotation Genome_Sequencing->Genome_Assembly BGC_Prediction antiSMASH Analysis Genome_Assembly->BGC_Prediction Candidate_BGC Candidate Acremine BGC (containing PKS and TC genes) BGC_Prediction->Candidate_BGC Functional_Characterization Functional Characterization (Gene Knockout / Heterologous Expression) Candidate_BGC->Functional_Characterization

A proposed workflow for identifying the acremine BGC.
Functional Characterization of the Acremine BGC

Objective: To experimentally validate the involvement of the candidate BGC and its constituent genes in acremine biosynthesis.

Protocols:

a) Gene Knockout:

  • Construct Design: Design a gene knockout cassette for a key gene in the candidate BGC (e.g., the PKS or TC gene) using a selectable marker (e.g., hygromycin resistance).

  • Transformation: Introduce the knockout cassette into the protoplasts of an acremine-producing strain using a method like PEG-mediated transformation.

  • Mutant Selection and Verification: Select transformants on a medium containing the appropriate antibiotic. Verify the gene deletion by PCR and Southern blotting.

  • Metabolic Profiling: Analyze the metabolite profile of the knockout mutant and compare it to the wild-type strain. The absence of acremine production in the mutant would confirm the BGC's role.

b) Heterologous Expression:

  • BGC Cloning: Clone the entire candidate BGC from the genomic DNA of a producing strain into a suitable expression vector.

  • Host Strain: Transform the expression vector into a well-characterized and genetically tractable fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

  • Expression and Analysis: Cultivate the transformed host and analyze its metabolite profile for the production of acremine or its intermediates.

The expected outcomes of these experiments can be summarized as follows:

ExperimentFungal StrainKey Gene TargetedExpected Acremine Production
Gene KnockoutA. persicinumPutative PKSAbolished
Gene KnockoutA. persicinumPutative TCAbolished
Heterologous ExpressionAspergillus nidulansEntire Acremine BGCDetected

Comparative Genomics and Transcriptomics

Objective: To compare the acremine BGCs from different strains at the genomic and transcriptomic levels to understand the basis for variations in acremine production and analogue diversity.

Protocols:

  • Comparative Genomics: Align and compare the sequences of the acremine BGCs from different strains to identify differences in gene content, gene organization, and sequence variations (SNPs, indels) in key biosynthetic genes.

  • Transcriptomics (RNA-Seq):

    • Extract total RNA from the fungal strains grown under acremine-producing and non-producing conditions.

    • Perform RNA sequencing to obtain the transcriptomic profiles.

    • Analyze the differential gene expression of the genes within the acremine BGC to correlate transcript levels with production yields.

Conclusion

The comparative analysis of acremine biosynthesis in different fungal strains is a promising research avenue that can provide valuable insights into the evolution of secondary metabolite pathways and facilitate the bioengineering of novel bioactive compounds. Although direct comparative data is currently scarce, the framework presented in this guide, combining metabolomics, genomics, and functional genetics, offers a robust strategy for researchers to systematically investigate this fascinating class of fungal natural products. The successful application of these methodologies will not only elucidate the biosynthesis of acremines but also pave the way for their potential applications in drug discovery and development.

Unveiling the Target Landscape of Acridine Compounds: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the target selectivity of bioactive compounds is paramount. This guide provides an objective comparison of the cross-reactivity of acridine (B1665455) compounds, a class of molecules with prominent therapeutic potential, particularly in oncology. By presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways, this document aims to facilitate a deeper understanding of their on- and off-target effects.

Acridine derivatives primarily exert their biological effects through intercalation into DNA and the subsequent inhibition of DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[1][2] However, emerging evidence reveals that these compounds are not entirely specific, exhibiting cross-reactivity with other cellular targets, which contributes to both their therapeutic efficacy and potential side effects. This guide explores these multi-target interactions to provide a clearer picture of the pharmacological profile of acridine-based agents.

Comparative Analysis of Target Inhibition

The following table summarizes the inhibitory concentrations (IC50) of various acridine derivatives against their primary target, topoisomerase II, and several identified off-targets. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.

CompoundPrimary TargetIC50 (µM)Off-TargetIC50 (µM)Cell Line/Assay ConditionsReference
Amsacrine (B1665488) Topoisomerase IIα~16Topoisomerase I--[3]
Topoisomerase II-Mycobacterial Topoisomerase I~47 (M. smegmatis)Bacterial growth inhibition[4]
DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) Topoisomerase II---Primarily a topoisomerase II catalytic inhibitor[2][5]
Compound 8m (9-anilinoacridine derivative) Src Kinase5.97 (59.67% inhibition at 10 µM)MEK Kinase4.32 (43.23% inhibition at 10 µM)Kinase inhibition assays[6]
Compound 7c (Acridine/Sulfonamide Hybrid) Topoisomerase II7.33Topoisomerase I-In vitro enzyme assay[7]
Compound 8b (Acridine/Sulfonamide Hybrid) Topoisomerase I3.41 (µg/mL)Topoisomerase II-In vitro enzyme assay[7]

Key Signaling Pathways Affected by Acridine Cross-Reactivity

The off-target activity of acridine compounds can impact critical cellular signaling pathways. Understanding these interactions is crucial for predicting their broader biological effects.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response DNA_Damage DNA Damage (e.g., Acridine Intercalation) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates MDM2 MDM2 p53->MDM2 induces Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) p53->Cell_Cycle_Arrest activates p21 Apoptosis Apoptosis p53->Apoptosis activates Bax, PUMA MDM2->p53 inhibits (ubiquitination)

p53 signaling pathway activation by DNA damage.

AKT_pathway cluster_upstream Upstream Signaling cluster_akt_activation AKT Activation cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates Cell_Survival Cell Survival AKT->Cell_Survival Proliferation Proliferation AKT->Proliferation Acridine Acridine Derivatives Acridine->AKT inhibits

Inhibition of the PI3K/AKT signaling pathway.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II reaction buffer

  • Stop solution/loading dye (containing SDS and proteinase K)

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Test acridine compounds dissolved in DMSO

  • Nuclease-free water

Procedure:

  • Prepare a 1% agarose gel in 1x TAE buffer.

  • On ice, prepare reaction mixtures in microcentrifuge tubes. For each reaction, add:

    • 10x Topoisomerase II reaction buffer

    • kDNA (e.g., 200 ng)

    • Test compound at various concentrations (or DMSO for control)

    • Nuclease-free water to a final volume of 19 µL.

  • Initiate the reaction by adding 1 µL of human Topoisomerase IIα enzyme.

  • Incubate the reactions at 37°C for 30 minutes.[8]

  • Stop the reaction by adding stop solution/loading dye.[9]

  • Load the samples onto the agarose gel.

  • Perform electrophoresis until the dye front has migrated sufficiently.[8]

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Data Analysis: Inhibition is observed as a decrease in the amount of decatenated (monomeric) DNA and an increase in the amount of catenated kDNA (which remains at the top of the gel). The IC50 value is the concentration of the compound that inhibits 50% of the topoisomerase II activity.[8]

topo_assay_workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Buffer, kDNA, Compound) Add_Enzyme Add Topoisomerase II Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (add Stop Solution) Incubate->Stop_Reaction Gel Agarose Gel Electrophoresis Stop_Reaction->Gel Visualize Visualize DNA (UV light) Gel->Visualize

Workflow for Topoisomerase II Decatenation Assay.
Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified kinase of interest

  • Specific peptide substrate for the kinase

  • Kinase assay buffer

  • ATP

  • Test acridine compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White opaque multi-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test acridine compounds in kinase assay buffer. The final DMSO concentration should be kept low (e.g., ≤1%).

  • In a white multi-well plate, add the diluted compounds. Include positive (no inhibitor) and negative (no kinase) controls.

  • Prepare a master mix containing the kinase and its substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding the master mix to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[10]

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[10]

  • Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percent inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[10]

This guide provides a foundational understanding of the cross-reactivity of acridine compounds. Further detailed profiling against larger kinase panels and other potential targets will be necessary to fully elucidate the complete pharmacological profile of any new acridine derivative. The provided protocols offer a starting point for such investigations.

References

A Comparative Guide to the Synthetic Routes of Acremine Family Members

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acremine family, a group of meroterpenoid alkaloids isolated from Acremonium species, has garnered significant interest in the scientific community due to the intriguing biological activities of some of its members, particularly their antifungal properties. This guide provides a comparative analysis of the synthetic strategies developed to access various acremine alkaloids, offering a valuable resource for researchers engaged in natural product synthesis and drug discovery.

Introduction to the Acremine Family

The acremine family is characterized by a structurally diverse array of compounds, with acremines A, B, and F being among the most studied. Acremine F is considered a key biosynthetic precursor to other members of the family.[1] While acremine F itself has not shown significant biological activity, acremines A and B have demonstrated notable antifungal effects, particularly against the grapevine downy mildew pathogen, Plasmopara viticola.[1] More complex structures, such as the dimeric bisacremines (e.g., bisacremine E), are also part of this family and are biosynthetically intriguing.

Comparative Analysis of Synthetic Routes

To date, the most comprehensive synthetic work has focused on the asymmetric total synthesis of acremine F and its subsequent conversion to acremines A and B.

Asymmetric Total Synthesis of Acremine F

A notable asymmetric total synthesis of acremine F has been reported, providing a scalable route to this key intermediate.[1] The synthesis commences from readily available starting materials and employs a series of stereoselective reactions to construct the complex core of the molecule.

Key Synthetic Steps:

  • Enantioselective Dihydroxylation: A crucial step to introduce chirality into the molecule.

  • Kinetic Resolution: Employed to enhance the enantiomeric purity of a key intermediate.

  • Selective Reduction: Utilized to establish the correct stereochemistry of the alcohol functionalities.

The overall synthetic sequence is efficient, allowing for the production of significant quantities of acremine F.

Conversion of Acremine F to Acremines A and B

Acremine F serves as a late-stage intermediate for the synthesis of the more biologically active acremines A and B through selective oxidation reactions.[1]

  • Synthesis of Acremine A: Treatment of acremine F with 2-Iodoxybenzoic acid (IBX) results in the preferential oxidation of the C1-allylic alcohol, yielding acremine A in a respectable yield.[1]

  • Synthesis of Acremine B: Prolonged treatment of acremine F with an excess of IBX leads to the oxidation of both secondary allylic alcohols, affording acremine B in good overall yield.[1]

This divergent strategy from a common precursor highlights an efficient approach to accessing multiple family members.

Challenges in the Synthesis of Bisacremines

The synthesis of the more complex dimeric bisacremines, such as bisacremine E, has presented significant challenges. Biomimetic approaches attempting to dimerize acremine F through a formal [4+2] cycloaddition have been explored. However, these attempts under various biomimetic conditions have been unsuccessful, suggesting that this transformation is likely facilitated by enzymatic catalysis in nature.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reported synthetic routes to acremines A, B, and F.

ProductStarting MaterialKey Transformation(s)Number of Steps (from Acremine F)Overall Yield (from Acremine F)Reference
Acremine A Acremine FSelective oxidation of C1-allylic alcohol with IBX1Respectable[1]
Acremine B Acremine FOxidation of both secondary allylic alcohols with excess IBX1Good[1]
Acremine F Commercially available starting materialsAsymmetric dihydroxylation, kinetic resolution, selective reductionMulti-stepScalable (300 mg reported)[1]

Experimental Protocols

Detailed experimental procedures for the synthesis of acremine F and its conversion to acremines A and B are crucial for reproducibility and further synthetic exploration.

General Procedure for the Oxidation of Acremine F to Acremine A

To a solution of acremine F in a suitable solvent (e.g., DMSO), is added a stoichiometric amount of 2-Iodoxybenzoic acid (IBX). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched, and the product is purified by column chromatography to afford acremine A.

General Procedure for the Oxidation of Acremine F to Acremine B

To a solution of acremine F in a suitable solvent (e.g., DMSO), is added a large excess of 2-Iodoxybenzoic acid (IBX). The reaction is stirred at room temperature for an extended period (e.g., 9 hours) and monitored by TLC. After completion, the reaction is worked up, and the product is purified by column chromatography to yield acremine B.[1]

Biological Activity and Mechanism of Action

While the synthetic routes are becoming increasingly understood, the precise molecular mechanism of action for the antifungal activity of acremines is still an area of active investigation. It is known that acremines A-D inhibit the germination of Plasmopara viticola sporangia.[2] General mechanisms for antifungal alkaloids often involve the disruption of the fungal cell wall or membrane integrity. For instance, some alkaloids have been shown to inhibit key enzymes in cell wall biosynthesis, such as β-1,6-glucan synthase.[3] Another potential mechanism is the disruption of the cell membrane by interacting with components like ergosterol.[4]

Visualizing Synthetic and Biological Pathways

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Synthetic_Pathway_to_Acremines Starting Materials Starting Materials Acremine F Acremine F Starting Materials->Acremine F Asymmetric Total Synthesis Acremine A Acremine A Acremine F->Acremine A Selective Oxidation (IBX) Acremine B Acremine B Acremine F->Acremine B Excess Oxidation (IBX) Bisacremine E (proposed) Bisacremine E (proposed) Acremine F->Bisacremine E (proposed) Biomimetic Dimerization (unsuccessful)

Caption: Synthetic relationships between key acremine family members.

Antifungal_Mechanism_Hypothesis cluster_fungal_cell Fungal Cell Acremine A/B Acremine A/B Cell Wall Synthesis Cell Wall Synthesis Acremine A/B->Cell Wall Synthesis Inhibition Cell Membrane Integrity Cell Membrane Integrity Acremine A/B->Cell Membrane Integrity Disruption Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Cell Membrane Integrity->Cell Lysis

References

A Comparative Purity Analysis of Synthesized Acremines and Natural Isolates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a compound is paramount. This guide provides a comprehensive comparison of the purity of synthesized acremines versus those isolated from their natural fungal sources. We delve into the analytical techniques used for purity determination, present typical purity data, and provide detailed experimental protocols. Furthermore, we illustrate the key signaling pathways where acremines have shown bioactivity.

Acremines are a class of bioactive secondary metabolites produced by fungi of the Acremonium genus. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. Recent studies have also highlighted their potential as enzyme inhibitors, making them attractive candidates for drug discovery and development. Whether sourced from nature or synthesized in the lab, ensuring the purity of acremine samples is a critical step for obtaining reliable and reproducible results in preclinical and clinical studies.

Data Presentation: Purity Benchmarking

While direct, publicly available, side-by-side purity comparisons for the same acremine compound from both synthetic and natural origins are scarce, we can infer typical purity levels based on established practices in natural product chemistry and synthetic organic chemistry. The following table summarizes the general expectations for the purity of natural isolates versus synthetically produced acremines.

Parameter Natural Isolate (from Acremonium) Synthesized Acremine Remarks
Purity (by HPLC) Typically >95% after extensive purificationCan achieve >99% puritySynthetic routes allow for greater control over impurity profiles.
Key Impurities Related acremine analogs, pigments, other fungal metabolitesReagents, catalysts, by-products from side reactions, stereoisomersThe nature of impurities is fundamentally different between the two sources.
Stereochemical Purity Generally high (enantiomerically pure)Can be a mix of stereoisomers unless an asymmetric synthesis is employedNatural enzymatic pathways are highly stereoselective.
Yield Highly variable, dependent on fungal strain and culture conditionsScalable and predictable, but can be low for complex moleculesSynthesis offers better scalability and reproducibility.

Note: The purity values presented are generalized and can vary significantly based on the specific acremine, the isolation/synthesis protocol, and the analytical method used.

Experimental Protocols: Ensuring Purity

The determination of purity for complex organic molecules like acremines relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural confirmation and identification of impurities.[1]

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture.[2] For purity analysis, a high-resolution column is used to separate the main compound from any impurities.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the acremine sample (synthetic or natural isolate).

    • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[2]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for nonpolar to moderately polar compounds.

    • Mobile Phase: A gradient elution is typically employed using a mixture of water (A) and acetonitrile (B52724) (B), both often containing 0.1% formic acid to improve peak shape. The gradient can be optimized to achieve the best separation of the acremine from its impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the acremine shows maximum absorbance. A DAD allows for the acquisition of UV spectra across the peak, which can help in assessing peak purity.[2]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram (Area Normalization).[2]

    • Peak purity can be further assessed using the spectral analysis tools available with a DAD.

2. Mass Spectrometry (MS) for Impurity Identification

MS is a powerful analytical technique that measures the mass-to-charge ratio of ions.[1] When coupled with HPLC (LC-MS), it allows for the identification of impurities based on their molecular weight.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap mass analyzer).

  • Ionization Source: Electrospray Ionization (ESI) is a common choice for polar and semi-polar molecules like acremines.

  • Data Acquisition: Data can be acquired in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions for structural elucidation of impurities.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the structure and stereochemistry of a molecule.[3][4] It is an invaluable tool for confirming the identity of the synthesized acremine and for characterizing any structurally related impurities.

  • Sample Preparation: Dissolve 5-10 mg of the purified acremine in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity of atoms within the molecule.

    • By comparing the NMR spectra of the synthetic and natural samples, one can confirm the structural identity and assess for the presence of isomers or other impurities.

Visualizing the Science: Workflows and Pathways

Experimental Workflow for Purity Benchmarking

The following diagram illustrates the typical workflow for comparing the purity of a synthesized acremine with a natural isolate.

G cluster_0 Source cluster_1 Purification cluster_2 Purity Analysis cluster_3 Comparison Natural Source Natural Source Isolation & Purification Isolation & Purification Natural Source->Isolation & Purification Chemical Synthesis Chemical Synthesis Synthetic Workup & Purification Synthetic Workup & Purification Chemical Synthesis->Synthetic Workup & Purification HPLC Analysis HPLC Analysis Isolation & Purification->HPLC Analysis Synthetic Workup & Purification->HPLC Analysis LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis NMR Spectroscopy NMR Spectroscopy LC-MS Analysis->NMR Spectroscopy Purity Comparison Purity Comparison NMR Spectroscopy->Purity Comparison

Caption: Workflow for purity comparison of acremines.

Acremines and Cellular Signaling

Acremines have been shown to interact with key cellular signaling pathways, highlighting their therapeutic potential.

1. Inhibition of the PTP1B Signaling Pathway

Certain acremines have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity.

G Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS (phosphorylated) IRS (phosphorylated) Insulin Receptor->IRS (phosphorylated) PI3K/Akt Pathway PI3K/Akt Pathway IRS (phosphorylated)->PI3K/Akt Pathway PTP1B PTP1B IRS (phosphorylated)->PTP1B dephosphorylation Glucose Uptake Glucose Uptake PI3K/Akt Pathway->Glucose Uptake IRS (dephosphorylated) IRS (dephosphorylated) PTP1B->IRS (dephosphorylated) Acremine Acremine Acremine->PTP1B inhibition

Caption: Acremine inhibition of the PTP1B signaling pathway.

2. Modulation of the Abscisic Acid (ABA) Signaling Pathway

The fungus Acremonium alternatum has been shown to enhance salt stress tolerance in plants by modulating the abscisic acid (ABA) signaling pathway. ABA is a plant hormone crucial for regulating responses to environmental stresses.

G Drought Stress Drought Stress ABA Biosynthesis ABA Biosynthesis Drought Stress->ABA Biosynthesis ABA ABA ABA Biosynthesis->ABA PYR/PYL/RCAR Receptors PYR/PYL/RCAR Receptors ABA->PYR/PYL/RCAR Receptors PP2Cs PP2Cs PYR/PYL/RCAR Receptors->PP2Cs inhibition SnRK2s SnRK2s PP2Cs->SnRK2s inhibition Downstream Responses Downstream Responses SnRK2s->Downstream Responses activation Acremonium Metabolites Acremonium Metabolites Acremonium Metabolites->ABA Biosynthesis modulation

Caption: Modulation of the ABA signaling pathway by Acremonium.

References

A Comparative Guide to the Bioactivity of Acramin Compounds: In Vitro vs. In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the bioactivity of Acramin compounds, focusing on the correlation between in vitro and in vivo studies. The available research primarily investigates the cytotoxic and toxic effects of components of the Acramin F paint system, which were linked to "Ardystil syndrome," a severe pulmonary disease observed in textile workers. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the scientific workflows for a comprehensive understanding. While the initial query focused on "Acremine," the relevant scientific literature predominantly refers to "Acramin." This guide will therefore focus on the latter.

Data Presentation: Quantitative Bioactivity Data

The following tables summarize the quantitative data from in vitro and in vivo studies on Acramin compounds.

Table 1: In Vitro Cytotoxicity of Acramin Compounds

CompoundCell Types TestedAssayEndpointResultCitation
Acramin FWR Rat and human type II pneumocytes, alveolar macrophages, A549, HepG2LDH leakageLC50 (20-24h incubation)Generally below 100 µg/ml[1]
Acramin FWN Rat and human type II pneumocytes, alveolar macrophages, A549, HepG2LDH leakageLC50 (20-24h incubation)Generally below 100 µg/ml[1]
Acrafix FHN Rat and human type II pneumocytes, alveolar macrophages, A549, HepG2LDH leakageLC50 (20-24h incubation)Exhibited considerable cytotoxicity[1]
Acramoll W Rat and human type II pneumocytes, alveolar macrophages, A549, HepG2LDH leakageLC50 (20-24h incubation)Almost non-toxic in the concentration range tested[1]

Table 2: In Vivo Toxicity of Acramin Compounds in Hamsters

CompoundAdministration RouteEndpointResultCitation
Acramin FWN IntratrachealLD5010 to 1250 times more toxic than oral administration[2]
Acramin FWR IntratrachealLD5010 to 1250 times more toxic than oral administration[2]
Acrafix FHN IntratrachealLD50Caused lung damage[2]
Acramoll W Intratracheal-Did not show toxic effects[2]

Experimental Protocols

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxicity of Acramin paint components on various cell types.

Methodology:

  • Cell Culture: Primary cultures of rat and human type II pneumocytes and alveolar macrophages, as well as A549 (human lung carcinoma) and HepG2 (human liver carcinoma) cell lines, were used.[1]

  • Treatment: Cells were incubated with different concentrations of Acramin FWR, Acramin FWN, Acrafix FHN, and Acramoll W for 20-24 hours.[1]

  • Cytotoxicity Assay: Lactate dehydrogenase (LDH) leakage was measured to assess cell death.[1] LDH is a cytosolic enzyme released into the culture medium upon cell membrane damage.

  • Data Analysis: The concentration of the compound that caused 50% cell death (LC50) was determined.[1]

In Vivo Pulmonary Toxicity Assessment

Objective: To assess the pulmonary toxicity of Acramin paint components in an animal model.

Methodology:

  • Animal Model: Hamsters were used for the study.[2]

  • Administration: Individual components and mixtures of the Acramin system were diluted in phosphate-buffered saline and administered via a single intratracheal instillation (2 ml/kg).[2]

  • Toxicity Assessment: Pulmonary toxicity was evaluated at days 3, 7, 14, 28, and 92 after instillation.[2]

  • Parameters Measured:

    • Histology: Examination of lung tissue for inflammation and fibrosis.[2]

    • Lung Weight: Wet and dry lung weights were measured.[2]

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Measurement of protein concentration, enzyme activities (lactate dehydrogenase, alkaline phosphatase, beta-N-acetyl-glucosaminidase, gamma-glutamyltransferase), and inflammatory cell counts.[2]

    • Hydroxyproline Content: Measured in dried lung tissue as an indicator of collagen deposition and fibrosis.[2]

  • Data Analysis: The dose that killed 50% of the animals (LD50) was determined and compared to reported oral LD50 values.[2]

Visualizations

Workflow for Correlating In Vitro and In Vivo Bioactivity

The following diagram illustrates a generalized workflow for comparing in vitro and in vivo bioactivity, based on the principles of toxicology testing.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Correlation Analysis invitro_start Select Cell Lines (e.g., Pneumocytes, A549) invitro_assay Cytotoxicity Assay (e.g., LDH leakage) invitro_start->invitro_assay Expose to Compound invitro_data Determine Endpoint (e.g., LC50) invitro_assay->invitro_data correlation Compare In Vitro and In Vivo Data invitro_data->correlation invivo_start Select Animal Model (e.g., Hamsters) invivo_admin Compound Administration (e.g., Intratracheal) invivo_start->invivo_admin invivo_observe Observe for Toxicity (e.g., Lung Damage, LD50) invivo_admin->invivo_observe invivo_data Determine Endpoint (e.g., LD50) invivo_observe->invivo_data invivo_data->correlation conclusion Establish Bioactivity Correlation (e.g., Cytotoxicity vs. Systemic Toxicity) correlation->conclusion

Caption: A workflow for correlating in vitro and in vivo bioactivity data.

Hypothesized Mechanism of Acramin Toxicity

Based on the provided research, a definitive signaling pathway for Acramin-induced toxicity has not been elucidated. However, the studies suggest a mechanism related to the physicochemical properties of the compounds. The polycationic nature of the toxic Acramin components is speculated to play a crucial role in their cytotoxic mechanism.[1]

G compound Polycationic Acramin (e.g., Acramin FWR, Acramin FWN) interaction Electrostatic Interaction compound->interaction cell_membrane Cell Membrane (Negatively Charged) cell_membrane->interaction disruption Membrane Disruption interaction->disruption leads to cytotoxicity Cytotoxicity (LDH Release) disruption->cytotoxicity results in

References

Safety Operating Guide

Safe Disposal of Acremine I: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Acremine I, ensuring the safety of laboratory personnel and compliance with standard laboratory practices. This compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS)[1]. However, adherence to good laboratory practices for chemical waste management is still recommended.

I. Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with the following safety protocols. While not classified as hazardous, proper personal protective equipment (PPE) should be worn to minimize any potential risks.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Lab Coat: A standard laboratory coat should be worn.

    • Eye Protection: Safety glasses or goggles are recommended.

  • Engineering Controls:

    • Ventilation: Work in a well-ventilated area.

In case of exposure, follow these first-aid measures:

  • Inhalation: Move to fresh air[1].

  • Skin Contact: Take off contaminated clothing and rinse skin with water/shower[1].

  • Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do so[1].

  • Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell[1].

II. This compound Disposal Data

The following table summarizes the key disposal and safety information for this compound.

ParameterInformationSource
Hazard Classification Not a hazardous substance or mixture[1]
Primary Disposal Route Follow local regulations for non-hazardous chemical waste. May be permissible for standard disposal if regulations allow.General Lab Practice
Personal Protective Equipment (PPE) Standard laboratory PPE (gloves, lab coat, eye protection)[1]
Spill Cleanup Absorb with liquid-absorbent material (e.g., Chemizorb®). Collect, bind, and pump off spills. Clean the affected area.[1]

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of this compound waste.

  • Waste Characterization:

    • Confirm that the waste stream contains only this compound and non-hazardous solvents or materials. The provided SDS indicates that this compound itself is not hazardous[1].

  • Waste Segregation:

    • Even though this compound is not classified as hazardous, it is good practice to collect it in a designated waste container separate from general laboratory trash to avoid any potential chemical interactions.

    • Label the container clearly as "this compound Waste (Non-Hazardous)".

  • Container Selection:

    • Use a compatible, leak-proof container. The original manufacturer's container can be used if it is in good condition.

  • Spill Management:

    • In the event of a spill, cover drains to prevent entry into the sewer system[1].

    • Use an absorbent material to collect the spill.

    • Dispose of the absorbent material and any contaminated cleaning materials in the designated this compound waste container[1].

  • Final Disposal:

    • Consult your institution's Environmental Health & Safety (EHS) department or equivalent for specific guidance on disposing of non-hazardous chemical waste.

    • Do not dispose of this compound down the drain unless expressly permitted by your institution's policies and local regulations[1]. While not classified as hazardous, this prevents unnecessary introduction of chemicals into the wastewater system.

    • Evaporation is not an acceptable method of disposal for any chemical waste.

IV. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_mixed Is waste mixed with hazardous materials? start->is_mixed hazardous_waste Follow Hazardous Waste Disposal Procedures is_mixed->hazardous_waste Yes non_hazardous_waste Collect in Designated Non-Hazardous Container is_mixed->non_hazardous_waste No consult_ehs Consult Institutional EHS for Final Disposal hazardous_waste->consult_ehs non_hazardous_waste->consult_ehs end End: Proper Disposal consult_ehs->end

This compound Disposal Decision Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.